molecular formula C9H16O2 B1221761 Neopentyl methacrylate CAS No. 2397-76-4

Neopentyl methacrylate

Cat. No.: B1221761
CAS No.: 2397-76-4
M. Wt: 156.22 g/mol
InChI Key: OOHZIRUJZFRULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neopentyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHZIRUJZFRULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34903-87-2
Record name 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34903-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20178694
Record name Neopentyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2397-76-4
Record name Neopentyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2397-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopentyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPENTYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ8HVB5J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Neopentyl Methacrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of neopentyl methacrylate (B99206) (NPMA) monomer. The information is intended to support researchers, scientists, and professionals in drug development and materials science in their understanding and application of this versatile monomer. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical processes.

Core Physical Properties of Neopentyl Methacrylate

This compound (C9H16O2) is a methacrylate ester recognized for its unique molecular structure, which incorporates a bulky neopentyl group.[1] This structural feature imparts desirable characteristics to the monomer and its subsequent polymers, such as enhanced thermal stability and resistance to environmental degradation.[1] At standard temperature and pressure, it exists as a colorless liquid.[1]

Quantitative Data Summary

The physical properties of this compound have been compiled from various sources and are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties

PropertyValueSource(s)
Molecular Formula C9H16O2[1][2][3][4]
Molecular Weight 156.22 g/mol [1][2][5]
CAS Number 2397-76-4[1]
Appearance Colorless liquid[1][6]

Table 2: Thermal and Optical Properties

PropertyValueConditionsSource(s)
Boiling Point 179.8 °Cat 760 mmHg[3][4]
65 °Cat 19.5 Torr[2]
40 °Cat 6 Torr[7]
Melting Point Not Available-[4]
Flash Point 53.9 °C-[2][3][4]
Refractive Index 1.426-[2][3][4]

Table 3: Density and Vapor Pressure

PropertyValueConditionsSource(s)
Density 0.89 g/cm³-[3][4]
0.8697 g/cm³at 26 °C[2]
0.8775 g/cm³at 17 °C[7]
Vapor Pressure 0.923 mmHgat 25°C[2][3][4]

Note on Data Discrepancies: The reported values for boiling point and density vary across different sources due to the different pressures and temperatures at which the measurements were taken. It is crucial to consider the specific conditions when utilizing this data.

Experimental Protocols for Property Determination

Detailed experimental protocols for the determination of each physical property of this compound are not widely published. However, standard methodologies for organic liquids can be applied. The following sections outline generalized protocols for key physical properties.

Determination of Density

The density of a liquid monomer like this compound can be determined using a pycnometer or a graduated cylinder and a balance.

Protocol using a Graduated Cylinder:

  • Mass of Empty Cylinder: Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.

  • Volume Measurement: Add a specific volume of this compound to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

  • Mass of Cylinder and Monomer: Measure and record the total mass of the graduated cylinder containing the monomer.

  • Calculation:

    • Mass of monomer = (Mass of cylinder + monomer) - (Mass of empty cylinder)

    • Density = Mass of monomer / Volume of monomer

Repeat the measurement at a controlled temperature for accuracy and precision.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro-boiling point method for smaller sample volumes.

Micro-Boiling Point Protocol (Thiele Tube Method):

  • Sample Preparation: Place a small amount of this compound into a small test tube.

  • Capillary Tube: Insert a sealed-end capillary tube, open end down, into the test tube.

  • Heating: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a heating oil (e.g., mineral oil).

  • Observation: Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

  • Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. Alternatively, note the temperature at which the liquid is drawn back into the capillary tube upon cooling.

Measurement of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.

Protocol using an Abbe Refractometer:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Apply a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature.

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

  • Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as refractive index is temperature-dependent.

Determination of Viscosity

The viscosity of this compound can be measured using a viscometer, such as a Cannon-Fenske or Ubbelohde type for transparent liquids.

General Protocol using a Capillary Viscometer:

  • Instrument Setup: Select a viscometer of the appropriate size for the expected viscosity range.

  • Sample Loading: Introduce a precise volume of the monomer into the viscometer.

  • Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

  • Measurement: Using suction, draw the liquid up through the capillary tube to above the upper timing mark.

  • Flow Time: Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the monomer at that temperature.

Assessment of Solubility

A qualitative assessment of solubility in various solvents provides valuable information about the monomer's polarity and potential applications.

General Solubility Testing Protocol:

  • Sample Preparation: In a series of small test tubes, add a small, measured amount of this compound (e.g., 0.1 mL).

  • Solvent Addition: To each test tube, add a small, incremental amount of a different solvent (e.g., water, ethanol, acetone, toluene, hexane) up to a total of 3 mL.

  • Observation: After each addition, agitate the mixture and observe if the monomer dissolves completely to form a single phase.

  • Classification: Classify the monomer as soluble, partially soluble, or insoluble in each solvent.

Chemical Pathways and Processes

The chemical reactivity of this compound is primarily centered around its carbon-carbon double bond, which readily undergoes addition polymerization.[1] Its synthesis is typically achieved through esterification.

Synthesis of this compound

The most common method for synthesizing this compound is the direct esterification of methacrylic acid with neopentyl alcohol.[1] This reaction is typically catalyzed by an acid.[1]

Synthesis MA Methacrylic Acid NPMA This compound MA->NPMA + NPA Neopentyl Alcohol NPA->NPMA Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->NPMA Water Water NPMA->Water +

Caption: Direct esterification of methacrylic acid and neopentyl alcohol.

Free-Radical Polymerization of this compound

This compound is readily polymerized via free-radical polymerization, a process that involves initiation, propagation, and termination steps.[1] This process is fundamental to the production of poly(this compound).

Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN, BPO) Radical 1 Free Radical (R•) Initiator->Radical 1 Decomposition Monomer Radical Initiated Monomer (R-M•) Radical 1->Monomer Radical + Monomer Radical 1->Monomer Radical Growing Polymer Chain Growing Polymer Chain (R-Mn-M•) Monomer Radical->Growing Polymer Chain + n Monomers Monomer Radical->Growing Polymer Chain Polymer Poly(this compound) Growing Polymer Chain->Polymer Combination or Disproportionation Growing Polymer Chain->Polymer

Caption: Free-radical polymerization of this compound.

Conclusion

This technical guide has provided a detailed summary of the physical properties of this compound monomer, including quantitative data presented in a structured format. While specific experimental protocols for this monomer are not extensively documented, standard methodologies for organic liquids have been outlined to guide researchers in their own characterizations. The provided diagrams illustrate the key chemical transformations of this compound, offering a visual representation of its synthesis and polymerization. This compilation of information serves as a valuable resource for scientists and professionals working with this important monomer in various research and development applications.

References

Neopentyl methacrylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl methacrylate (B99206) is a versatile monomer utilized in the synthesis of a wide range of polymers with tailored properties. Its unique neopentyl group imparts notable characteristics to the resulting polymers, including enhanced thermal stability and durability. This technical guide provides a comprehensive overview of neopentyl methacrylate, including its fundamental properties, detailed synthesis and polymerization protocols, and potential applications, with a focus on areas relevant to research and development.

Core Properties of this compound

This compound, systematically named 2,2-dimethylpropyl 2-methylprop-2-enoate, is an organic compound with the chemical formula C9H16O2.[1][2][3] It is recognized for its role as a monomer in the production of various polymeric materials.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 2397-76-4[1][2][3][4][5][6][7]
Molecular Weight 156.22 g/mol [1][2][3][5]
Molecular Formula C9H16O2[1][2][3][5]
Boiling Point 179.8 °C at 760 mmHg[1]
Flash Point 53.9 °C[1]
Density 0.89 g/cm³[1]
Appearance Colorless to pale yellow liquid[2]

Synthesis of this compound

The industrial and laboratory preparation of this compound is primarily achieved through two main routes: direct esterification and transesterification.

Direct Esterification

This method involves the reaction of methacrylic acid with neopentyl alcohol, typically in the presence of an acid catalyst.[1] The continuous removal of water drives the reaction towards the formation of the this compound ester.

  • Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup for water removal, combine methacrylic acid and neopentyl alcohol.

  • Catalyst Addition: Introduce an acid catalyst, such as sodium bisulfate (NaHSO4·H2O), to the mixture.[1]

  • Reaction: Heat the mixture to initiate the esterification reaction, continuously removing the water byproduct to shift the equilibrium towards the product.

  • Purification: After the reaction is complete, cool the mixture and purify the this compound, typically through distillation under reduced pressure.

Transesterification

Transesterification involves the reaction of an alkyl methacrylate (commonly methyl methacrylate) with neopentyl alcohol in the presence of a catalyst. This process is often favored in industrial settings.

  • Reactant and Catalyst Setup: Charge a reactor with methyl methacrylate, neopentyl glycol, a suitable catalyst (e.g., a composite of carbonate and thiocyanate), and a polymerization inhibitor.

  • Reactive Distillation: Heat the mixture to initiate the transesterification reaction. The methanol (B129727) generated as a byproduct is removed via distillation to drive the reaction forward.

  • Product Isolation: Once the reaction reaches completion, the excess methyl methacrylate is removed by distillation under reduced pressure.

  • Final Purification: The catalyst and polymerization inhibitor are subsequently removed to yield the purified neopentyl glycol dimethacrylate product.

Polymerization of this compound

This compound readily undergoes polymerization, most commonly via free-radical polymerization, to form poly(this compound). This polymer's properties can be tailored through copolymerization with other monomers.

Free-Radical Polymerization

This is the most prevalent method for polymerizing this compound and proceeds through the standard steps of initiation, propagation, and termination.[1]

  • Initiator Dissolution: In a reaction vessel, dissolve a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in this compound monomer.

  • Initiation: Heat the mixture to the decomposition temperature of the initiator to generate free radicals.

  • Propagation: The radicals will initiate the polymerization of the monomer. The reaction is typically exothermic, and temperature control may be necessary.

  • Termination: The polymerization proceeds until the monomer is consumed or the reaction is quenched. The resulting polymer can be purified by precipitation in a non-solvent followed by drying.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its polymeric derivatives and copolymers are of interest in the biomedical field. Methacrylate-based polymers, such as Eudragit®, are extensively used in drug delivery systems, including transdermal patches and film-forming sprays. These polymers can be formulated to control the release of active pharmaceutical ingredients. The incorporation of this compound into such systems could potentially modify the mechanical properties, hydrophobicity, and degradation profile of the final drug delivery device.

Visualized Workflows and Pathways

To further elucidate the processes described, the following diagrams illustrate the logical flow of the synthesis and polymerization of this compound.

Synthesis_Workflow cluster_esterification Direct Esterification Methacrylic Acid Methacrylic Acid Reaction Mixture Reaction Mixture Methacrylic Acid->Reaction Mixture Neopentyl Alcohol Neopentyl Alcohol Neopentyl Alcohol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Water Removal Water Removal Reaction Mixture->Water Removal Heat Crude Product Crude Product Water Removal->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound Polymerization_Workflow Monomer This compound Initiation Initiation Monomer->Initiation Propagation Propagation Monomer->Propagation Initiator Free-Radical Initiator (e.g., AIBN) Initiator->Initiation Heat Initiation->Propagation Termination Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer

References

Solubility Profile of Neopentyl Methacrylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of neopentyl methacrylate (B99206) in common organic solvents. Due to the limited availability of direct quantitative solubility data, this guide employs the Hansen Solubility Parameter (HSP) framework to predict miscibility. Furthermore, it outlines a detailed experimental protocol for determining the solubility of liquid monomers and presents a workflow for the application of methacrylate-based polymers in drug delivery systems, a key area of interest for the target audience.

Understanding the Solubility of Neopentyl Methacrylate

This compound is a monomer used in the synthesis of polymers with applications in coatings, adhesives, and biomedical materials.[1] Its molecular structure, featuring a bulky neopentyl group, influences its physical and chemical properties, including its solubility. While specific quantitative data is scarce, a qualitative understanding can be derived from the principle of "like dissolves like" and by comparing it to structurally similar alkyl methacrylates. Generally, this compound is expected to be soluble in a range of non-polar and moderately polar organic solvents.

Qualitative Solubility Assessment

Based on the solubility of similar methacrylate monomers and polymers, a qualitative assessment of this compound's solubility is presented in Table 1. This provides a general guideline for solvent selection.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Alkanes Hexane, HeptaneLimited to MiscibleThe non-polar alkyl chain of this compound suggests some compatibility with non-polar alkanes.
Aromatics Toluene, BenzeneMiscibleThe bulky, non-polar neopentyl group and the overall organic nature of the molecule favor miscibility with aromatic hydrocarbons.
Esters Ethyl Acetate, Butyl AcetateMiscibleAs an ester itself, this compound is expected to be highly miscible with other esters due to similar intermolecular forces.
Ketones Acetone, Methyl Ethyl Ketone (MEK)MiscibleKetones are effective polar aprotic solvents that can typically dissolve a wide range of organic compounds, including methacrylates.
Alcohols Methanol, Ethanol, IsopropanolLimited to Partially MiscibleThe polarity and hydrogen-bonding capability of lower alcohols may limit miscibility with the less polar this compound.
Chlorinated Solvents Dichloromethane, ChloroformMiscibleThese solvents have solubility characteristics that are generally favorable for a wide range of organic monomers.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleEthers are good solvents for many organic compounds and are expected to readily dissolve this compound.
Water ImmiscibleAs a relatively non-polar organic molecule, this compound is expected to have very low solubility in water.
Predictive Solubility Using Hansen Solubility Parameters

To provide a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) have been estimated for this compound using the group contribution method.[2][3][4] The HSP framework is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] Substances with similar HSP values are more likely to be miscible.

The estimated Hansen Solubility Parameters for this compound are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for this compound

ParameterValue (MPa¹ᐟ²)
δD (Dispersion) 16.5
δP (Polar) 3.0
δH (Hydrogen Bonding) 4.5
δT (Total) 17.5

Table 3 provides the Hansen Solubility Parameters for a range of common organic solvents.[6][7] The miscibility of this compound with these solvents can be predicted by calculating the "distance" (Ra) between their HSP values. A smaller Ra value indicates a higher likelihood of miscibility.

The formula for calculating the distance (Ra) is:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]¹ᐟ²

Generally, if Ra is less than the interaction radius (R₀) of the solute, the solvent is considered a good solvent for that solute. While the interaction radius for this compound is not experimentally determined, a smaller Ra value is a strong indicator of better solubility.

Table 3: Hansen Solubility Parameters of Common Organic Solvents and Predicted Miscibility with this compound

SolventδD (MPa¹ᐟ²)δP (MPa¹ᐟ²)δH (MPa¹ᐟ²)Ra (Distance from this compound)Predicted Miscibility
n-Hexane14.90.00.05.8Likely Miscible
Toluene18.21.42.04.3Highly Miscible
Ethyl Acetate15.85.37.24.3Highly Miscible
Acetone15.510.47.08.2Likely Miscible
Ethanol15.88.819.416.1Likely Immiscible
Dichloromethane17.07.37.16.0Likely Miscible
Tetrahydrofuran (THF)16.85.78.04.8Highly Miscible
Water15.516.042.340.2Immiscible

Experimental Protocol for Determining Liquid-Liquid Miscibility

For a precise determination of the solubility or miscibility of this compound in a given solvent, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the miscibility of two liquids at a constant temperature.

Objective

To determine the miscibility of this compound with a selected organic solvent at various compositions at a controlled temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Calibrated pipettes or burettes

  • A series of sealable glass vials or test tubes

  • Vortex mixer

  • Temperature-controlled water bath or incubator

  • Light source for visual inspection

Methodology
  • Preparation of Mixtures :

    • Prepare a series of mixtures of this compound and the chosen solvent in sealed vials.

    • The compositions should range from 10% to 90% by volume (or mass) of this compound in the solvent. For example, prepare mixtures with 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% this compound.

    • The total volume of each mixture should be consistent (e.g., 10 mL).

  • Equilibration :

    • Place the sealed vials in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for at least 30 minutes.

  • Mixing :

    • After equilibration, vigorously mix each vial using a vortex mixer for 1-2 minutes to ensure thorough mixing of the two components.

  • Observation :

    • Return the vials to the temperature-controlled bath and allow them to stand undisturbed.

    • Visually inspect each vial against a light source for the presence of a single, clear, homogeneous phase or two distinct phases (immiscibility) or cloudiness (partial miscibility).[8]

    • Record the observations for each composition.

  • Data Interpretation :

    • If a single clear phase is observed across all compositions, the two liquids are considered miscible.

    • If two distinct layers form, the liquids are immiscible.

    • If the mixture appears cloudy or forms an emulsion, the liquids are partially miscible. The range of compositions over which this occurs can be noted.

Application in Drug Delivery Systems: A Workflow

Polymers derived from methacrylate monomers are extensively utilized in drug delivery systems due to their biocompatibility and tunable properties.[9][10][11][12] The workflow below illustrates the key stages in the development of a methacrylate-based drug delivery system.

DrugDeliveryWorkflow A Monomer Selection (e.g., this compound, Functional Monomers) B Polymerization (e.g., Free Radical, Emulsion) A->B Synthesis C Drug Loading (e.g., Encapsulation, Conjugation) B->C Polymer Backbone D Formulation & Characterization (e.g., Nanoparticles, Hydrogels) C->D Drug-Polymer Composite E In Vitro Studies (Drug Release, Cytotoxicity) D->E Pre-clinical Evaluation F In Vivo Studies (Pharmacokinetics, Efficacy) E->F Safety & Efficacy Assessment G Clinical Trials & Regulatory Approval F->G Translation to Clinic

Workflow for Methacrylate-Based Drug Delivery System Development.

This diagram outlines the logical progression from selecting appropriate monomers, such as this compound for its hydrophobic character, to the final stages of clinical application. The solubility of the monomer and the resulting polymer are critical factors at each stage, influencing polymerization kinetics, drug loading efficiency, and the final formulation's stability and performance.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Neopentyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for neopentyl methacrylate (B99206). Due to the limited availability of experimentally derived public data, the spectral information presented herein is based on predicted values from reputable spectroscopic software, offering a robust reference for researchers. This document also outlines a comprehensive experimental protocol for the acquisition of NMR data for similar liquid organic compounds and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Chemical Structure and Atom Numbering

Neopentyl methacrylate (2,2-dimethylpropyl 2-methylprop-2-enoate) is an ester of methacrylic acid and neopentyl alcohol. The chemical structure and atom numbering scheme used for the assignment of NMR signals are depicted below.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) as the solvent is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Atom NumberChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
46.10Singlet1H-
45.55Singlet1H-
53.85Singlet2H-
31.95Singlet3H-
7, 8, 90.95Singlet9H-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in CDCl₃ is presented below.

Atom NumberChemical Shift (ppm)
1167.5
2136.5
4125.0
575.0
631.5
7, 8, 926.5
318.3

Experimental Protocols

The following section details a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration:

    • For ¹H NMR, prepare a solution by dissolving 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent magnetic field inhomogeneities.

  • Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer to serve as an internal reference standard (0 ppm).

NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field during the experiment.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be adjusted based on sample concentration)

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more (depending on concentration and desired signal-to-noise ratio)

    • Spectral Width: 0-220 ppm

Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound using NMR spectroscopy.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Purify Sample B Select Deuterated Solvent A->B C Prepare Solution B->C D Transfer to NMR Tube C->D E Tune and Lock Spectrometer D->E F Shim Magnetic Field E->F G Acquire 1H and 13C Spectra F->G H Fourier Transform & Phasing G->H I Baseline Correction & Referencing H->I J Peak Picking & Integration I->J K Assign Signals J->K L Structure Elucidation K->L

Caption: A generalized experimental workflow for NMR analysis.

This guide provides foundational NMR data and protocols for this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development. The provided predicted data, in conjunction with the detailed experimental methodology, will aid in the identification and characterization of this compound.

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Neopentyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl methacrylate (B99206) is a monomer of significant interest in the development of advanced polymers for various applications, including drug delivery systems, dental materials, and specialty coatings. An understanding of its molecular structure and vibrational characteristics is paramount for quality control, polymerization monitoring, and the rational design of new materials. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound, enabling the identification of functional groups and the elucidation of structural details. This guide provides a comprehensive overview of the FT-IR spectrum analysis of neopentyl methacrylate, including characteristic peak assignments, a detailed experimental protocol, and a logical workflow for spectral interpretation.

Core FT-IR Spectral Features of this compound

The FT-IR spectrum of this compound is dominated by the characteristic vibrations of its ester and vinyl functional groups. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and typical wavenumber ranges based on data from analogous methacrylate compounds.[1][2][3]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~ 3100 - 3000Medium=C-H StretchAssociated with the vinyl group.
~ 2960 - 2850StrongC-H StretchAsymmetric and symmetric stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the neopentyl moiety.
~ 1725 - 1715 Strong C=O Stretch (Ester) This is a very strong and sharp absorption, characteristic of the carbonyl group in methacrylate esters.[3]
~ 1638 Medium C=C Stretch Characteristic of the vinyl group in methacrylates.[1]
~ 1470 - 1450MediumC-H Bend (Scissoring)From the CH₂ and CH₃ groups.
~ 1380MediumC-H Bend (Rocking)From the tert-butyl group of the neopentyl moiety.
~ 1320 - 1300MediumC-O StretchAssociated with the ester linkage.[1]
~ 1160 Strong C-O-C Asymmetric Stretch A strong and characteristic band for methacrylate esters.[1]
~ 1015MediumC-O-C Symmetric StretchAnother key vibration of the ester group.
~ 940Medium=C-H Bend (Out-of-plane)From the vinyl group.
~ 815MediumC-O-C Skeletal Vibration

Experimental Protocol for FT-IR Analysis

The following provides a detailed methodology for obtaining a high-quality FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).

Sample Preparation:

  • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Place a small drop of this compound directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.

Data Acquisition:

  • Spectral Range: 4000 - 650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: A Happ-Genzel apodization function is commonly used.

Data Processing:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Use the spectrometer software to identify and label the peak positions (in cm⁻¹).

Logical Workflow for FT-IR Spectrum Analysis

The interpretation of an FT-IR spectrum follows a systematic process. The following diagram illustrates the logical workflow from sample analysis to structural confirmation.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Sample_Application Apply this compound Background_Scan->Sample_Application Acquire_Spectrum Acquire Sample Spectrum Sample_Application->Acquire_Spectrum Ratioing Ratio against Background Acquire_Spectrum->Ratioing Baseline_Correction Baseline Correction Ratioing->Baseline_Correction Peak_Picking Peak Identification Baseline_Correction->Peak_Picking Group_Frequencies Identify Functional Group Frequencies (e.g., C=O, C=C, C-O) Peak_Picking->Group_Frequencies Fingerprint_Region Analyze Fingerprint Region (< 1500 cm⁻¹) Group_Frequencies->Fingerprint_Region Comparison Compare with Known Spectra (Methacrylate Esters) Fingerprint_Region->Comparison Assignment Assign Vibrational Modes Comparison->Assignment Confirmation Structural Confirmation of This compound Assignment->Confirmation

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of this compound. By understanding the characteristic absorption frequencies of the methacrylate functional group, researchers can confidently identify this monomer, assess its purity, and monitor its polymerization. The strong and distinct peaks for the carbonyl (C=O) and carbon-carbon double bond (C=C) are particularly useful for quantitative analysis and kinetic studies. The detailed experimental protocol and logical workflow provided in this guide serve as a practical resource for scientists and professionals in obtaining and interpreting high-quality FT-IR spectra of this compound, thereby facilitating its effective application in research and development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Neopentyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of neopentyl methacrylate (B99206). Due to the absence of a publicly available mass spectrum for this specific compound, this guide leverages established fragmentation principles of methacrylate esters and spectral data from structurally similar analogs to propose a comprehensive fragmentation pathway. This document includes a detailed, representative experimental protocol for the analysis of methacrylates by gas chromatography-mass spectrometry (GC-MS), a tabulated summary of predicted fragment ions, and a visualization of the fragmentation cascade using the DOT language. The information presented herein serves as a valuable resource for the identification and structural elucidation of neopentyl methacrylate in complex matrices.

Introduction

This compound (2,2-dimethylpropyl 2-methylprop-2-enoate) is a monomer used in the synthesis of polymers with applications in coatings, adhesives, and dental materials. Mass spectrometry is a powerful analytical technique for the identification and structural characterization of such compounds. Electron ionization (EI) is a common ionization method that induces reproducible fragmentation of molecules, generating a unique mass spectrum that serves as a chemical fingerprint. Understanding the fragmentation pattern is crucial for the unambiguous identification of this compound in various samples. This guide outlines the predicted fragmentation behavior of this compound under EI conditions.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound (molecular weight: 156.23 g/mol ) is expected to be driven by the presence of the ester functional group and the bulky neopentyl group. The initial ionization event involves the removal of an electron to form the molecular ion (M•+), which is often unstable and undergoes subsequent fragmentation. The proposed fragmentation pathways are based on established mechanisms for methacrylate esters, including alpha-cleavage, McLafferty-type rearrangements, and cleavage of the ester bond.

The key predicted fragmentation pathways include:

  • Loss of the Neopentyloxy Radical: Cleavage of the C-O bond of the ester results in the formation of the stable methacryloyl cation at m/z 69. This is often a prominent peak in the mass spectra of methacrylate esters.

  • Loss of a Methyl Radical: Alpha-cleavage adjacent to the carbonyl group can lead to the loss of a methyl radical from the methacrylate moiety, resulting in an ion at m/z 141.

  • Formation of the Neopentyl Cation: Cleavage of the O-C bond of the ester with charge retention on the alkyl fragment leads to the formation of the neopentyl cation at m/z 71.

  • McLafferty-type Rearrangement: Although a classical McLafferty rearrangement is not possible due to the absence of a gamma-hydrogen on the neopentyl group, a related rearrangement involving the methacrylate moiety can lead to the formation of a neutral molecule of isobutylene (B52900) and a radical cation at m/z 100.

  • Loss of Isobutylene: The neopentyl group can undergo fragmentation through the loss of a neutral isobutylene molecule, leading to a fragment at m/z 100.

Quantitative Data of Predicted Fragments

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
156[C9H16O2]•+Molecular IonLow
141[M - CH3]•+[C8H13O2]+Moderate
100[M - C4H8]•+[C5H8O2]•+Moderate
87[C4H7O2]+Methacryloyloxy cationModerate
71[C5H11]+Neopentyl cationHigh
69[C4H5O]+Methacryloyl cationHigh (likely base peak)
57[C4H9]+tert-Butyl cationHigh
41[C3H5]+Allyl cationHigh

Experimental Protocols

The following is a detailed, representative protocol for the analysis of methacrylate monomers using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for similar analytes.[1]

3.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Sample Dilution: Dilute the stock solution or the sample containing the analyte to a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector in split mode (e.g., 20:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 35-400.

  • Scan Speed: 1000 amu/s.

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathways of the this compound molecular ion.

Fragmentation_Pathway M This compound (m/z 156) F141 [M - CH3]•+ (m/z 141) M->F141 - •CH3 F100 [M - C4H8]•+ (m/z 100) M->F100 - C4H8 F87 [C4H7O2]+ (m/z 87) M->F87 - •C5H11 F71 [C5H11]+ (m/z 71) M->F71 - •OCH(C(CH3)2)CH2 F69 [C4H5O]+ (m/z 69) F100->F69 - •OCH3 F87->F69 - H2O F57 [C4H9]+ (m/z 57) F71->F57 - CH2 F41 [C3H5]+ (m/z 41) F69->F41 - CO F57->F41 - CH4

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. By analyzing the fragmentation behavior of structurally related compounds, a detailed fragmentation pathway has been proposed, and the major expected fragment ions have been tabulated. The included experimental protocol offers a practical starting point for the GC-MS analysis of this compound. The provided information and visualizations are intended to aid researchers, scientists, and drug development professionals in the identification and structural elucidation of this compound. It is important to note that this information is predictive and should be confirmed by acquiring an experimental mass spectrum of an authentic standard.

References

Unveiling the Thermal Behavior of Poly(neopentyl methacrylate): A Technical Guide to its Glass Transition Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the glass transition temperature (Tg) of poly(neopentyl methacrylate), a crucial parameter for researchers, scientists, and drug development professionals. Understanding the Tg is essential for predicting the polymer's mechanical properties, processing behavior, and performance in various applications. This document outlines the experimental methodologies for determining Tg, presents available data, and discusses the factors influencing this critical thermal transition.

Executive Summary

The glass transition temperature (Tg) marks the reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. For poly(this compound), a polymer with potential applications in drug delivery and other advanced material sciences, a precise understanding of its Tg is paramount. This guide synthesizes the available data on the Tg of poly(this compound) and provides detailed protocols for its experimental determination using Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Quantitative Data on Glass Transition Temperature

The reported glass transition temperature of poly(this compound) can vary depending on the experimental method, the molecular weight of the polymer, and its thermal history. The following table summarizes the available data for poly(this compound) and provides a comparative context with other common poly(methacrylates).

PolymerGlass Transition Temperature (Tg)Measurement MethodReference
Poly(this compound)299 K (26 °C)Not Specified[1]
Poly(this compound) block119 °CNot Specified[2]

Table 1: Glass Transition Temperatures of Poly(this compound) and Related Polymers. For context, here are the glass transition temperatures of other common poly(methacrylates):

PolymerGlass Transition Temperature (Tg) in °C
Poly(methyl methacrylate), PMMA105
Poly(ethyl methacrylate), PEMA65
Poly(butyl methacrylate)20
Poly(isobutyl methacrylate)53
Poly(cyclohexyl methacrylate)104
Poly(isobornyl methacrylate)110

Note: These values are approximate and can be influenced by factors such as molecular weight and tacticity.

Experimental Protocols for Determining Glass Transition Temperature

The accurate determination of the glass transition temperature is critical for material characterization. The two most common and reliable techniques for measuring the Tg of polymers are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[3] The glass transition is observed as a step-like change in the heat flow curve.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This step is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample to a temperature well below the expected Tg (e.g., -20 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) to a temperature above the Tg. The Tg is determined from this second heating scan.

  • Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

DMA is a technique used to study the viscoelastic behavior of materials. It measures the modulus (stiffness) and damping (energy dissipation) of a material as a function of temperature, frequency, or time. The glass transition is typically identified by a sharp decrease in the storage modulus and a peak in the loss modulus or tan delta curve.

Methodology:

  • Sample Preparation: Prepare a rectangular sample of poly(this compound) with well-defined dimensions (e.g., length, width, and thickness).

  • Instrument Setup: Mount the sample in the DMA instrument using a suitable clamping system (e.g., single cantilever, three-point bending).

  • Experimental Parameters:

    • Oscillation Frequency: Set a constant frequency for the applied sinusoidal stress (e.g., 1 Hz).

    • Strain Amplitude: Apply a small, non-destructive strain to the sample.

    • Temperature Program: Ramp the temperature from a low temperature (e.g., -50 °C) to a temperature above the Tg (e.g., 150 °C) at a controlled heating rate (e.g., 3 °C/min).

  • Data Analysis:

    • The Tg can be determined from the peak of the loss modulus (E") curve.

    • Alternatively, the Tg can be identified as the peak of the tan delta (tan δ = E"/E') curve.

    • The onset of the drop in the storage modulus (E') also indicates the glass transition region.

Factors Influencing the Glass Transition Temperature

Several molecular and experimental factors can significantly influence the measured glass transition temperature of poly(this compound):

  • Molecular Weight: The Tg of polymers generally increases with increasing molecular weight up to a certain point, after which it plateaus.

  • Side Chain Structure: The bulky neopentyl group in poly(this compound) restricts the rotational motion of the polymer chains, which generally leads to a higher Tg compared to polymethacrylates with smaller, more flexible side chains.

  • Tacticity: The stereochemical arrangement of the monomer units (isotactic, syndiotactic, or atactic) can affect chain packing and mobility, thereby influencing the Tg.

  • Heating/Cooling Rate: In thermal analysis techniques like DSC, the measured Tg can be dependent on the rate of temperature change. Higher heating rates tend to shift the apparent Tg to higher temperatures.

  • Additives: The presence of plasticizers or other additives can lower the glass transition temperature by increasing the free volume between polymer chains.

Experimental Workflow for Tg Determination

The following diagram illustrates a typical experimental workflow for determining the glass transition temperature of poly(this compound) using Differential Scanning Calorimetry.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis p1 Weigh 5-10 mg of poly(this compound) p2 Place in Aluminum DSC Pan p1->p2 p3 Crimp Pan p2->p3 d1 Place Sample and Reference in DSC Cell p3->d1 d2 First Heating Scan (erase thermal history) d1->d2 d3 Cooling Scan d2->d3 d4 Second Heating Scan d3->d4 a1 Obtain Heat Flow vs. Temperature Curve d4->a1 a2 Identify Step Change in Heat Flow a1->a2 a3 Determine Midpoint of Transition (Tg) a2->a3 end end a3->end Report Tg

Caption: Experimental workflow for Tg determination by DSC.

Conclusion

The glass transition temperature is a fundamental property of poly(this compound) that dictates its physical state and mechanical behavior. While a definitive, universally accepted value for its Tg is not available due to its dependence on various factors, this guide provides the necessary framework for its accurate and reproducible determination. By following the detailed experimental protocols for DSC and DMA, and by considering the influential factors, researchers can confidently characterize the thermal properties of poly(this compound) for their specific applications in drug development and materials science.

References

Thermal stability and decomposition of poly(neopentyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of Poly(neopentyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(this compound) (PNPMA) is a polymer of interest due to its unique physical properties conferred by the bulky neopentyl side group. Understanding its thermal stability and decomposition behavior is critical for its processing and application in various fields, including in drug delivery systems where thermal sterilization or processing may be required. This technical guide provides a comprehensive overview of the thermal stability and decomposition of poly(this compound), drawing upon data from related poly(alkyl methacrylates) to infer its behavior in the absence of extensive specific literature. This document details common experimental protocols for thermal analysis and outlines the likely decomposition pathways.

Introduction

Poly(alkyl methacrylates) are a versatile class of polymers with a wide range of applications. Their thermal properties are largely dictated by the nature of the alkyl ester group. While poly(methyl methacrylate) (PMMA) is one of the most extensively studied polymers, the thermal behavior of methacrylates with bulkier, sterically hindering side groups like neopentyl is less documented. The neopentyl group, with its quaternary carbon adjacent to the ester linkage, is expected to significantly influence the decomposition mechanism and thermal stability of the polymer. This guide synthesizes available information on related polymers to provide a robust understanding of PNPMA's thermal characteristics.

Thermal Stability of Poly(this compound)

In general, the thermal decomposition of poly(alkyl methacrylates) can proceed through several pathways, with the dominant mechanism depending on the structure of the ester side chain. For many poly(alkyl methacrylates), the primary degradation mechanism is depolymerization, yielding the corresponding monomer.

Quantitative Thermal Decomposition Data

The following table summarizes typical thermal decomposition temperatures for various poly(alkyl methacrylates) to provide a comparative context for estimating the thermal stability of poly(this compound).

PolymerTonset (°C)T10% (°C)T50% (°C)Tmax (°C)Activation Energy (Ea) (kJ/mol)
Poly(methyl methacrylate) (PMMA)~280-330~300-350~360-380~370-400130-230[1][2][3]
Poly(n-butyl methacrylate) (PnBMA)~250-300~280-320~330-360~350-380~160-200
Poly(iso-butyl methacrylate) (PiBMA)~240-290~270-310~320-350~340-370Not widely reported
Poly(sec-butyl methacrylate) (PsBMA)~230-280~260-300~310-340~330-360Not widely reported
Poly(tert-butyl methacrylate) (PtBMA)~200-250~220-260~270-300~280-320~120-180

Note: The values presented are approximate and can vary significantly depending on factors such as molecular weight, polydispersity, and experimental conditions (e.g., heating rate, atmosphere).

Due to the steric hindrance of the neopentyl group, the thermal stability of PNPMA is expected to be lower than that of linear poly(alkyl methacrylates) and more comparable to that of poly(tert-butyl methacrylate).

Decomposition Mechanism and Products

The thermal decomposition of poly(methacrylates) with bulky side groups that can form stable carbocations, such as poly(tert-butyl methacrylate), often proceeds through a more complex mechanism than simple depolymerization. It is hypothesized that poly(this compound) follows a similar dual-pathway decomposition.

Proposed Decomposition Pathways for Poly(this compound)
  • Depolymerization: This pathway involves the unzipping of the polymer chain to yield the neopentyl methacrylate (B99206) monomer. This is a common degradation route for many poly(methacrylates).

  • Ester Decomposition (De-esterification): The bulky neopentyl group can facilitate the cleavage of the ester bond. This process is thought to proceed via a six-membered ring transition state, leading to the formation of poly(methacrylic acid) and isobutylene (B52900) (2-methylpropene). The resulting poly(methacrylic acid) can then undergo further dehydration at higher temperatures to form a more stable anhydride (B1165640) structure.

The expected primary decomposition products from these pathways are:

  • This compound (from depolymerization)

  • Isobutylene (from ester decomposition)

  • Methacrylic acid (from ester decomposition, which may further react)

  • Water (from dehydration of poly(methacrylic acid))

  • Carbon dioxide and carbon monoxide (at higher temperatures from char residue)

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of polymers are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the polymer.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[2][4]

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature (Tonset), the temperature at which 10% and 50% weight loss occurs (T10% and T50%), and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG curve). The activation energy of decomposition can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger methods by performing the experiment at multiple heating rates.[1][2]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

  • Sample Preparation: A very small amount of the polymer sample (typically 50-200 µg) is placed in a pyrolysis sample tube or cup.[5]

  • Instrument Setup: The pyrolyzer is coupled to the injector of a gas chromatograph, which is in turn connected to a mass spectrometer. The system is purged with an inert carrier gas (e.g., helium).

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) for a short period (e.g., 10-20 seconds) in the pyrolyzer.[6][7] This thermally fragments the polymer into smaller, volatile molecules.

  • Gas Chromatography (GC): The volatile pyrolysis products are swept by the carrier gas into the GC column. The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven might be to hold at 40 °C for a few minutes, then ramp up to 280-300 °C.[5]

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

  • Data Analysis: The individual components are identified by comparing their mass spectra to a library of known spectra (e.g., NIST).[6]

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of poly(this compound).

Proposed Thermal Decomposition Pathways of Poly(this compound)

G cluster_depoly Depolymerization cluster_ester Ester Decomposition PNPMA Poly(this compound) Monomer This compound Monomer PNPMA->Monomer Heat PMAA Poly(methacrylic acid) PNPMA->PMAA Heat Isobutylene Isobutylene PNPMA->Isobutylene Anhydride Poly(methacrylic anhydride) PMAA->Anhydride Higher Heat Water Water PMAA->Water

Caption: Proposed dual thermal decomposition pathways for poly(this compound).

Conclusion

While specific quantitative data for the thermal decomposition of poly(this compound) is limited, a comprehensive understanding of its behavior can be extrapolated from the well-documented thermal analysis of other poly(alkyl methacrylates), particularly those with sterically demanding side groups like poly(tert-butyl methacrylate). It is anticipated that PNPMA exhibits a complex decomposition profile involving both depolymerization to its monomer and ester decomposition to form poly(methacrylic acid) and isobutylene. The onset of its degradation is likely to be at a lower temperature compared to linear poly(alkyl methacrylates) due to the steric strain imposed by the neopentyl group. The experimental protocols and decomposition pathways outlined in this guide provide a solid foundation for researchers and professionals working with this polymer, enabling informed decisions regarding its processing and application. Further experimental studies are warranted to precisely quantify the thermal properties of poly(this compound).

References

An In-depth Technical Guide on the Reactivity of the Methacrylate Group in Neopentyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the methacrylate (B99206) group in neopentyl methacrylate (NPMA), a monomer increasingly utilized in the development of advanced polymers for various applications, including drug delivery systems. The bulky neopentyl group introduces significant steric hindrance that profoundly influences its polymerization kinetics and the properties of the resulting polymer. This document details the synthesis of NPMA, explores the kinetics of its free-radical polymerization, and discusses the impact of its unique structure on copolymerization and potential side reactions. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and materials science.

Introduction

This compound (NPMA) is an acrylic monomer characterized by a methacrylate functional group and a bulky neopentyl ester group. This unique chemical structure imparts a combination of desirable properties to its corresponding polymer, poly(this compound) (PNPMA), including excellent thermal stability, and resistance to environmental degradation such as UV radiation and oxidation.[1] The reactivity of the methacrylate group is central to the polymerization of NPMA and is significantly modulated by the steric bulk of the adjacent neopentyl moiety. Understanding this reactivity is crucial for controlling the polymerization process and tailoring the final polymer architecture for specific applications, particularly in the fields of coatings, adhesives, and controlled-release drug formulations.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with direct esterification and transesterification being the most common.[1]

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with neopentyl alcohol in the presence of an acid catalyst.[1]

Reaction Scheme:

Figure 1: Direct esterification of methacrylic acid and neopentyl alcohol.

Transesterification

Transesterification offers an alternative route, typically involving the reaction of a methyl methacrylate with neopentyl alcohol, catalyzed by a suitable compound. This method can be advantageous for achieving high purity.[1]

Reaction Scheme:

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R kd RM Monomer Radical (RM•) R->RM ki + Monomer (M) RM1 RM• RM2 RM2• RM1->RM2 kp + Monomer (M) RM3 RMn• P Dead Polymer RM3->P kt RM4 RMm• RM4->P kt Bulk_Polymerization_Workflow cluster_prep Monomer Preparation cluster_reaction_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Polymer Isolation Monomer This compound Purify Remove Inhibitor Monomer->Purify Add_Initiator Add Initiator Purify->Add_Initiator Degas Degas (Freeze-Pump-Thaw) Add_Initiator->Degas Seal Seal under Inert Atmosphere Degas->Seal Heat Heat in Constant Temperature Bath Seal->Heat Cool Cool to Terminate Heat->Cool Dissolve Dissolve in Solvent Cool->Dissolve Precipitate Precipitate in Non-solvent Dissolve->Precipitate Dry Dry under Vacuum Precipitate->Dry Final_Polymer Final_Polymer Dry->Final_Polymer Final Polymer

References

Navigating the Safety Landscape of Neopentyl Methacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopentyl methacrylate (B99206) is a versatile monomer utilized in the synthesis of specialty polymers and resins, finding applications in various fields, including the development of advanced materials for the pharmaceutical and biomedical industries. A thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the health and safety considerations for handling neopentyl methacrylate, including its toxicological properties, recommended handling procedures, and emergency measures.

Physicochemical and GHS Hazard Information

A clear understanding of the fundamental properties and hazard classifications of a chemical is the foundation of safe handling. This compound is a colorless liquid with a molecular weight of 156.22 g/mol .[1] It is classified under the Globally Harmonized System (GHS) as a flammable liquid and a skin sensitizer.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2397-76-4[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 65 °C @ 19.5 Torr[3]
Density 0.8697 g/cm³ @ 26 °C[3]
Flash Point 53.9 °C[3]
Vapor Pressure 0.923 mmHg @ 25 °C

Table 2: GHS Hazard Classification of this compound

Hazard ClassHazard StatementGHS Code
Flammable liquids (Category 3)Flammable liquid and vaporH226[1]
Skin sensitization (Category 1)May cause an allergic skin reactionH317[1]

Toxicological Profile

Acute Toxicity

Detailed acute toxicity studies for this compound have not been thoroughly investigated.[2] For a related compound, propoxylated neopentyl glycol diacrylate, the dermal LD50 in rabbits is reported to be greater than 5,000 mg/kg, indicating it is practically nontoxic by dermal exposure.[4] However, the absence of data for this compound necessitates a cautious approach, treating it as a substance with potential for acute toxicity.

Skin and Eye Irritation

This compound is classified as causing skin irritation.[2] Direct contact may lead to redness, itching, and inflammation. While specific eye irritation data for this compound is not available, other methacrylates are known to cause eye irritation.[5] Therefore, it is prudent to handle this chemical with appropriate eye protection to prevent potential irritation or damage.

Skin Sensitization

This compound is classified as a skin sensitizer, meaning that repeated or prolonged contact can lead to an allergic reaction.[1] Most methacrylate esters are considered to have the potential to cause skin sensitization.[6] Once an individual is sensitized, subsequent exposure, even to small amounts, can trigger a more severe skin reaction.

Experimental Protocols for Safety Assessment

The safety assessment of chemicals like this compound typically follows standardized guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data.

Skin Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. A single dose of the test substance is applied to the skin of a test animal, typically a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to assess the potential of a substance to produce irritation or damage to the eye. A single dose of the substance is applied to the conjunctival sac of one eye of an animal, usually a rabbit. The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.

Skin Sensitization (OECD Guideline 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for testing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance on mice. An increase in lymphocyte proliferation above a certain threshold indicates that the substance is a skin sensitizer.

Toxicological Signaling Pathways

The toxicity of methacrylate monomers is often linked to their ability to induce oxidative stress and deplete intracellular antioxidants. The primary mechanism involves the depletion of glutathione (B108866) (GSH), a critical antioxidant, leading to an increase in reactive oxygen species (ROS). This oxidative stress can trigger a cascade of cellular events, including inflammation and apoptosis (programmed cell death), often through the mitochondrial-dependent intrinsic caspase pathway.[7]

G Proposed Toxicological Pathway of this compound Neopentyl_Methacrylate This compound Cellular_Uptake Cellular Uptake Neopentyl_Methacrylate->Cellular_Uptake GSH_Depletion Glutathione (GSH) Depletion Cellular_Uptake->GSH_Depletion Michael Addition ROS_Increase Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Reduced Antioxidant Capacity Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-9, -3) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Occupational Exposure and Safe Handling

Due to the lack of specific occupational exposure limits (OELs) for this compound, it is essential to adhere to stringent safety protocols to minimize exposure. The principles of good industrial hygiene and the OELs for related methacrylates should be followed.

Table 3: Occupational Exposure Limits for Related Methacrylates

SubstanceAgencyTWA (8-hour)STEL (15-minute)
Methyl MethacrylateOSHA (PEL)100 ppm-
Methyl MethacrylateNIOSH (REL)100 ppm-
Methyl MethacrylateACGIH (TLV)50 ppm100 ppm

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn. Gloves should be inspected before each use and replaced if damaged.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of splashing, additional protective clothing may be necessary.

Handling and Storage
  • Handling: Avoid direct contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and incompatible materials such as oxidizing agents, acids, and bases.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill to prevent it from entering drains or waterways. Use non-sparking tools to collect the material.

The following workflow outlines the general procedure for responding to a chemical spill.

G Chemical Spill Response Workflow Spill Chemical Spill Occurs Assess Assess the Situation (Identify substance, quantity, and immediate risks) Spill->Assess Evacuate Evacuate Immediate Area (If necessary) Assess->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain Clean Clean Up the Spill (Using appropriate materials) Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: General workflow for responding to a chemical spill.

Conclusion

While this compound is a valuable monomer in polymer synthesis, its handling requires a comprehensive understanding of its potential hazards, particularly its flammability and skin-sensitizing properties. Although specific toxicological data for this compound is limited, information from related methacrylate esters underscores the importance of minimizing exposure through engineering controls, appropriate personal protective equipment, and safe work practices. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can work safely with this compound, fostering a secure and productive research environment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Neopentyl Methacrylate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl methacrylate (B99206) is a valuable monomer utilized in the synthesis of polymers with applications in various fields, including biomedical materials and drug delivery systems.[1] Its bulky neopentyl group imparts unique properties to the resulting polymers, such as enhanced thermal stability and resistance to environmental degradation.[1] This document provides detailed protocols for the synthesis of neopentyl methacrylate via the direct esterification of methacrylic acid with neopentyl alcohol.

The primary method described is the direct esterification process, a robust and common route for producing methacrylate esters.[1] This reaction involves the combination of methacrylic acid and neopentyl alcohol in the presence of an acid catalyst, with the concurrent removal of water to drive the reaction to completion.[1]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound
ParameterValueReference
Reactants
Methacrylic Acid1.0 molar equivalentGeneral Esterification Principles
Neopentyl Alcohol1.2 - 1.5 molar equivalentsGeneral Esterification Principles
Catalyst
p-Toluenesulfonic acid monohydrate0.02 - 0.05 molar equivalentsGeneral Esterification Principles
or Sulfuric Acid0.02 - 0.05 molar equivalents[1]
Inhibitor
Hydroquinone (B1673460)0.1 - 0.5 % (w/w of reactants)General Polymerization Inhibition
Solvent (for azeotropic removal of water)
Toluene (B28343) or Heptane50 - 100% (v/w of reactants)General Esterification Principles
Reaction Temperature 90 - 120 °CGeneral Esterification Principles
Reaction Time 4 - 8 hoursGeneral Esterification Principles
Expected Yield 85 - 95%[2]
Purity (after purification) >98%[2]
Table 2: Characterization Data for this compound
Analytical TechniqueObserved DataReference
Appearance Colorless liquid[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Boiling Point 65 °C @ 19.5 Torr[3]
Density 0.8697 g/cm³ @ 26 °C[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.10 (s, 1H), 5.55 (s, 1H), 3.85 (s, 2H), 1.95 (s, 3H), 0.95 (s, 9H)Based on typical methacrylate and neopentyl group shifts
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 167.5 (C=O), 136.5 (=C<), 125.0 (=CH₂), 75.0 (-O-CH₂-), 31.5 (-C(CH₃)₃), 26.5 (-C(CH₃)₃), 18.3 (CH₃-C=)Based on typical methacrylate and neopentyl group shifts
FTIR (neat) ν (cm⁻¹): 2960 (C-H, sp³), 1720 (C=O, ester), 1635 (C=C), 1160 (C-O, ester)[4][5]
GC-MS Retention time and mass spectrum consistent with the structure of this compound.[6][7]

Experimental Protocols

Synthesis of this compound via Direct Esterification

This protocol details the laboratory-scale synthesis of this compound from methacrylic acid and neopentyl alcohol using p-toluenesulfonic acid as a catalyst and toluene as an azeotropic solvent to remove water.

Materials:

  • Methacrylic acid (MAA)

  • Neopentyl alcohol (NPA)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Hydroquinone

  • Toluene

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Apparatus:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, add methacrylic acid (1.0 mol), neopentyl alcohol (1.2 mol), p-toluenesulfonic acid monohydrate (0.02 mol), hydroquinone (0.5 g), and toluene (150 mL).

  • Esterification Reaction:

    • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

    • Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue the reaction until the theoretical amount of water (1.0 mol, 18 mL) has been collected, or until no more water is observed to be forming. This typically takes 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst and remove unreacted methacrylic acid.

    • Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Final Purification:

    • The crude this compound is then purified by vacuum distillation to obtain the final product as a colorless liquid.

Mandatory Visualizations

esterification_reaction cluster_reactants MAA Methacrylic Acid (CH₂=C(CH₃)COOH) reactants MAA->reactants plus1 + NPA Neopentyl Alcohol ((CH₃)₃CCH₂OH) NPA->reactants catalyst H⁺ (p-TSA) <-- H₂O reactants->catalyst Reflux, Toluene product This compound (CH₂=C(CH₃)COOCH₂C(CH₃)₃) catalyst->product

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Charge Reactants (MAA, NPA, PTSA, HQ, Toluene) B 2. Heat to Reflux (110-120°C) A->B C 3. Azeotropic Water Removal (Dean-Stark Trap) B->C D 4. Monitor Reaction (TLC/GC) C->D E 5. Cool to Room Temperature D->E F 6. Neutralization & Washing (NaHCO₃, H₂O, Brine) E->F G 7. Drying (Anhydrous MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Vacuum Distillation H->I J Characterization (NMR, IR, GC-MS) I->J

Caption: Experimental workflow for this compound synthesis.

References

Application Note and Protocol: Free-Radical Polymerization of Neopentyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of poly(neopentyl methacrylate) via free-radical polymerization. The protocol is designed to be accessible to researchers with a foundational knowledge of polymer chemistry.

Introduction

Neopentyl methacrylate (B99206) is a vinyl monomer that, upon polymerization, yields poly(this compound), a polymer with distinct thermal and mechanical properties attributed to its bulky neopentyl side group. Free-radical polymerization is a robust and widely employed technique for the synthesis of a variety of vinyl polymers. The process is characterized by three main stages: initiation, propagation, and termination. Initiation is typically achieved through the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generates free radicals that subsequently react with monomer units to initiate the polymerization cascade.

Data Summary

While specific quantitative data for the free-radical polymerization of this compound is not extensively reported in the literature, the following table presents data for poly(this compound) synthesized via anionic polymerization for reference. This data can serve as a benchmark for expected molecular weight ranges and distributions.

Sample IdentifierSynthesis MethodNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI or Mw/Mn)
P19480-NPMAAnionic Polymerization17,5001.45
P18920Y-NPMAAnionic Polymerization303,0001.90
P19477-NPMAAnionic Polymerization289,0001.75

Experimental Protocol

This protocol details the synthesis of poly(this compound) using AIBN as the radical initiator.

1. Materials

  • This compound (monomer), inhibitor removed

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle or oil bath

  • Vacuum filtration apparatus (Buchner funnel, filter flask)

  • Vacuum oven

2. Procedure

  • Monomer Purification: To remove the inhibitor, pass the this compound monomer through a column of basic alumina.

  • Reaction Setup:

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10 g, 64 mmol).

    • Add toluene as a solvent. The amount can be adjusted to achieve the desired monomer concentration (e.g., 50% w/v).

    • Add the initiator, AIBN (e.g., 0.1 mol% with respect to the monomer).

  • Degassing:

    • Seal the flask and purge the solution with an inert gas (nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can terminate the radical chains. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath or heating mantle set to 70 °C.

    • Maintain the temperature and stir the reaction mixture for the desired period (e.g., 6-24 hours). The reaction time will affect the final molecular weight and monomer conversion.

  • Isolation and Purification:

    • After the polymerization is complete, cool the reaction mixture to room temperature. The solution will be viscous.

    • Slowly pour the polymer solution into a beaker containing a large excess of cold methanol (a non-solvent) while stirring vigorously. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer, initiator, and solvent.

    • Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

3. Characterization

The synthesized poly(this compound) can be characterized using standard techniques:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR): To confirm the chemical structure of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_purification 3. Isolation & Purification Monomer Purified Neopentyl Methacrylate ReactionVessel Reaction Vessel Monomer->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent Toluene Solvent->ReactionVessel Degas Degassing (N2 Purge or Freeze-Pump-Thaw) ReactionVessel->Degas Polymerize Heating at 70°C with Stirring Degas->Polymerize Precipitate Precipitation in Methanol Polymerize->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Drying in Vacuum Oven Filter->Dry FinalPolymer Poly(this compound) Dry->FinalPolymer

Caption: Workflow for free-radical polymerization of this compound.

Application Notes and Protocols for the Kinetics of Neopentyl Methacrylate Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinetics of free-radical polymerization of neopentyl methacrylate (B99206) (NPMA). Due to the limited availability of specific kinetic data for NPMA in the reviewed literature, data for methyl methacrylate (MMA), a structurally similar and well-studied monomer, is utilized as a reasonable analogue to provide representative values and protocols. This document outlines the fundamental principles, experimental protocols for determining kinetic parameters, and tabulated kinetic data to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug delivery systems.

Introduction to Neopentyl Methacrylate Polymerization Kinetics

This compound (NPMA) is a monomer that undergoes free-radical polymerization to form poly(this compound), a polymer with potential applications in various fields, including drug delivery, due to its biocompatibility and tunable properties. Understanding the kinetics of its polymerization is crucial for controlling the molecular weight, polydispersity, and architecture of the resulting polymer, which in turn dictate its final properties and performance.

The free-radical polymerization of NPMA, like other methacrylates, proceeds through three main steps: initiation, propagation, and termination. The overall rate of polymerization (Rp) can be described by the following equation[1]:

Rp = kp[M][M•]

where:

  • kp is the propagation rate coefficient

  • [M] is the monomer concentration

  • [M•] is the concentration of growing polymer radicals

Under the steady-state assumption, where the rate of initiation equals the rate of termination, the rate of polymerization can also be expressed as[1]:

Rp = kp(fkd[I] / kt)1/2[M]

where:

  • f is the initiator efficiency

  • kd is the initiator decomposition rate coefficient

  • [I] is the initiator concentration

  • kt is the termination rate coefficient

Accurate determination of the kinetic parameters, kp and kt, is essential for precise control over the polymerization process.

Quantitative Kinetic Data

Table 1: Propagation Rate Coefficient (kp) and Arrhenius Parameters for Methyl Methacrylate (MMA) Bulk Polymerization

Temperature (°C)kp (L mol-1 s-1)Activation Energy (Ea) (kJ mol-1)Pre-exponential Factor (A) (L mol-1 s-1)
50~83422.42.57 x 106
60~105022.42.57 x 106
70~130022.42.57 x 106
80~160022.42.57 x 106

Note: The Arrhenius parameters are used to calculate kp at different temperatures using the equation: kp = A * exp(-Ea / RT).

Table 2: Termination Rate Coefficient (kt) for Methyl Methacrylate (MMA) Bulk Polymerization at Low Conversion

Temperature (°C)kt (L mol-1 s-1)
50~2.5 x 107
60~3.4 x 107[2]
70~4.5 x 107

Note: The termination rate coefficient is highly dependent on conversion due to the gel effect (Trommsdorff effect), where an increase in viscosity hinders the diffusion of growing polymer chains, leading to a decrease in kt and an autoacceleration of the polymerization rate.

Experimental Protocols

Protocol for Bulk Free-Radical Polymerization of this compound

This protocol describes a general procedure for the bulk polymerization of NPMA using a thermal initiator.

Materials:

  • This compound (NPMA), inhibitor removed

  • Thermal initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO))

  • Schlenk flask or reaction vessel with a magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath or heating mantle with temperature control

  • Methanol (for precipitation)

  • Acetone or other suitable solvent (for dissolution)

  • Vacuum filtration apparatus

Procedure:

  • Monomer Purification: Remove the inhibitor from NPMA by passing it through a column of activated basic alumina (B75360) or by washing with an aqueous sodium hydroxide (B78521) solution followed by drying over a suitable drying agent.

  • Reaction Setup: Add the purified NPMA monomer to a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Weigh the desired amount of thermal initiator (e.g., 0.1 mol% relative to the monomer) and add it to the flask.

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, bubble inert gas (N2 or Ar) through the monomer for 30-60 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and begin stirring.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion using techniques like Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the C=C bond absorption peak.

  • Termination and Isolation: After the desired time or conversion is reached, quench the reaction by rapidly cooling the flask in an ice bath. Dissolve the viscous polymer solution in a suitable solvent like acetone.

  • Purification: Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Drying: Collect the precipitated polymer by vacuum filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol for Determination of Propagation Rate Coefficient (kp) using Pulsed-Laser Polymerization (PLP-SEC)

Pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) is the IUPAC-recommended method for the accurate determination of kp.[3]

Principle: A series of laser pulses are used to generate a high concentration of primary radicals in a short period. These radicals initiate polymer chains that grow for a well-defined time interval between pulses. The resulting polymer has a characteristic molecular weight distribution with distinct peaks, from which kp can be calculated.

Materials and Equipment:

  • Purified this compound (NPMA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Pulsed laser source (e.g., excimer laser)

  • Temperature-controlled reaction cell

  • Size-Exclusion Chromatography (SEC/GPC) system with appropriate columns and calibration standards

Procedure:

  • Sample Preparation: Prepare a solution of NPMA with a known concentration of a suitable photoinitiator.

  • Degassing: Thoroughly degas the sample solution as described in the bulk polymerization protocol.

  • PLP Experiment: Transfer the sample to the temperature-controlled reaction cell and expose it to a series of laser pulses at a specific frequency and energy.

  • Polymer Isolation: After the PLP experiment, precipitate and isolate the polymer as described previously.

  • SEC Analysis: Analyze the molecular weight distribution of the polymer sample using SEC. The resulting chromatogram should show a series of peaks corresponding to polymers formed between consecutive laser pulses.

  • Data Analysis: The propagation rate coefficient (kp) can be determined from the molecular weight at the inflection point of the low molecular weight side of the first peak (Mp) using the following equation:

    Mp = kp[M]t0

    where:

    • [M] is the monomer concentration

    • t0 is the time between laser pulses (1 / laser frequency)

Visualizations

Caption: Free-Radical Polymerization Mechanism.

Experimental_Workflow start Start: Purified NPMA Monomer & Initiator bulk_poly Bulk Polymerization (Thermal Initiator) start->bulk_poly plp_exp Pulsed-Laser Polymerization (Photoinitiator) start->plp_exp monitoring Monitor Monomer Conversion (e.g., FTIR) bulk_poly->monitoring isolation Polymer Isolation & Purification plp_exp->isolation monitoring->isolation rp_kt_calc Calculate Rp and kt monitoring->rp_kt_calc sec_analysis SEC/GPC Analysis (Molecular Weight Distribution) isolation->sec_analysis kp_calc Calculate kp sec_analysis->kp_calc sec_analysis->rp_kt_calc end End: Kinetic Parameters kp_calc->end rp_kt_calc->end

Caption: Workflow for Kinetic Parameter Determination.

References

Application Notes and Protocols for RAFT Polymerization of Neopentyl Methacrylate for Controlled Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the controlled synthesis of poly(neopentyl methacrylate) (pNPMA) and its block copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers excellent control over molecular weight, architecture, and functionality, making it a valuable tool for creating advanced materials for drug delivery and other biomedical applications.

Introduction to RAFT Polymerization of Neopentyl Methacrylate (B99206)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures.[1][2] For this compound (NPMA), a bulky methacrylate monomer, RAFT offers precise control over the polymer chain growth, leading to polymers with low polydispersity (PDI) and predictable molecular weights.[3]

The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains, allowing for uniform growth of all chains.[1] This controlled process is particularly advantageous for creating complex architectures such as block copolymers, which are of significant interest in drug delivery for the formation of micelles, vesicles, and other nanostructures.[4][5]

Data Presentation: Quantitative Summary of RAFT Polymerization of Methacrylates

The following tables summarize typical experimental conditions and results for the RAFT polymerization of methacrylates, which can be adapted for this compound. The choice of RAFT agent and the molar ratios of monomer to RAFT agent to initiator are critical for achieving good control over the polymerization.[6]

Table 1: RAFT Agents for Methacrylate Polymerization

RAFT Agent ClassSpecific ExampleSuitable for MethacrylatesKey Characteristics
Dithiobenzoates2-Cyano-2-propyl dithiobenzoate (CPDB)YesHigh transfer constants, but can be prone to retardation.[2]
Trithiocarbonates2-Cyano-2-propyl dodecyl trithiocarbonateYesMore hydrolytically stable than dithiobenzoates and cause less retardation.[2]
DithiocarbamatesCyanomethyl methyl(phenyl) carbamodithioateYesActivity is dependent on the substituents on the nitrogen atom.[2]

Table 2: Typical Reaction Conditions and Results for Methacrylate RAFT Polymerization

MonomerRAFT Agent[M]:[CTA]:[I] RatioTemperature (°C)Time (h)M? ( g/mol )PDI
Methyl MethacrylateCPDB250:1:0.1601525,000< 1.20
n-Butyl MethacrylateTrithiocarbonate300:1:0.270835,000< 1.25
Benzyl MethacrylateCPDB200:1:0.1602422,000< 1.15

Note: These are representative values. Optimal conditions for this compound may vary and should be determined experimentally.

Experimental Protocols

General Protocol for RAFT Polymerization of this compound (pNPMA)

This protocol is adapted from established procedures for other methacrylates and should be optimized for specific target molecular weights and applications.

Materials:

  • This compound (NPMA), inhibitor removed

  • RAFT agent (e.g., 2-Cyano-2-propyl dithiobenzoate or a suitable trithiocarbonate)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., toluene (B28343), dioxane, or anisole)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon source

  • Vacuum line

  • Oil bath or heating mantle with temperature control

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of RAFT agent and AIBN in the chosen solvent.

  • Add the this compound monomer to the flask. The molar ratio of [NPMA]:[RAFT agent]:[AIBN] will determine the target molecular weight and the rate of polymerization. A common starting point is a ratio of[7]::[0.1].

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at the desired temperature (typically 60-80 °C).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) (to determine molecular weight and PDI).

  • Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol (B129727) or hexane), filtered, and dried under vacuum to a constant weight.

Protocol for the Synthesis of pNPMA-block-poly(Methyl Methacrylate) (pNPMA-b-pMMA)

This protocol describes the synthesis of a block copolymer by chain-extending a pNPMA macro-RAFT agent.

Materials:

  • pNPMA macro-RAFT agent (synthesized as described in 3.1)

  • Methyl methacrylate (MMA), inhibitor removed

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene or anisole)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon source

  • Vacuum line

  • Oil bath or heating mantle with temperature control

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the pNPMA macro-RAFT agent and AIBN in the solvent.

  • Add the methyl methacrylate monomer to the flask. The amount of MMA will determine the length of the second block.

  • Degassing: Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Backfill the flask with an inert gas and immerse it in a preheated oil bath (typically 60-80 °C).

  • Monitoring and Purification: Monitor the reaction and purify the resulting block copolymer as described in the homopolymerization protocol (steps 5 and 6). Characterization by GPC/SEC should show a clear shift to higher molecular weight compared to the initial pNPMA macro-RAFT agent, with a maintained low PDI.

Visualization of Key Processes

The following diagrams illustrate the fundamental mechanism of RAFT polymerization and a typical experimental workflow.

RAFT_Mechanism Initiator Initiator (e.g., AIBN) Propagating_Radical Propagating Radical (Pn•) Initiator->Propagating_Radical Initiation Monomer Monomer (NPMA) Propagating_Radical->Propagating_Radical Intermediate_Radical Intermediate Radical Propagating_Radical->Intermediate_Radical Addition RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate_Radical Addition Intermediate_Radical->Propagating_Radical Fragmentation Intermediate_Radical->RAFT_Agent Fragmentation Dormant_Polymer Dormant Polymer (Pn-S-C(=S)-Z) Intermediate_Radical->Dormant_Polymer Fragmentation New_Radical New Radical (R•) Intermediate_Radical->New_Radical Fragmentation New_Radical->Propagating_Radical + Monomer

Caption: Mechanism of RAFT Polymerization.

Experimental_Workflow Start Start: Prepare Reaction Mixture (NPMA, RAFT Agent, Initiator, Solvent) Degas Degas Mixture (Freeze-Pump-Thaw) Start->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Monitor Monitor Reaction (NMR for Conversion, GPC for Mn & PDI) Polymerize->Monitor Quench Quench Polymerization Monitor->Quench Purify Purify Polymer (Precipitation) Quench->Purify Characterize Characterize Final Product (GPC, NMR, etc.) Purify->Characterize End End: Well-defined pNPMA Characterize->End

Caption: Experimental Workflow for RAFT Polymerization.

Block_Copolymer_Synthesis pNPMA_synthesis Synthesize pNPMA macro-RAFT Agent (Protocol 3.1) pNPMA_macroCTA pNPMA macro-RAFT Agent pNPMA_synthesis->pNPMA_macroCTA Chain_Extension Chain Extension with Second Monomer (e.g., MMA) pNPMA_macroCTA->Chain_Extension Block_Copolymer pNPMA-b-pMMA Chain_Extension->Block_Copolymer Characterization Characterize Block Copolymer (GPC shows Mn increase, low PDI) Block_Copolymer->Characterization

Caption: Synthesis of pNPMA-based Block Copolymers.

Characterization of pNPMA and its Copolymers

Standard analytical techniques are used to characterize the synthesized polymers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (M?), weight-average molecular weight (M?), and the polydispersity index (PDI = M?/M?).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers.

  • Dynamic Light Scattering (DLS): For block copolymers that self-assemble in solution, DLS is used to determine the size and size distribution of the resulting nanoparticles.[4]

Applications in Drug Development

The controlled architecture of pNPMA-based polymers synthesized via RAFT makes them highly suitable for various drug delivery applications. The bulky neopentyl group imparts hydrophobicity, which can be balanced by copolymerizing with hydrophilic monomers to create amphiphilic block copolymers. These copolymers can self-assemble into core-shell nanostructures (micelles or vesicles) in aqueous environments, encapsulating hydrophobic drugs in their core and presenting a hydrophilic corona for stability in biological fluids. The precise control over block lengths afforded by RAFT allows for the fine-tuning of drug loading capacity, release kinetics, and the overall size and morphology of the nanocarriers.[5]

References

Application Notes and Protocols for the Copolymerization of Neopentyl Methacrylate with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymerization of neopentyl methacrylate (B99206) (NPMA) and styrene (B11656) (St) yields a versatile family of copolymers, herein referred to as poly(NPMA-co-St). These copolymers are characterized by their high hydrophobicity, thermal stability, and tunable mechanical properties. The bulky neopentyl group imparts significant steric hindrance, influencing the polymer's glass transition temperature (Tg) and solubility. These characteristics make poly(NPMA-co-St) a material of interest for various applications, including as a matrix for controlled drug delivery, a component in specialty coatings, and a material for advanced lithography.

In the context of drug development, the hydrophobic nature of poly(NPMA-co-St) makes it a suitable candidate for encapsulating and controlling the release of poorly water-soluble drugs. The copolymer can be formulated into various drug delivery systems such as nanoparticles, microparticles, and films, where the release kinetics can be modulated by altering the copolymer composition. The inert and biocompatible nature of methacrylate- and styrene-based polymers further enhances their appeal for pharmaceutical applications.[1][2][3][4]

These application notes provide detailed protocols for the synthesis of poly(NPMA-co-St) via free-radical polymerization, methods for its characterization, and representative data on its properties.

Experimental Protocols

Protocol 1: Synthesis of Poly(NPMA-co-St) by Bulk Polymerization

This protocol describes a representative procedure for the free-radical bulk copolymerization of neopentyl methacrylate and styrene.

Materials:

  • This compound (NPMA), inhibitor removed

  • Styrene (St), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Toluene (B28343), anhydrous

  • Methanol

  • Schlenk flask with a magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask, add the desired molar ratio of NPMA and styrene. A typical total monomer concentration is in the range of 2-4 M. Add AIBN as the initiator, typically at a monomer-to-initiator molar ratio of 200:1 to 1000:1. For example, for a 50:50 molar feed ratio, combine this compound and styrene in equimolar amounts.

  • Degassing: Seal the flask with a rubber septum and subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-70°C. Allow the polymerization to proceed with stirring for a specified time, typically 4-24 hours. To ensure the determination of reactivity ratios, it is crucial to stop the reaction at low conversion (<10%).

  • Isolation of the Copolymer: After the desired reaction time, cool the flask to room temperature to quench the polymerization. Dissolve the viscous solution in a minimal amount of toluene.

  • Purification: Precipitate the copolymer by slowly adding the toluene solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated white solid by filtration and wash it with fresh methanol. Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Characterization of Poly(NPMA-co-St)

1. Copolymer Composition by ¹H NMR Spectroscopy:

  • Dissolve a small sample of the dried copolymer in deuterated chloroform (B151607) (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • The composition can be determined by comparing the integrated intensity of the aromatic protons of the styrene units (typically ~6.5-7.5 ppm) with the intensity of the methylene (B1212753) protons of the this compound units (typically a singlet around 3.5 ppm).

2. Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC):

  • Dissolve the copolymer in a suitable solvent for GPC analysis, such as tetrahydrofuran (B95107) (THF).

  • Analyze the sample using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

3. Thermal Properties by Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small sample (5-10 mg) of the copolymer into an aluminum DSC pan.

  • Heat the sample to a temperature above its expected glass transition temperature (Tg) under a nitrogen atmosphere to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at the same controlled rate. The Tg is determined from the midpoint of the transition in the second heating scan.

Data Presentation

Disclaimer: The following data are representative and intended for illustrative purposes. Actual experimental values may vary based on specific reaction conditions.

Table 1: Representative Reactivity Ratios for Styrene (M₁) and Methacrylates (M₂) at 60°C

Methacrylate (M₂)r₁ (Styrene)r₂ (Methacrylate)r₁ * r₂Copolymer TypeReference
Methyl Methacrylate~0.52-0.60~0.46-0.50< 1Random[5][6][7]
This compoundEst. ~0.6Est. ~0.4< 1RandomEstimated

Estimation for this compound is based on the trend that bulkier alkyl groups on the methacrylate can slightly alter reactivity ratios compared to methyl methacrylate.

Table 2: Hypothetical Copolymerization of this compound (NPMA) and Styrene (St)

Sample IDMole % St in FeedMole % St in CopolymerMn ( g/mol )PDI (Mw/Mn)Tg (°C)
PNS-110~1225,0001.8115
PNS-230~3328,0001.9110
PNS-350~5230,0002.1106
PNS-470~7127,0002.0103
PNS-590~9024,0001.9101

Note: The glass transition temperature (Tg) of poly(this compound) homopolymer is approximately 119°C.[8] The Tg of polystyrene is ~100°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomers NPMA & Styrene Mixing Mix Monomers & Initiator Monomers->Mixing Initiator AIBN Initiator->Mixing Degassing Freeze-Pump-Thaw Mixing->Degassing Polymerize Heat at 60-70°C Degassing->Polymerize Dissolve Dissolve in Toluene Polymerize->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Filter Filter Precipitate->Filter Dry Vacuum Dry Filter->Dry NMR ¹H NMR Dry->NMR GPC GPC Dry->GPC DSC DSC Dry->DSC drug_delivery_logic Copolymer Poly(NPMA-co-St) Properties Key Properties Copolymer->Properties Hydrophobicity High Hydrophobicity Properties->Hydrophobicity Tunability Tunable Tg Properties->Tunability Biocompatibility Biocompatibility Properties->Biocompatibility Applications Drug Delivery Applications Hydrophobicity->Applications Biocompatibility->Applications Encapsulation Encapsulation of Hydrophobic Drugs Applications->Encapsulation ControlledRelease Controlled Release Matrix Applications->ControlledRelease

References

Application Notes and Protocols: Reactivity Ratios of Neopentyl Methacrylate in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl methacrylate (B99206) (NPMA) is a specialty acrylic monomer characterized by a bulky, sterically hindered neopentyl group. This unique structure imparts valuable properties to its polymers, including enhanced thermal stability, improved weatherability, and increased hardness. Copolymers incorporating NPMA are of significant interest in various fields, including the development of advanced coatings, adhesives, and specialty plastics. In the pharmaceutical and drug development sectors, NPMA-based copolymers can be utilized for controlled-release drug delivery systems, medical device coatings, and as excipients in novel formulations.

Understanding the copolymerization behavior of NPMA with other vinyl monomers is crucial for designing and synthesizing copolymers with desired microstructures and, consequently, tailored macroscopic properties. The monomer reactivity ratios, r₁ and r₂, are fundamental parameters that describe the relative rates at which two monomers add to a growing polymer chain. These ratios are essential for predicting the composition of a copolymer from the monomer feed composition and for understanding the resulting polymer microstructure (i.e., random, alternating, or blocky).

These application notes provide a summary of the available data on the reactivity ratios of neopentyl methacrylate in copolymerization with various comonomers, detailed experimental protocols for their determination, and a theoretical framework for their interpretation.

Data Presentation: Reactivity Ratios of this compound

Currently, there is a limited amount of publicly available, peer-reviewed data specifically detailing the reactivity ratios of this compound (NPMA) in copolymerization with common comonomers. This highlights a research gap and an opportunity for further investigation in the field of polymer chemistry.

For illustrative purposes and to provide a framework for researchers, the following table presents hypothetical reactivity ratio data for NPMA with several common comonomers. It is crucial to note that these values are not experimentally verified and should be used as a guide for experimental design and data interpretation.

Monomer 1 (M₁) Monomer 2 (M₂) r₁ (NPMA) r₂ (Comonomer) r₁ * r₂ Copolymer Type (Predicted) Experimental Conditions (Hypothetical)
This compoundStyrene0.450.550.2475RandomBulk polymerization, 60°C, AIBN initiator
This compoundMethyl Methacrylate0.901.050.945Ideal/RandomSolution polymerization (Toluene), 70°C, BPO initiator
This compoundn-Butyl Acrylate1.500.400.60RandomEmulsion polymerization, 80°C, KPS initiator
This compoundVinyl Acetate250.030.75Random (NPMA-rich)Solution polymerization (Benzene), 65°C, AIBN initiator

Interpretation of Reactivity Ratios:

  • r₁ > 1 : The growing polymer chain ending in M₁ prefers to add another M₁ monomer.

  • r₁ < 1 : The growing polymer chain ending in M₁ prefers to add an M₂ monomer.

  • r₁ ≈ 1 : The growing polymer chain ending in M₁ has a similar preference for adding M₁ or M₂.

  • r₁ * r₂ = 1 : Ideal copolymerization, resulting in a truly random copolymer where the monomer incorporation is directly proportional to the feed ratio.

  • r₁ * r₂ < 1 : Tendency towards alternation, forming a more regular arrangement of monomers along the polymer chain.

  • r₁ * r₂ > 1 : Tendency towards block copolymerization, where long sequences of the same monomer are formed.

Experimental Protocols

The determination of monomer reactivity ratios is a critical step in characterizing a new copolymer system. The following protocols outline the general procedures for determining these values using classical linearization methods (Fineman-Ross and Kelen-Tüdős) and modern non-linear least squares analysis.

Protocol 1: Free Radical Copolymerization of this compound (M₁) with a Comonomer (M₂)

1. Materials and Reagents:

  • This compound (NPMA, M₁), inhibitor removed

  • Comonomer (M₂), inhibitor removed

  • Free radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Solvent (if applicable, e.g., toluene, benzene, 1,4-dioxane), anhydrous

  • Precipitating solvent (e.g., methanol (B129727), hexane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flasks, condensers, magnetic stir bars)

  • Constant temperature bath

  • Vacuum oven

2. Procedure:

  • Monomer Purification: Remove the inhibitor from NPMA and the comonomer by passing them through a column of activated basic alumina (B75360) or by distillation under reduced pressure.

  • Preparation of Reaction Mixtures: Prepare a series of reaction mixtures with varying molar feed ratios of NPMA and the comonomer (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). The total monomer concentration and the initiator concentration should be kept constant across all experiments.

  • Polymerization:

    • To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the desired amounts of NPMA, the comonomer, and the solvent (if applicable).

    • Degas the mixture by three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with an inert gas.

    • Add the free radical initiator.

    • Immerse the flask in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C).

    • Allow the polymerization to proceed with constant stirring. Crucially, the reaction must be stopped at low conversion (<10%) to ensure that the monomer feed ratio remains essentially constant throughout the experiment. The reaction time will need to be determined empirically for each system.

  • Copolymer Isolation and Purification:

    • Stop the reaction by rapidly cooling the flask in an ice bath and exposing the contents to air.

    • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a suitable non-solvent (e.g., methanol for many acrylic copolymers).

    • Filter the precipitated copolymer and wash it several times with the precipitating solvent to remove any unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Copolymer Characterization:

    • Determine the copolymer composition (the molar ratio of M₁ and M₂ in the polymer chain) using an appropriate analytical technique. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a common and accurate method. The composition can be calculated by integrating the characteristic peaks of each monomer unit.

    • Determine the conversion by gravimetry (mass of copolymer obtained / initial mass of monomers).

Protocol 2: Determination of Reactivity Ratios

Once the monomer feed ratios ([M₁]/[M₂]) and the corresponding copolymer compositions (d[M₁]/d[M₂]) have been determined for a series of experiments, the reactivity ratios can be calculated using various methods.

1. Fineman-Ross Method: [1][2]

This is a graphical linearization method based on the following equation:

G = H * r₁ - r₂

where:

  • f₁ and f₂ are the mole fractions of M₁ and M₂ in the feed.

  • F₁ and F₂ are the mole fractions of M₁ and M₂ in the copolymer.

  • G = (f₁/f₂) * (F₂/F₁ - 1)

  • H = (f₁²/f₂²) * (F₂/F₁)

A plot of G versus H should yield a straight line with a slope of r₁ and a y-intercept of -r₂.

2. Kelen-Tüdős Method: [1]

This method is an improvement over the Fineman-Ross method, aiming to provide a more even distribution of data points. The equation is:

η = (r₁ + r₂/α) * ξ - r₂/α

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α is an arbitrary constant, typically set to (H_min * H_max)^0.5, where H_min and H_max are the minimum and maximum values of H from the experimental data.

A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.

3. Non-Linear Least Squares (NLLS) Method:

Modern computational software allows for the direct fitting of the copolymer composition equation (Mayo-Lewis equation) to the experimental data without linearization, which can often introduce bias. This method is generally considered more accurate.

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Mandatory Visualizations

Experimental Workflow for Determining Reactivity Ratios

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_calc Calculation monomer_prep Monomer Purification (NPMA & Comonomer) reaction_setup Prepare Reaction Mixtures (Varying Feed Ratios) monomer_prep->reaction_setup initiator_prep Initiator Selection (e.g., AIBN, BPO) initiator_prep->reaction_setup polymerization Free Radical Polymerization (Low Conversion < 10%) reaction_setup->polymerization isolation Copolymer Isolation & Purification polymerization->isolation composition Determine Copolymer Composition (e.g., 1H NMR) isolation->composition conversion Determine Conversion (Gravimetric) isolation->conversion calculation Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdős, NLLS) composition->calculation conversion->calculation

Caption: Experimental workflow for determining monomer reactivity ratios.

Logical Relationship of Reactivity Ratios to Copolymer Composition

reactivity_ratios_logic cluster_inputs Inputs cluster_model Model cluster_outputs Outputs feed_ratio Monomer Feed Ratio ([M1]/[M2]) mayo_lewis Mayo-Lewis Equation feed_ratio->mayo_lewis reactivity_ratios Reactivity Ratios (r1, r2) reactivity_ratios->mayo_lewis copolymer_comp Instantaneous Copolymer Composition (d[M1]/d[M2]) mayo_lewis->copolymer_comp microstructure Prediction of Copolymer Microstructure copolymer_comp->microstructure

Caption: Predicting copolymer composition from reactivity ratios.

Conclusion

The determination of reactivity ratios for the copolymerization of this compound is a fundamental step towards the rational design of novel polymeric materials. While specific experimental data for NPMA is currently scarce, the protocols and theoretical framework provided in these application notes offer a comprehensive guide for researchers to undertake such investigations. By systematically determining the reactivity ratios of NPMA with a range of comonomers, the scientific community can unlock the full potential of this versatile monomer for applications in materials science, drug delivery, and beyond. It is recommended that modern, non-linear methods be employed for the most accurate determination of these crucial parameters.

References

Synthesis of Neopentyl Methacrylate-Based Block Copolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of neopentyl methacrylate-based block copolymers. These materials are of significant interest in drug delivery and biomaterials due to their unique properties, including hydrophobicity, thermal stability, and potential for self-assembly into nano-carriers. The bulky neopentyl group imparts specific characteristics to the polymer, influencing its solubility, degradation, and interaction with bioactive molecules.

Application Notes

Neopentyl methacrylate (B99206) (NPMA) is a sterically hindered monomer that, when incorporated into block copolymers, can confer distinct physical and chemical properties. The bulky neopentyl group can enhance the polymer's glass transition temperature and hydrophobicity, making it a valuable component in the design of amphiphilic block copolymers for drug delivery applications. These copolymers can self-assemble in aqueous media to form micelles or vesicles, encapsulating hydrophobic drugs and protecting them from degradation, thereby improving their bioavailability and pharmacokinetic profiles.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are the methods of choice for synthesizing well-defined this compound-based block copolymers.[1][2] These techniques allow for precise control over molecular weight, block length, and architecture, resulting in polymers with low polydispersity.[1][2] Anionic polymerization also presents a viable, albeit more stringent, method for achieving highly controlled polymer structures.[3][4]

The synthesis of block copolymers typically involves the sequential polymerization of two or more different monomers.[5] For instance, a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), can be chain-extended with this compound to create an amphiphilic diblock copolymer. The order of monomer addition is crucial for successful block copolymerization.[1]

Data Presentation

The following tables summarize representative quantitative data for this compound-based block copolymers synthesized via different methods.

Table 1: Representative Data for RAFT-Synthesized Block Copolymers

First BlockSecond BlockMn (First Block) ( g/mol )Mn (Block Copolymer) ( g/mol )PDI (Đ)Reference
Poly(methyl methacrylate)Poly(neopentyl acrylate)16,00023,0001.25[6]
Poly(n-butyl acrylate)Poly(this compound)10,00025,000< 1.3Adapted from[7]
PolystyrenePoly(this compound)12,00030,000< 1.3Adapted from[8]

Table 2: Representative Data for ATRP-Synthesized Block Copolymers

First BlockSecond BlockMn (First Block) ( g/mol )Mn (Block Copolymer) ( g/mol )PDI (Đ)Reference
Poly(methyl methacrylate)Poly(this compound)15,00028,000< 1.2Adapted from[9][10]
Poly(2-hydroxyethyl methacrylate)Poly(this compound)8,00020,000< 1.25Adapted from[11]
Poly(ethylene glycol) methyl ether methacrylatePoly(this compound)5,00018,000< 1.3Adapted from[12]

Experimental Protocols

Protocol 1: Synthesis of a Diblock Copolymer via RAFT Polymerization

This protocol describes the synthesis of a poly(methyl methacrylate)-block-poly(this compound) (PMMA-b-PNPMA) diblock copolymer using a PMMA macro-chain transfer agent (macro-CTA).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (NPMA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) or other suitable RAFT agent

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous toluene (B28343) or 1,4-dioxane

  • Argon or nitrogen gas

  • Schlenk flask and standard Schlenk line equipment

Procedure:

Part A: Synthesis of PMMA Macro-CTA

  • In a Schlenk flask, dissolve MMA (e.g., 5 g, 50 mmol), CPAD (e.g., 0.17 g, 0.5 mmol), and AIBN (e.g., 0.016 g, 0.1 mmol) in anhydrous toluene (10 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with argon or nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 6-12 hours) to achieve high monomer conversion.

  • Quench the polymerization by exposing the solution to air and cooling it in an ice bath.

  • Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the PMMA macro-CTA by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI).

Part B: Chain Extension with this compound

  • In a clean Schlenk flask, dissolve the purified PMMA macro-CTA (e.g., 2 g) and AIBN (e.g., 0.005 g, 0.03 mmol) in anhydrous toluene (10 mL).

  • Add this compound (e.g., 3 g, 19.2 mmol) to the solution.

  • Deoxygenate the solution using three freeze-pump-thaw cycles.

  • Backfill the flask with argon or nitrogen and place it in a preheated oil bath at 70 °C.

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR for monomer conversion and GPC for molecular weight evolution.

  • Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling.

  • Purify the diblock copolymer by precipitation in cold methanol, followed by filtration and drying under vacuum.

  • Characterize the final PMMA-b-PNPMA diblock copolymer by GPC, ¹H NMR, and other relevant techniques.

Protocol 2: Synthesis of a Diblock Copolymer via ATRP

This protocol outlines the synthesis of a poly(ethylene glycol) methyl ether methacrylate-block-poly(this compound) (PPEGMA-b-PNPMA) diblock copolymer using a PPEGMA macroinitiator.

Materials:

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

  • This compound (NPMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anhydrous anisole (B1667542) or other suitable solvent

  • Argon or nitrogen gas

  • Schlenk flask and standard Schlenk line equipment

Procedure:

Part A: Synthesis of PPEGMA Macroinitiator

  • To a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.072 g, 0.5 mmol) and a magnetic stir bar.

  • Seal the flask and evacuate and backfill with argon three times.

  • In a separate flask, dissolve PEGMA (e.g., 10 g, 20 mmol), EBiB (e.g., 0.097 g, 0.5 mmol), and PMDETA (e.g., 0.087 g, 0.5 mmol) in anhydrous anisole (10 mL).

  • Deoxygenate the solution by bubbling with argon for 30 minutes.

  • Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a cannula.

  • Place the flask in a thermostated oil bath at 60 °C.

  • After the desired polymerization time (e.g., 4-8 hours), stop the reaction by opening the flask to air and diluting with THF.

  • Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in cold diethyl ether or hexane.

  • Collect the PPEGMA macroinitiator by filtration and dry under vacuum.

  • Analyze the macroinitiator by GPC and ¹H NMR.

Part B: Chain Extension with this compound

  • In a Schlenk flask under an inert atmosphere, add the PPEGMA macroinitiator (e.g., 2 g) and CuBr (e.g., 0.02 g, 0.14 mmol).

  • Evacuate and backfill with argon three times.

  • In a separate flask, dissolve NPMA (e.g., 3 g, 19.2 mmol) and PMDETA (e.g., 0.024 g, 0.14 mmol) in anhydrous anisole (10 mL).

  • Deoxygenate the monomer solution by bubbling with argon.

  • Transfer the monomer solution to the flask containing the macroinitiator and catalyst.

  • Place the reaction flask in an oil bath at 60-70 °C.

  • Monitor the progress of the polymerization as described in Protocol 1.

  • Upon reaching the target conversion, terminate the reaction and purify the PPEGMA-b-PNPMA diblock copolymer as described for the macroinitiator.

  • Characterize the final product using GPC, ¹H NMR, and other appropriate methods.

Visualizations

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator R_dot Radical (R•) I->R_dot Decomposition R_dot_prop R• Pn_dot Propagating Radical (Pn•) R_dot_prop->Pn_dot + M M Monomer (M) Pn_dot_raft Pn• Intermediate Intermediate Radical Pn_dot_raft->Intermediate + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R) RAFT_agent->Intermediate Intermediate->Pn_dot_raft Fragmentation Pm_dot New Propagating Radical (Pm•) Intermediate->Pm_dot Fragmentation Macro_CTA Dormant Polymer (Pn-S-C(=S)-Z) Pm_dot->Macro_CTA + RAFT Agent Macro_CTA->Pn_dot_raft Activation Pn_dot_term Pn• Dead_Polymer Dead Polymer Pn_dot_term->Dead_Polymer Pm_dot_term Pm• Pm_dot_term->Dead_Polymer

Caption: Mechanism of RAFT polymerization.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation Dormant Dormant Species (Pn-X + M(I)L) Active Active Species (Pn• + M(II)XL) Dormant->Active ka (Activation) Active->Dormant kdeact (Deactivation) Active_prop Pn• Propagated Pn+1• Active_prop->Propagated + M (kp) Monomer Monomer (M)

Caption: Mechanism of ATRP.

Experimental_Workflow start Start reagents Prepare Reagents (Monomer, Initiator/CTA, Solvent) start->reagents setup Assemble Schlenk Line and Glassware reagents->setup degas Deoxygenate Reaction Mixture (Freeze-Pump-Thaw or Purging) setup->degas polymerize Polymerization at Controlled Temperature degas->polymerize monitor Monitor Reaction (NMR, GPC) polymerize->monitor monitor->polymerize Continue terminate Terminate Polymerization monitor->terminate Desired Conversion purify Purify Polymer (Precipitation) terminate->purify characterize Characterize Final Product (GPC, NMR, etc.) purify->characterize end End characterize->end

Caption: General workflow for block copolymer synthesis.

References

Application Notes and Protocols for Neopentyl Methacrylate in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl methacrylate (B99206) (NPMA) is a versatile monomer utilized in the formulation of high-performance coatings. Its unique chemical structure, featuring a bulky neopentyl group, imparts a range of desirable properties to the resulting polymer, including exceptional weather resistance, durability, and low shrinkage.[1] The steric hindrance provided by the neopentyl group enhances the thermal stability and resistance of the polymer to environmental degradation factors such as UV radiation and oxidation.[1] Polymers formulated with neopentyl methacrylate demonstrate excellent adhesion to a variety of substrates.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of high-performance coatings. It is intended to serve as a comprehensive resource for researchers and professionals in the field.

Key Performance Attributes

The incorporation of this compound into coating formulations can significantly enhance the following performance characteristics:

  • Durability and Weather Resistance: The stable neopentyl group contributes to excellent resistance to degradation from UV light, moisture, and temperature fluctuations, making NPMA-based coatings ideal for outdoor applications.[1]

  • Chemical Resistance: Coatings containing NPMA exhibit robust resistance to a variety of chemicals, including acids, alkalis, and solvents.

  • Mechanical Properties: The resulting polymers often have a high glass transition temperature (Tg), which contributes to improved hardness and scratch resistance.

  • Adhesion: NPMA-based polymers show strong adhesion to a wide range of substrates.[1]

Quantitative Performance Data

Performance MetricTest MethodCoating without NPMA (Control)Coating with NPMA (Expected)
Adhesion ASTM D3359 (Cross-hatch)3B - 4B4B - 5B
Hardness ASTM D3363 (Pencil Hardness)HB - FF - 2H
Weathering ASTM G154 (QUV Accelerated)>20% gloss loss after 1000 hrs<15% gloss loss after 1000 hrs
Chemical Resistance ASTM D1308 (Spot Test)
- 10% NaOH (1 hr)No effect to slight whiteningNo effect
- 10% H₂SO₄ (1 hr)Slight whitening to blisteringNo effect to slight whitening
- Xylene (1 hr)Softening to blisteringSlight softening

Experimental Protocols

The following protocols provide a general framework for the synthesis of a this compound-based acrylic resin and the subsequent formulation and testing of a high-performance coating.

Protocol 1: Synthesis of this compound-Based Acrylic Resin

This protocol describes the synthesis of an acrylic polyol resin incorporating this compound via solution polymerization.

Materials:

  • This compound (NPMA)

  • Methyl methacrylate (MMA)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Butyl acrylate (B77674) (BA)

  • Xylene (solvent)

  • tert-Butyl peroxy-2-ethylhexanoate (initiator)

  • 2-Mercaptoethanol (chain transfer agent)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Equip the four-necked flask with the mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Charge the flask with a portion of the xylene solvent.

  • Begin a slow and steady purge of nitrogen gas into the flask and maintain it throughout the reaction.

  • Heat the solvent to the desired reaction temperature (e.g., 130-140 °C).

  • In a separate vessel, prepare a mixture of the monomers (NPMA, MMA, HEMA, BA), the remaining solvent, the initiator, and the chain transfer agent.

  • Once the solvent in the flask has reached the target temperature, slowly add the monomer mixture from the dropping funnel over a period of 2-3 hours.

  • Maintain the reaction temperature for an additional 2-3 hours after the monomer feed is complete to ensure high conversion.

  • Cool the reactor to room temperature. The resulting acrylic resin solution is now ready for coating formulation.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Monomers Monomer Mixture (NPMA, MMA, HEMA, BA) Add Slow Addition of Monomer Mixture (2-3h) Monomers->Add Solvent Xylene Reactor Reactor Setup (Flask, Stirrer, Condenser) Solvent->Reactor Initiator Initiator Initiator->Add CTA Chain Transfer Agent CTA->Add Heat Heat to 130-140°C Reactor->Heat Heat->Add React Hold at Temperature (2-3h) Add->React Cool Cool to Room Temp React->Cool Resin NPMA-based Acrylic Resin Cool->Resin

Workflow for the synthesis of NPMA-based acrylic resin.
Protocol 2: Formulation of a Two-Component (2K) Polyurethane Clearcoat

This protocol details the formulation of a 2K polyurethane clearcoat using the synthesized NPMA-based acrylic resin.

Materials:

  • NPMA-based acrylic resin solution (from Protocol 1)

  • Polyisocyanate hardener (e.g., HDI or IPDI trimer)

  • Leveling agent

  • UV absorber

  • Hindered Amine Light Stabilizer (HALS)

  • Solvent blend (e.g., xylene, butyl acetate)

Procedure:

  • In a mixing vessel, combine the NPMA-based acrylic resin solution with the solvent blend to achieve the desired application viscosity.

  • Add the leveling agent, UV absorber, and HALS to the resin solution and mix thoroughly.

  • Just before application, add the polyisocyanate hardener to the resin mixture according to the recommended stoichiometric ratio (typically NCO:OH of 1.05:1).

  • Mix the two components thoroughly for a few minutes. Allow for a short induction time if recommended by the hardener manufacturer.

Protocol 3: Coating Application and Curing

Procedure:

  • Prepare the substrate (e.g., steel panels) by cleaning and degreasing.

  • Apply the formulated 2K polyurethane coating to the substrate using a suitable method (e.g., spray gun, bar coater) to achieve a uniform dry film thickness.

  • Allow the coated panels to flash off at ambient temperature for 15-30 minutes to allow some of the solvent to evaporate.

  • Cure the coatings according to the desired schedule. This can be at ambient temperature (e.g., 25°C for 7 days) or at an elevated temperature (e.g., 60-80°C for 30-60 minutes).

Protocol 4: Performance Testing of the Cured Coating

The following standard test methods can be used to evaluate the performance of the cured coating.

  • Adhesion:

    • ASTM D3359 - Test Method B (Cross-Cut Tape Test):

      • Using a sharp blade or a cross-hatch cutter, make a lattice pattern of six cuts in each direction through the coating to the substrate. The spacing of the cuts should be 2 mm for coatings up to 50 µm thick.

      • Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly.

      • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.

      • Classify the adhesion based on the 0B to 5B scale, where 5B represents no peeling or removal and 0B represents severe peeling.[2]

  • Hardness:

    • ASTM D3363 - Pencil Hardness Test:

      • A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest) is used.

      • The pencil lead is sharpened to a cylindrical shape and then flattened at a 90-degree angle on abrasive paper.

      • The pencil is held at a 45-degree angle to the coated surface and pushed forward with uniform pressure.

      • The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating.

  • Accelerated Weathering:

    • ASTM G154 - QUV Accelerated Weathering Test:

      • Place the coated panels in a QUV accelerated weathering tester equipped with UVA-340 lamps.

      • Expose the panels to alternating cycles of UV light and condensation. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

      • Periodically remove the panels (e.g., every 250 or 500 hours) and measure the 60° gloss and color change (ΔE*) using a gloss meter and a spectrophotometer, respectively.

      • Continue the exposure for a total duration (e.g., 2000 hours) and plot the gloss retention and color change over time.

  • Chemical Resistance:

    • ASTM D1308 - Spot Test:

      • Place a few drops of the test chemical (e.g., 10% NaOH, 10% H₂SO₄, xylene) onto the surface of the cured coating.

      • Cover the spot with a watch glass to prevent evaporation.

      • After a specified period (e.g., 1 hour), remove the watch glass and the chemical with a soft cloth.

      • Visually inspect the coating for any signs of degradation, such as blistering, swelling, discoloration, or loss of adhesion.[3]

TestingWorkflow cluster_application Coating Application & Curing cluster_testing Performance Testing Formulation 2K PU Formulation Application Coating Application Formulation->Application Curing Curing (Ambient or Baked) Application->Curing Adhesion Adhesion (ASTM D3359) Curing->Adhesion Hardness Hardness (ASTM D3363) Curing->Hardness Weathering Accelerated Weathering (ASTM G154) Curing->Weathering Chemical Chemical Resistance (ASTM D1308) Curing->Chemical

References

Application of Neopentyl Methacrylate in Dental Restorative Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl methacrylate (B99206) and its derivatives, particularly neopentyl glycol dimethacrylate (NPGDMA), are utilized in dental restorative materials as crosslinking agents.[1] Their incorporation into the polymer matrix of dental composites aims to enhance mechanical strength, thermal stability, and chemical resistance.[1][2] The bulky neopentyl group can influence the polymer network structure, potentially affecting properties such as polymerization shrinkage, water sorption, and biocompatibility. These characteristics are critical for the clinical success and longevity of dental restorations.

This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development and evaluation of dental materials incorporating neopentyl methacrylate or its derivatives. Due to the limited specific data on this compound, this document will focus on the more commonly researched neopentyl glycol dimethacrylate (NPGDMA) as a representative compound.

Data Presentation

The following tables summarize representative quantitative data for common dental resin monomers. This data is intended to provide a comparative context for the evaluation of new formulations containing neopentyl glycol dimethacrylate.

Table 1: Representative Mechanical Properties of Dental Resin Composites

Monomer SystemFlexural Strength (MPa)Flexural Modulus (GPa)Compressive Strength (MPa)
Bis-GMA/TEGDMA80 - 1407 - 15250 - 350
UDMA/TEGDMA90 - 1608 - 18300 - 400
Representative NPGDMA-containing resin *Data not readily available in literature; expected to enhance strength and modulusData not readily available in literatureData not readily available in literature

Note: Specific quantitative data for NPGDMA-containing dental composites is not extensively available in peer-reviewed literature. It is hypothesized that its crosslinking nature would lead to improved mechanical properties.

Table 2: Representative Physicochemical Properties of Dental Resin Composites

Monomer SystemPolymerization Shrinkage (%)Water Sorption (µg/mm³)Solubility (µg/mm³)
Bis-GMA/TEGDMA2.5 - 4.020 - 401 - 7
UDMA/TEGDMA2.0 - 3.515 - 351 - 5
Representative NPGDMA-containing resin *Data not readily available in literature; may influence shrinkage due to its molecular structureData not readily available in literatureData not readily available in literature

Note: The impact of NPGDMA on polymerization shrinkage and water sorption would depend on the overall formulation, including the type and concentration of other monomers and fillers.

Experimental Protocols

Protocol 1: Synthesis of a Neopentyl Glycol Dimethacrylate (NPGDMA)-Based Dental Resin

Objective: To synthesize a light-curable dental resin incorporating NPGDMA.

Materials:

  • Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Neopentyl glycol dimethacrylate (NPGDMA)

  • Camphorquinone (CQ) (photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) (co-initiator)

  • Silanized glass filler particles (e.g., barium glass)

  • Mixing vessel

  • Magnetic stirrer

  • Light-proof container

Procedure:

  • In a light-proof mixing vessel, combine the base monomers, for example, Bis-GMA (50 wt%) and TEGDMA (30 wt%).

  • Add NPGDMA (20 wt%) to the monomer mixture.

  • Gently mix the monomers using a magnetic stirrer at a low speed until a homogeneous solution is obtained.

  • Add the photoinitiator system: CQ (0.5 wt%) and EDMAB (1.0 wt%). Continue mixing in the dark until completely dissolved.

  • Gradually incorporate the silanized glass filler particles (e.g., 70 wt% of the total resin weight) into the monomer mixture in small increments to ensure uniform dispersion and avoid agglomeration.

  • Continue mixing until a paste of uniform consistency is achieved.

  • Store the resulting composite paste in a light-proof syringe or container at a cool, dark place.

Protocol 2: Evaluation of Flexural Strength (Three-Point Bending Test) based on ISO 4049

Objective: To determine the flexural strength and modulus of the NPGDMA-based dental composite.

Materials:

  • Cured composite specimens (25 mm x 2 mm x 2 mm)

  • Universal testing machine with a three-point bending fixture

  • Micrometer

Procedure:

  • Prepare at least five bar-shaped specimens of the dental composite with dimensions of 25 mm x 2 mm x 2 mm.

  • Light-cure the specimens according to the manufacturer's instructions, ensuring complete polymerization.

  • Store the cured specimens in distilled water at 37°C for 24 hours.

  • Measure the precise dimensions of each specimen using a micrometer before testing.

  • Set up the universal testing machine with a three-point bending fixture with a support span of 20 mm.

  • Place the specimen on the supports and apply a load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.

  • Record the fracture load (F) in Newtons.

  • Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3FL) / (2bh²) where L is the span length (20 mm), b is the width of the specimen, and h is the height of the specimen.

  • Calculate the flexural modulus from the slope of the initial linear portion of the load-deflection curve.

Protocol 3: Measurement of Polymerization Shrinkage using the Archimedes Method (ISO 17304)

Objective: To determine the volumetric polymerization shrinkage of the NPGDMA-based dental composite.

Materials:

  • Uncured composite paste

  • Cured composite specimen

  • Analytical balance with a density determination kit

  • A buoyancy medium (e.g., water with a known density)

Procedure:

  • Measure the density of the uncured composite paste (ρu) using a pycnometer or other suitable method.

  • Prepare a standardized specimen of the composite and record its mass in air.

  • Light-cure the specimen according to the manufacturer's instructions.

  • Measure the density of the cured composite specimen (ρc) using the Archimedes principle. This involves weighing the specimen in air and then immersed in a liquid of known density.

  • Calculate the volumetric polymerization shrinkage (S) as a percentage using the following formula: S (%) = [(ρc - ρu) / ρc] x 100

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the biocompatibility of the NPGDMA-based dental composite by assessing its effect on cell viability.

Materials:

  • Cured composite specimens

  • Human gingival fibroblasts (HGFs) or other relevant cell line

  • Cell culture medium (e.g., DMEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Prepare eluates from the cured composite specimens by incubating them in a cell culture medium for 24 hours at 37°C.

  • Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and replace it with the prepared eluates of the composite material. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

  • Incubate the cells with the eluates for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Mandatory Visualizations

experimental_workflow cluster_synthesis Resin Synthesis & Composite Formulation cluster_testing Material Characterization & Evaluation cluster_analysis Data Analysis & Interpretation s1 Monomer Selection (Bis-GMA, TEGDMA, NPGDMA) s2 Addition of Photoinitiator System (CQ, EDMAB) s1->s2 s3 Incorporation of Silanized Fillers s2->s3 s4 Homogenization s3->s4 t1 Mechanical Testing (Flexural Strength - ISO 4049) s4->t1 Specimen Preparation & Curing t2 Physicochemical Analysis (Polymerization Shrinkage) s4->t2 Specimen Preparation & Curing t3 Biocompatibility Assessment (Cytotoxicity - MTT Assay) s4->t3 Specimen Preparation & Curing a1 Statistical Analysis of Quantitative Data t1->a1 t2->a1 t3->a1 a2 Comparison with Control Materials a1->a2 a3 Final Material Assessment a2->a3 cytotoxicity_pathway cluster_trigger Initiation cluster_cellular Cellular Response cluster_apoptosis Apoptotic Pathway trigger Leached Methacrylate Monomers (e.g., from NPGDMA-based resin) ros Increased Reactive Oxygen Species (ROS) Production trigger->ros gsh Glutathione (GSH) Depletion trigger->gsh mito Mitochondrial Dysfunction ros->mito gsh->mito bax Upregulation of Bax mito->bax bcl2 Downregulation of Bcl-2 mito->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Neopentyl methacrylate as a monomer for specialty plastics and resins

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols for Neopentyl Methacrylate (B99206) (NPMA) as a monomer for specialty plastics and resins.

Application Notes: Neopentyl Methacrylate in Specialty Polymers

Introduction

This compound (NPMA) is a methacrylate ester distinguished by its bulky neopentyl group attached to the ester oxygen.[1] This unique structural feature imparts a combination of desirable properties to its corresponding polymer, poly(this compound) (PNPMA), making it a valuable monomer for the synthesis of specialty plastics, resins, coatings, and adhesives.[1][2] The steric hindrance provided by the neopentyl group enhances the thermal and chemical stability of the polymer, while the methacrylate backbone allows for straightforward polymerization through free-radical mechanisms.[1] These characteristics make NPMA an excellent candidate for applications requiring high durability, weather resistance, and specific mechanical properties.[1][2][3]

Key Properties of this compound Monomer

The fundamental properties of the NPMA monomer are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₁₆O₂[1][4][5]
Molecular Weight 156.22 g/mol [1][4][5]
CAS Number 2397-76-4[1][4]
Appearance Colorless liquid[1][2]
Density 0.89 g/cm³[2]
Boiling Point 179.8 °C at 760 mmHg[2]
Flash Point 53.9 °C[2]
Refractive Index 1.426[2]
Properties of Poly(this compound) (PNPMA)

PNPMA exhibits a range of properties that make it suitable for specialty applications. Due to the limited availability of specific quantitative data for PNPMA in the literature, a comparison with the well-characterized poly(methyl methacrylate) (PMMA) is provided for context.

PropertyPoly(this compound) (PNPMA)Poly(methyl methacrylate) (PMMA) (for comparison)
Glass Transition Temperature (Tg) 26 °C (299 K)[1]~105 °C[6]
Mechanical Properties Generally exhibits good mechanical stability. Specific data on tensile strength and Young's modulus is not readily available.Young's Modulus: ~3 GPa, Tensile Strength: ~70 MPa[6]
Optical Properties Expected to have good optical clarity. Specific refractive index data is not readily available.Refractive Index: 1.49[6]
Solubility Soluble in THF, chloroform, toluene (B28343), and dioxane. Insoluble in hexanes, methanol (B129727), and ethanol.[7][8]Soluble in acetone, ethyl acetate, toluene, and dichloromethane.
UV and Weather Resistance Excellent resistance to UV radiation and environmental degradation.[1]Good UV and weathering resistance.[6]
Applications

The unique properties of NPMA-based polymers lend themselves to a variety of specialized applications:

  • Specialty Plastics and Resins: NPMA is incorporated into polymer formulations to create plastics with enhanced thermal and mechanical properties, suitable for electronic components and automotive parts.[1]

  • High-Performance Coatings and Adhesives: Polymers containing NPMA demonstrate excellent adhesion and resistance to environmental factors, making them ideal for durable outdoor coatings and adhesives.[1][2]

  • Dental Materials: The biocompatibility and durability of methacrylate polymers make NPMA a candidate for use in dental resins and composites, where low shrinkage and high wear resistance are crucial.[9]

  • Biomedical Devices: While less common, the stability of PNPMA could be advantageous in specific biomedical applications where resistance to degradation is required.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a standard laboratory procedure for the synthesis of poly(this compound) via free-radical polymerization using azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound (NPMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon inlet

  • Heating mantle with a temperature controller

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Inhibitor Removal: If the NPMA monomer contains an inhibitor (e.g., hydroquinone), it should be removed prior to polymerization by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over anhydrous magnesium sulfate, and filtering.

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a condenser. The setup should be flame-dried under vacuum and then backfilled with an inert gas (N₂ or Ar).

  • Reagent Addition: In the flask, dissolve this compound (e.g., 10 g, 64 mmol) in anhydrous toluene (e.g., 20 mL).

  • Initiator Addition: Add the free-radical initiator, AIBN (e.g., 0.1 mol% with respect to the monomer, approximately 10.5 mg).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to 70 °C with stirring under an inert atmosphere. The polymerization is typically carried out for 6-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR or by observing the increase in viscosity.

  • Polymer Precipitation and Purification: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol (e.g., 400 mL), with vigorous stirring.

  • Isolation and Drying: Collect the precipitated white polymer by vacuum filtration. Wash the polymer with fresh methanol and dry it in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Characterization of Poly(this compound)

This protocol outlines the standard methods for characterizing the synthesized PNPMA.

1. Molecular Weight Determination by Size Exclusion Chromatography (SEC):

  • Instrumentation: An SEC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent for PNPMA.[7]

  • Sample Preparation: Prepare a dilute solution of the PNPMA in the mobile phase (e.g., 1-2 mg/mL).

  • Calibration: Use polystyrene standards of known molecular weights to calibrate the system.

  • Analysis: Inject the PNPMA solution and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

2. Thermal Analysis by Differential Scanning Calorimetry (DSC):

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Place a small amount of the dry PNPMA powder (5-10 mg) in an aluminum DSC pan.

  • Procedure:

    • Heat the sample to a temperature well above its expected glass transition temperature (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate.

    • Reheat the sample at the same controlled rate.

  • Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Visualizations

NPMA_Structure cluster_methacrylate Methacrylate Group cluster_neopentyl Neopentyl Group C1 CH₂= C2 C C1->C2 C3 C C2->C3 CH3_m CH₃ C2->CH3_m O1 =O C3->O1 O2 —O— C3->O2 CH2_n CH₂— O2->CH2_n C_quat C CH2_n->C_quat CH3_n1 CH₃ C_quat->CH3_n1 CH3_n2 CH₃ C_quat->CH3_n2 CH3_n3 CH₃ C_quat->CH3_n3

Caption: Chemical structure of this compound (NPMA).

Polymerization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer NPMA Monomer Polymerization Free-Radical Polymerization (70°C, Inert Atmosphere) Monomer->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (Toluene) Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Crude Polymer Solution Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying SEC SEC (Mn, Mw, PDI) Drying->SEC Pure PNPMA DSC DSC (Tg) Drying->DSC

Caption: Experimental workflow for PNPMA synthesis and characterization.

Free_Radical_Polymerization cluster_initiation Initiation Steps cluster_propagation Propagation Step cluster_termination Termination Steps Initiation Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Initiator Initiator (I-I) Radical 2 I• Initiator->Radical Heat RadicalMonomer I-M• Radical->RadicalMonomer Monomer Monomer (M) Monomer->RadicalMonomer GrowingChain I-(M)n-M• RadicalMonomer->GrowingChain + n(M) DeadPolymer Dead Polymer GrowingChain->DeadPolymer Combination or Disproportionation

Caption: Key stages of free-radical polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Neopentyl Methacrylate (NPMA) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of neopentyl methacrylate (B99206) (NPMA) during storage. By following these troubleshooting guides and frequently asked questions (FAQs), users can mitigate risks and ensure monomer stability for successful experiments.

Troubleshooting Guide: Addressing Premature Polymerization

This section addresses common scenarios related to the premature polymerization of neopentyl methacrylate.

Scenario 1: The viscosity of the stored NPMA has noticeably increased, or solid polymer is visible.

  • Question: My bottle of this compound appears more viscous than usual, and I can see some solid particles. What happened, and what should I do?

  • Answer: This indicates that premature polymerization has occurred. This can be triggered by several factors:

    • Elevated Storage Temperature: Heat is a primary catalyst for the polymerization of methacrylates.[1][2] Storing the monomer at temperatures above the recommended range significantly accelerates inhibitor depletion and polymerization.

    • Inhibitor Depletion: NPMA is stabilized with an inhibitor, typically the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization. Over time, especially under suboptimal conditions, the inhibitor gets consumed.

    • Exposure to UV Light: Ultraviolet light can initiate free-radical polymerization.[2] Storing the monomer in clear containers or exposing it to sunlight can trigger this process.

    • Contamination: Contamination with incompatible materials such as oxidizing agents, reducing agents, peroxides, metal ions, or dust can initiate polymerization.[1][3]

    Immediate Actions:

    • Do not attempt to use the monomer for your experiments, as the presence of polymer can significantly alter the reaction kinetics and final properties of your material.

    • If the polymerization is extensive and generating heat, it is a hazardous situation. The process is exothermic and can lead to a runaway reaction in a sealed container.[4] Isolate the container in a well-ventilated area, away from flammable materials, and contact your institution's environmental health and safety (EHS) department for guidance on disposal.

    • For minor polymerization, the material should be disposed of as hazardous waste according to local, state, and federal regulations.[1]

Scenario 2: You suspect the storage conditions may have been compromised.

  • Question: The storage refrigerator for our NPMA malfunctioned, and the temperature may have exceeded the recommended limit. How can I check if the monomer is still viable?

  • Answer: If you suspect that the storage conditions have been compromised, you should assess the monomer's quality before use.

    • Visual Inspection: Carefully observe the monomer for any signs of increased viscosity, cloudiness, or the presence of solid polymer.

    • Check Inhibitor Concentration: The concentration of the inhibitor (e.g., MEHQ) is critical for stability. You can have the inhibitor level analytically tested.[5][6] A significant decrease from the manufacturer's specified concentration indicates a reduced shelf life.

    • Test for Polymer Presence: A simple qualitative test can be performed to detect the presence of soluble polymer.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and handling of this compound.

1. What are the optimal storage conditions for this compound?

To prevent premature polymerization, NPMA should be stored in a cool, dry, and dark environment. Keep the container tightly closed in a well-ventilated place.[1] While one source suggests room temperature storage[1], for methacrylates in general, a temperature range of 5-25°C is often recommended, and freezing should be avoided.[2] Always refer to the manufacturer's specific storage recommendations on the safety data sheet (SDS).

2. Why is an inhibitor added to NPMA, and how does it work?

This compound is susceptible to self-polymerization, which can be a rapid and exothermic reaction. To prevent this, a small amount of an inhibitor, such as MEHQ, is added during manufacturing. These inhibitors act as radical scavengers. In the presence of dissolved oxygen, they interrupt the chain reaction of polymerization by neutralizing the free radicals that initiate the process.[4]

3. Is it safe to store inhibited NPMA under an inert atmosphere (e.g., nitrogen or argon)?

No, storing NPMA under a fully inert atmosphere is dangerous and counterproductive. Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively. An inert atmosphere displaces the dissolved oxygen, rendering the inhibitor ineffective and significantly increasing the risk of spontaneous polymerization. Therefore, a headspace containing sufficient oxygen should always be maintained above the monomer.

4. What is the typical shelf life of this compound?

The shelf life of NPMA depends on the storage conditions. When stored under the recommended conditions of refrigeration and protection from light, the shelf life is typically one year from the date of manufacture. However, elevated temperatures will reduce the shelf life.[7] Always check the expiration date provided by the manufacturer.

5. What materials should be avoided when handling or storing NPMA?

Avoid contact with oxidizing agents, reducing agents, strong acids, strong bases, peroxides, and other free-radical initiators, as these can cause polymerization.[1] Also, ensure that storage containers and handling equipment are made of compatible materials (e.g., stainless steel, glass, or polyethylene) to prevent contamination with metal ions that can act as catalysts.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the storage and handling of this compound.

ParameterRecommended ValueNotes
Storage Temperature 5°C to 25°CAvoid freezing and direct sunlight.[2]
Inhibitor Type MEHQ (Monomethyl ether of hydroquinone)Commonly used for methacrylates.
Typical Inhibitor Concentration 15-100 ppmVaries by manufacturer; refer to the product's certificate of analysis. For a similar product, methyl methacrylate, a concentration of ≤30 ppm MEHQ is cited.
Oxygen Requirement Essential for inhibitor functionDo not store under an inert atmosphere. Maintain a vapor space in the container.
Typical Shelf Life 1 yearUnder recommended storage conditions.[7]

Key Experimental Protocols

1. Protocol for Qualitative Detection of Polymer in this compound

This method is a simple way to determine if a significant amount of soluble polymer is present in the monomer.

  • Objective: To visually detect the presence of polymer in a monomer sample.

  • Materials:

    • This compound sample

    • Methanol (B129727) (reagent grade)

    • Two clean, dry test tubes or vials

    • Pipettes

  • Procedure:

    • Label two test tubes: one for the "Sample" and one for a "Control" (optional, using fresh monomer).

    • Add 1 mL of the this compound sample to the "Sample" test tube.

    • Add 9 mL of methanol to the test tube containing the NPMA.

    • Cap the test tube and mix thoroughly by inverting several times.

    • Let the mixture stand for 5-10 minutes.

    • Observe the solution against a dark background. The presence of a precipitate or cloudiness indicates the formation of polymer, as the polymer is insoluble in methanol while the monomer is soluble.

2. Protocol for Determination of MEHQ Inhibitor Concentration (Adapted from UV-Vis Spectrophotometry Principles)

This protocol outlines a general procedure for quantifying the MEHQ concentration using UV-Vis spectrophotometry. A specific method should be validated for this compound.

  • Objective: To determine the concentration of MEHQ in a this compound sample.

  • Materials:

    • This compound sample

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • MEHQ standard

    • UV-transparent solvent (e.g., acetonitrile (B52724) or pure monomer with no inhibitor)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a Calibration Curve:

      • Prepare a stock solution of MEHQ in the chosen UV-transparent solvent.

      • Create a series of standard solutions with known MEHQ concentrations (e.g., 5, 10, 25, 50, 100 ppm) by diluting the stock solution.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance for MEHQ (around 290-295 nm).

      • Plot a graph of absorbance versus concentration to create a calibration curve.

    • Sample Preparation:

      • If necessary, dilute the this compound sample with the UV-transparent solvent to bring the MEHQ concentration within the range of the calibration curve.

    • Measurement:

      • Measure the absorbance of the prepared NPMA sample at the same wavelength used for the standards.

    • Calculation:

      • Use the calibration curve to determine the concentration of MEHQ in the sample. Account for any dilution factors.

3. Protocol for Detection of Residual Polymer using HPLC (Adapted from general methods for polyacrylates)

This method can be adapted to detect the presence of polymer in a monomer sample by separating the high molecular weight polymer from the low molecular weight monomer.

  • Objective: To separate and detect polymer in a this compound sample using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • HPLC system with a UV or Refractive Index (RI) detector

    • Size-Exclusion Chromatography (SEC) or Reverse-Phase column

    • Mobile phase (e.g., tetrahydrofuran (B95107) (THF) for SEC; acetonitrile/water gradient for reverse-phase)

    • This compound sample

    • THF (HPLC grade)

    • Syringe filters (0.2 or 0.45 µm)

  • Procedure:

    • Sample Preparation:

      • Dissolve a known amount of the this compound sample in the mobile phase (e.g., THF).

      • Filter the sample through a syringe filter to remove any particulate matter.

    • HPLC Analysis:

      • Inject the prepared sample into the HPLC system.

      • Run the appropriate method (SEC or reverse-phase gradient).

      • In an SEC separation, the polymer will elute first (at a shorter retention time) as it is a larger molecule, followed by the monomer.

      • In a reverse-phase separation, the monomer will elute at a specific retention time. The presence of a broad, earlier-eluting peak or baseline irregularities can indicate the presence of polymer.

    • Data Analysis:

      • Analyze the resulting chromatogram. The presence of a peak corresponding to the polymer's retention time confirms its presence. The area of this peak can be used for semi-quantitative or quantitative analysis if calibrated with polymer standards.

Visualizations

Troubleshooting_Premature_Polymerization cluster_observation Observation cluster_causes Potential Causes cluster_actions Recommended Actions start Increased Viscosity or Visible Polymer in NPMA cause1 Elevated Storage Temperature start->cause1 cause2 Inhibitor Depletion start->cause2 cause3 UV Light Exposure start->cause3 cause4 Contamination start->cause4 action1 Do Not Use Monomer cause1->action1 cause2->action1 cause3->action1 cause4->action1 action2 Assess Hazard Level action1->action2 action3 Contact EHS for Disposal action2->action3 No Heat Generation action4 Isolate Container if Heat is Generated action2->action4 Heat Generation? action4->action3

Caption: Troubleshooting flowchart for premature polymerization of NPMA.

Inhibitor_Mechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Process Monomer NPMA Monomer ActiveMonomer Active Monomer Radical Monomer->ActiveMonomer Initiator Free Radical (from heat, light, etc.) Initiator->Monomer attacks InactiveProduct Stable, Non-Radical Product Initiator->InactiveProduct scavenges ActiveMonomer->InactiveProduct Polymerization Blocked Inhibitor MEHQ Inhibitor Inhibitor->InactiveProduct Oxygen Dissolved Oxygen (O2) Oxygen->InactiveProduct

Caption: Simplified mechanism of polymerization inhibition by MEHQ and oxygen.

References

Role of inhibitors in neopentyl methacrylate synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and protocols for researchers, scientists, and drug development professionals working with neopentyl methacrylate (B99206), with a specific focus on the critical role of inhibitors in its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an inhibitor in neopentyl methacrylate?

A1: Inhibitors are chemical compounds added to reactive monomers like this compound to prevent spontaneous or premature polymerization during synthesis, purification, transport, and storage.[1] Without an inhibitor, the monomer can undergo self-polymerization, leading to the formation of solid polymer, which can be hazardous and renders the product unusable.

Q2: Which inhibitors are commonly used for this compound and other methacrylate esters?

A2: The most prevalent inhibitors for methacrylate esters are phenolic compounds.[2][3] These include Hydroquinone (HQ), the Monomethyl Ether of Hydroquinone (MEHQ or 4-methoxyphenol), and Butylated Hydroxytoluene (BHT).[3][4] Phenothiazine (PTZ) and its derivatives are also effective inhibitors.[5][6][7] MEHQ is very commonly used in commercial methacrylate products.[8]

Q3: How do phenolic inhibitors like MEHQ prevent polymerization?

A3: Phenolic inhibitors, such as MEHQ, function as radical scavengers. Their inhibitory mechanism is critically dependent on the presence of dissolved oxygen.[5][7][9] The process involves a synergistic effect where oxygen first reacts with initiating free radicals (R•) to form less reactive peroxy radicals (ROO•). MEHQ then efficiently reacts with these peroxy radicals, terminating the chain reaction and preventing polymerization.[5] This mechanism is why storing the monomer with an air headspace is crucial.

Q4: Is an inert atmosphere (e.g., nitrogen or argon) suitable for storing inhibited this compound?

A4: No, storing this compound under an inert atmosphere is dangerous and should be avoided.[10][11] Phenolic inhibitors like MEHQ require oxygen to function effectively.[7][11] Removing oxygen renders the inhibitor ineffective and can lead to rapid, uncontrolled polymerization, even at recommended storage temperatures.[10]

Q5: What are the ideal storage conditions for this compound?

A5: To ensure stability and prevent premature polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[12] It is critical to maintain an air (oxygen-containing) headspace in the container.[10] Opened containers must be carefully resealed to prevent both contamination and the loss of the oxygen-containing atmosphere.[12]

Troubleshooting Guide

Q1: My this compound has solidified or contains gel particles in the bottle. What caused this?

A1: This is a classic sign of premature polymerization. The most common causes are:

  • Inhibitor Depletion: The inhibitor has been consumed over time, especially if the product is past its recommended shelf life. The rate of inhibitor depletion increases with temperature.[13]

  • Improper Storage: Storage at elevated temperatures, exposure to UV light, or lack of an oxygen headspace can accelerate polymerization.[10][12]

  • Contamination: Contamination with polymerization initiators (e.g., peroxides, strong acids/bases) or other reactive materials can trigger polymerization.[10]

Q2: My polymerization reaction is sluggish or fails to initiate. Could the inhibitor be the problem?

A2: Yes, the inhibitor is designed to prevent polymerization and can interfere with your intended reaction. If your initiator system is not potent enough to overcome the inhibitor, you will experience a significant induction period or complete inhibition. For sensitive polymerization techniques like Atom Transfer Radical Polymerization (ATRP), removing the inhibitor is often necessary.[14] For conventional free-radical polymerization, you may need to add a higher concentration of your initiator to consume the inhibitor before your desired reaction can proceed.[8]

Q3: I need to use inhibitor-free this compound for my experiment. How can I remove the inhibitor?

A3: The most common and convenient laboratory method for removing phenolic inhibitors like MEHQ is by passing the monomer through a column packed with basic alumina (B75360).[14][15] Vacuum distillation is another option, but it carries the risk of inducing polymerization if not performed carefully at low temperatures and pressures.[16] For detailed instructions, refer to the Experimental Protocols section below.

Q4: How can I verify the concentration of the inhibitor in my monomer?

A4: The concentration of inhibitors like MEHQ can be measured using UV-Vis spectroscopy, as these compounds have a distinct UV absorbance profile.[1] This allows for quantitative analysis by comparing the sample's absorbance to a calibration curve prepared with known concentrations of the inhibitor. A detailed protocol is provided in the Experimental Protocols section.

Data Presentation

Table 1: Common Inhibitors for this compound

Inhibitor NameAbbreviationTypical Concentration Range (ppm)Mechanism of ActionOxygen Requirement
Monomethyl Ether of HydroquinoneMEHQ10 - 300Radical Scavenger (Peroxy Radicals)[5]Yes (Synergistic)[7][9]
HydroquinoneHQ50 - 1000Radical Scavenger (Peroxy Radicals)[17]Yes (Synergistic)[18]
Butylated HydroxytolueneBHT10 - 200Radical Scavenger[4]Yes
PhenothiazinePTZ10 - 500Catalytic Radical Scavenging[7]No[5]

Table 2: Recommended Storage & Handling Summary for Inhibited this compound

ParameterRecommendationRationale
Temperature Store at room temperature, avoid high heat.[12]High temperatures accelerate inhibitor depletion and polymerization.[13]
Atmosphere Maintain an air headspace in the container.[10]Oxygen is required for the proper functioning of phenolic inhibitors like MEHQ.[11]
Light Protect from direct sunlight and UV sources.UV light can initiate free-radical polymerization.
Container Keep container tightly closed and properly sealed.[12]Prevents contamination and maintains the necessary oxygen-containing atmosphere.
Shelf Life Monitor the expiration date provided by the supplier.Inhibitor concentration decreases over time.[13]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor Using a Basic Alumina Column

This protocol describes the standard laboratory procedure for removing phenolic inhibitors from methacrylate monomers.

Materials:

  • This compound containing inhibitor

  • Basic alumina (activated)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask (e.g., round-bottom flask)

  • Funnel

  • Beakers and graduated cylinders

Procedure:

  • Column Preparation:

    • Ensure the chromatography column is clean and dry.

    • Place a small plug of glass wool at the bottom of the column or ensure the fritted disc is clean.

    • Securely clamp the column in a vertical position inside a fume hood.

    • Add the basic alumina to the column. A general rule of thumb is to use approximately 5-10g of alumina per 100 mL of monomer.[19]

  • Passing the Monomer:

    • Place the collection flask under the column outlet.

    • Open the stopcock and carefully pour the this compound onto the top of the alumina bed using a funnel.

    • Allow the monomer to percolate through the alumina under gravity. Do not apply pressure, as this can be hazardous.

    • Collect the inhibitor-free monomer in the collection flask. The phenolic inhibitor will be adsorbed onto the alumina.

  • Storage of Purified Monomer:

    • The purified monomer is now uninhibited and highly susceptible to polymerization. It should be used immediately.

    • If short-term storage is necessary, keep the monomer cold (e.g., in an ice bath or refrigerator) and away from light. Do not store for extended periods.

  • Disposal:

    • The used alumina contains the inhibitor and residual monomer. It should be treated as chemical waste and disposed of according to your institution's safety guidelines.[16]

Protocol 2: Quantification of MEHQ Inhibitor by UV-Vis Spectroscopy

This protocol provides a method to estimate the concentration of MEHQ in a this compound sample.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound sample

  • Pure, inhibitor-free solvent (e.g., methanol (B129727) or acetonitrile)

  • MEHQ standard

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of MEHQ in the chosen solvent at a known concentration (e.g., 500 ppm).

    • Perform a series of dilutions to create at least five standard solutions of known concentrations (e.g., 5, 10, 20, 30, 40 ppm).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for MEHQ (approx. 292 nm).

    • Use the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration. This is your calibration curve.

  • Prepare the Sample:

    • Accurately weigh a known amount of the this compound sample and dilute it with the solvent in a volumetric flask to bring the expected inhibitor concentration into the range of your calibration curve.

  • Measure Sample Absorbance:

    • Measure the absorbance of your diluted sample at the same λ_max (approx. 292 nm).

  • Calculate Concentration:

    • Using the absorbance value of your sample and the equation of the line from your calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of MEHQ in your diluted sample.

    • Account for the dilution factor to determine the original concentration of MEHQ in the undiluted this compound sample.

Mandatory Visualizations

Troubleshooting_Premature_Polymerization start Issue: Monomer has polymerized or contains gel check_storage Were storage conditions correct? (Cool, dark, air headspace) start->check_storage check_age Is the monomer within its shelf life? check_storage->check_age Yes improper_storage Root Cause: Improper Storage Conditions check_storage->improper_storage No check_contamination Was there any potential contamination? check_age->check_contamination Yes expired Root Cause: Inhibitor Depleted (Expired) check_age->expired No contaminated Root Cause: Contamination Initiated Polymerization check_contamination->contaminated Yes action_storage Action: Review and correct storage procedures. Discard polymerized monomer. check_contamination->action_storage No improper_storage->action_storage action_age Action: Check Certificate of Analysis. Discard expired monomer. expired->action_age action_contamination Action: Review handling procedures to prevent cross- contamination. Discard. contaminated->action_contamination

Caption: Troubleshooting workflow for premature polymerization.

Inhibition_Mechanism cluster_inhibition Inhibition Pathway R_dot Initiating Radical (R•) ROO_dot Peroxy Radical (ROO•) (Less Reactive) R_dot->ROO_dot + O2 O2 Oxygen (O2) Stable Stable Products (Non-Radical) ROO_dot->Stable + MEHQ-H MEHQ MEHQ-H MEHQ->Stable

Caption: Synergistic inhibition mechanism of MEHQ and Oxygen.

Inhibitor_Removal_Workflow start Start: Inhibited This compound prep_column 1. Prepare Column with Basic Alumina start->prep_column add_monomer 2. Add Monomer to Column prep_column->add_monomer collect 3. Collect Eluted Inhibitor-Free Monomer add_monomer->collect use_immediately 4. Use Immediately or Store Cold for Short Term collect->use_immediately end End: Purified Monomer use_immediately->end

Caption: Experimental workflow for inhibitor removal via column.

References

Optimizing initiator concentration for neopentyl methacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of neopentyl methacrylate (B99206). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of initiator concentration on the polymerization of neopentyl methacrylate?

A1: Increasing the initiator concentration generally leads to a higher rate of polymerization.[1] This is because a higher concentration of the initiator generates a larger number of free radicals, which in turn initiate more polymer chains simultaneously. However, this typically results in a lower average molecular weight of the polymer, as more chains are growing at the same time and competing for the available monomer.

Q2: What are the common initiators used for the free-radical polymerization of this compound?

A2: Common thermal initiators for the free-radical polymerization of methacrylates like this compound include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[2] The choice of initiator is often dependent on the desired reaction temperature and the solvent being used. AIBN, for instance, is frequently used for solution polymerizations at temperatures between 60-80 °C.[2]

Q3: How does temperature affect the polymerization of this compound?

A3: Temperature plays a crucial role in the polymerization process. Higher temperatures increase the rate of initiator decomposition, leading to a faster polymerization rate.[3] However, excessively high temperatures can also increase the rate of side reactions and chain termination, which can result in a lower molecular weight and broader polydispersity of the final polymer.[2] It is important to choose a temperature that is appropriate for the half-life of the selected initiator.

Q4: My polymerization is very slow or not initiating at all. What are the likely causes?

A4: Several factors can lead to slow or failed polymerization. Common culprits include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting the polymerization.[2][4]

  • Inhibitor in Monomer: Commercial monomers are often supplied with an inhibitor to prevent spontaneous polymerization during storage. This inhibitor must be removed before the reaction.[4]

  • Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature, or it may have degraded due to improper storage.[5]

  • Impurities: Impurities in the monomer or solvent can interfere with the polymerization process.[5]

Troubleshooting Guide

Problem: Low Monomer Conversion

Low conversion of this compound is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

G cluster_0 A Low Monomer Conversion Observed B 1. Verify Monomer Purity (Inhibitor Removed?) C 2. Confirm Deoxygenation (Method Sufficient?) D 3. Evaluate Initiator System (Concentration & Temp Correct?) E High Conversion Achieved F Action: Purify Monomer G Action: Improve Deoxygenation H Action: Adjust Initiator Conc. or Temp. I Monomer is Pure J Impurities Suspected K System is O₂-free L O₂ Inhibition Likely M Initiator is Active N Initiation Failed

Problem: Polymer has Low Molecular Weight

A lower than expected molecular weight is often related to the initiator concentration or the presence of chain transfer agents.

Possible Cause Explanation Suggested Solution
High Initiator Concentration A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.Decrease the initiator concentration. A lower concentration will generate fewer polymer chains, allowing each to grow longer.
Chain Transfer Agents Impurities in the monomer or solvent can act as chain transfer agents, prematurely terminating chain growth.Purify the monomer and solvent before use. Ensure all glassware is thoroughly cleaned and dried.
High Reaction Temperature Higher temperatures can increase the rate of chain transfer and termination reactions.Lower the reaction temperature, ensuring it is still within the effective range for your chosen initiator.
Problem: Polymerization is Too Fast and Uncontrolled

A rapid and exothermic polymerization can be difficult to manage and may lead to a broad molecular weight distribution.

Possible Cause Explanation Suggested Solution
Excessive Initiator Concentration A high concentration of initiator can lead to a very rapid, exothermic reaction.Reduce the amount of initiator used in the reaction.
High Reaction Temperature The reaction temperature may be too high for the chosen initiator, causing rapid decomposition.Lower the reaction temperature to better control the rate of initiation.
Bulk Polymerization Bulk polymerizations can be highly exothermic and difficult to control due to the Trommsdorff effect (autoacceleration).[5]Consider performing the polymerization in solution to help dissipate heat and control the reaction rate.

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound

Commercial this compound is typically stabilized with an inhibitor like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ). This must be removed prior to polymerization.

  • Preparation of Alumina (B75360) Column: Pack a chromatography column with basic alumina. The amount of alumina will depend on the volume of monomer to be purified.

  • Elution: Gently pour the this compound monomer onto the top of the alumina column.

  • Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Storage: The purified monomer should be used immediately. If short-term storage is necessary, keep it in a sealed flask under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C).

Protocol 2: Bulk Polymerization of this compound Initiated by AIBN

This protocol describes a typical bulk free-radical polymerization.

G A 1. Add Monomer & Initiator to Reaction Flask B 2. Deoxygenate the Mixture (e.g., Freeze-Pump-Thaw) A->B C 3. Heat to Reaction Temperature (e.g., 60-80°C for AIBN) B->C D 4. Polymerization Proceeds C->D E 5. Quench and Precipitate Polymer D->E F 6. Isolate and Dry Polymer E->F

  • Reaction Setup: Place the desired amount of purified this compound into a Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Add the calculated amount of AIBN to the monomer. The concentration of AIBN will influence the final molecular weight of the polymer. A typical starting point is in the range of 0.1 to 1.0 mol% with respect to the monomer.

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).[2] Stir the reaction mixture for the desired time (e.g., 4-24 hours).

  • Termination and Precipitation: Cool the reaction to room temperature and dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol).

  • Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 3: Solution Polymerization of this compound Initiated by BPO

Solution polymerization offers better temperature control compared to bulk polymerization.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the purified this compound in a suitable solvent (e.g., toluene, ethyl acetate).

  • Initiator Addition: Add the desired amount of benzoyl peroxide (BPO).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 70-90°C for BPO) under an inert atmosphere.[3]

  • Work-up: Follow steps 5 and 6 from the bulk polymerization protocol to isolate the polymer.

Quantitative Data Summary

The following tables provide a summary of the general effects of initiator concentration on methacrylate polymerization, based on studies of similar monomers. The optimal conditions for this compound should be determined experimentally.

Table 1: Effect of Initiator Concentration on Polymer Properties (General Trends for Methacrylates)

Initiator ConcentrationRate of PolymerizationAverage Molecular WeightPolydispersity Index (PDI)
Low SlowerHigherGenerally Narrower
High FasterLowerCan be Broader

Table 2: Common Initiators for Free-Radical Polymerization of Methacrylates

InitiatorTypical Temperature Range (°C)Common SolventsNotes
2,2'-Azobisisobutyronitrile (AIBN) 60 - 80Toluene, Dioxane, THFDecomposes to produce nitrogen gas.
Benzoyl Peroxide (BPO) 70 - 90Toluene, Benzene, Ethyl AcetateCan undergo induced decomposition.

Disclaimer: The information provided is for guidance purposes only. Researchers should always consult relevant safety data sheets and perform their own risk assessments before conducting any experiments.

References

Troubleshooting low conversion in neopentyl methacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for neopentyl methacrylate (B99206) polymerization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common experimental issues, particularly low monomer conversion.

Troubleshooting Guide (Q&A)

This guide provides a systematic approach to identifying and resolving the root causes of low polymerization conversion.

Q1: My neopentyl methacrylate polymerization is resulting in low or no monomer conversion. What are the most common causes?

Low conversion in free-radical polymerization of this compound is a frequent issue that can be attributed to several factors. The most common culprits are the presence of inhibitors (either from the monomer as supplied or from atmospheric oxygen), issues with the initiator, or suboptimal reaction conditions.[1][2] A logical approach to troubleshooting this problem is essential.

Below is a workflow to help diagnose the issue systematically.

G cluster_start cluster_inhibitor Step 1: Check for Inhibitors cluster_oxygen Step 2: Check for Oxygen cluster_initiator Step 3: Verify Initiator & Conditions cluster_end Start Start: Low Monomer Conversion Observed Inhibitor_Check Was the inhibitor (e.g., MEHQ) removed from the monomer? Start->Inhibitor_Check Remove_Inhibitor Action: Purify the monomer. (See Protocol 1) Inhibitor_Check->Remove_Inhibitor No Inhibitor_OK Inhibitor was removed Inhibitor_Check->Inhibitor_OK Yes End Problem Resolved Remove_Inhibitor->End Oxygen_Check Was the reaction mixture thoroughly deoxygenated? Inhibitor_OK->Oxygen_Check Degas_System Action: Degas the system using N2/Ar bubbling or freeze-pump-thaw. Oxygen_Check->Degas_System No Oxygen_OK System was deoxygenated Oxygen_Check->Oxygen_OK Yes Degas_System->End Initiator_Check Is the initiator active and at the correct temperature? Oxygen_OK->Initiator_Check Correct_Initiator Action: Use fresh initiator and verify temperature is >0.5-life temp. (See Table 1) Initiator_Check->Correct_Initiator No / Unsure Initiator_Check->End Yes Correct_Initiator->End Initiator_OK Initiator & Temp OK

Caption: Troubleshooting workflow for low monomer conversion.
Q2: How can I effectively remove the polymerization inhibitor from this compound?

This compound is typically supplied with an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent spontaneous polymerization during storage.[3] This inhibitor must be removed immediately before use. Passing the monomer through a column of basic alumina (B75360) is a simple and effective method.[4][5]

Objective: To remove the phenolic inhibitor (e.g., MEHQ) from this compound monomer.

Materials:

  • This compound (inhibited)

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 50-200 µm)

  • Glass chromatography column (e.g., 2 cm diameter, 20 cm length) or a glass pipette plugged with glass wool

  • Glass wool or cotton

  • Clean, dry collection flask

  • Beaker and glass stirring rod

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position inside a fume hood. Place a small plug of glass wool or cotton at the bottom of the column to retain the alumina.

  • Pack the Column: Add approximately 15-20 g of basic alumina for every 100 mL of monomer to be purified. Gently tap the side of the column to ensure the alumina packs evenly without air gaps.

  • Add Monomer: Carefully pour the this compound monomer directly onto the top of the alumina bed.

  • Elute: Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can be hazardous. The inhibitor will be adsorbed by the basic alumina.

  • Collect Purified Monomer: Collect the clear, inhibitor-free monomer in the clean, dry collection flask.

  • Storage and Use: The purified monomer is now highly reactive. It should be used immediately for polymerization. If short-term storage is necessary, keep it at low temperature (2-8 °C) in a dark container and use within 24 hours.[6]

Q3: What are the optimal conditions for achieving high conversion in free-radical polymerization?

The following table summarizes typical starting conditions for the free-radical polymerization of this compound in solution. Concentrations and times may require optimization.

ParameterRecommended ConditionRationale & Notes
Initiator AIBN or BPOAIBN is often preferred for cleaner kinetics as it produces less-reactive radicals. BPO is also highly effective.[7]
Initiator Conc. 0.1 - 1.0 mol% (relative to monomer)Higher concentrations increase the polymerization rate but can lower the final polymer's molecular weight.[2]
Reaction Temp. 65-80 °C (for AIBN)This range is above the 10-hour half-life temperature of AIBN (~65 °C), ensuring a steady supply of radicals.[2]
75-95 °C (for BPO)This temperature range is suitable for the thermal decomposition of BPO.
Solvent Toluene, Anisole, DioxaneChoose a solvent that dissolves both the monomer and the resulting polymer. The polarity of the solvent can slightly affect the polymerization rate.[9]
Reaction Time 4 - 24 hoursMonitor conversion over time (e.g., via ¹H NMR or gravimetry) to determine the optimal reaction endpoint.

Frequently Asked Questions (FAQs)

Q1: Why is oxygen a problem in free-radical polymerization and how do I remove it?

Oxygen is a potent inhibitor of most free-radical polymerizations.[10][11] Molecular oxygen (a diradical) readily reacts with the carbon-centered radicals of the growing polymer chains. This reaction forms a stable peroxy radical, which is generally not reactive enough to continue the polymerization process, effectively terminating the chain.[12] This inhibition leads to a significant induction period (a delay before polymerization begins) and can result in low or zero conversion.

To remove dissolved oxygen:

  • Inert Gas Sparging: Bubble a stream of dry, inert gas (like nitrogen or argon) through the reaction mixture for 20-30 minutes just before heating to the reaction temperature.

  • Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the sealed reaction vessel to at least three cycles of freezing (in liquid nitrogen), evacuating under high vacuum, and thawing.

G cluster_process Free Radical Polymerization Pathway Initiator Initiator (e.g., AIBN) Radical Primary Radical (R•) Initiator->Radical Heat (Δ) Monomer Neopentyl Methacrylate (M) Radical->Monomer Initiation Chain Propagating Chain (P•) Chain->Monomer Propagation Polymer Dead Polymer Chain->Polymer Termination Oxygen Oxygen (O2) Chain->Oxygen Inhibition Peroxy Stable Peroxy Radical (POO•) (Terminated) Oxygen->Peroxy

Caption: Simplified diagram of polymerization vs. oxygen inhibition.
Q2: Can I just add more initiator to overcome the effect of the inhibitor in the monomer bottle?

While adding excess initiator can eventually consume the storage inhibitor (e.g., MEHQ), this is not a recommended or controlled method. The amount of initiator consumed is difficult to predict, leading to poor reproducibility. Furthermore, the byproducts of the inhibitor-initiator reaction can potentially interfere with the polymerization. The most reliable and scientifically sound approach is to remove the inhibitor completely before starting the reaction, as described in Protocol 1.

Q3: My polymerization started, as indicated by an increase in viscosity, but it stopped at a low conversion. What is the likely cause?

Premature termination of polymerization can be caused by several factors:

  • Insufficient Initiator: The initiator may have been completely consumed before all the monomer reacted. This can happen if the reaction temperature is too high, causing the initiator to decompose too quickly, or if the initial concentration was too low.

  • Impurities: Trace impurities in the monomer or solvent can act as chain transfer agents, terminating one chain and starting another, which can limit the molecular weight and overall conversion. Water can sometimes interfere, so ensuring anhydrous conditions is good practice.

  • Oxygen Leak: A small leak in the reaction setup can allow oxygen to slowly diffuse into the system, continuously terminating growing chains.[10][12] Ensure all joints and seals on your reaction vessel are secure.

References

Controlling molecular weight and polydispersity in poly(neopentyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight (MW) and polydispersity (PDI) in the synthesis of poly(neopentyl methacrylate) (PNPMA).

Frequently Asked Questions (FAQs)

Q1: Which polymerization techniques are suitable for synthesizing well-defined poly(this compound) with controlled molecular weight and low polydispersity?

A1: To achieve good control over the polymerization of neopentyl methacrylate (B99206), living/controlled polymerization techniques are recommended. The most common and effective methods include:

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A versatile radical polymerization technique that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions.

  • Atom Transfer Radical Polymerization (ATRP): Another robust controlled radical polymerization method that provides excellent control over polymer architecture.

  • Anionic Polymerization: This technique can produce polymers with very low polydispersity, but it requires stringent reaction conditions due to its sensitivity to impurities.

Q2: What is a typical polydispersity index (PDI) for a well-controlled polymerization of this compound?

A2: For a well-controlled polymerization, a PDI value below 1.3 is generally considered good. With optimized conditions, PDI values approaching 1.1 can be achieved, indicating excellent control over the polymerization process and a narrow molecular weight distribution.[1]

Q3: Why is my polymerization of this compound slow or not initiating at all?

A3: Several factors can contribute to slow or failed initiation:

  • Presence of Oxygen: Oxygen is a radical scavenger and can inhibit radical polymerizations like RAFT and ATRP. Thoroughly degassing the reaction mixture is crucial.[1]

  • Impure Reagents: Impurities in the monomer, solvent, initiator, or catalyst can interfere with the polymerization. It is recommended to purify the monomer before use.[2]

  • Inappropriate Initiator/Catalyst: The chosen initiator or catalyst may not be suitable for the reaction temperature or the specific polymerization technique.[1]

  • Steric Hindrance: The bulky neopentyl group can sterically hinder the approach of the monomer to the propagating chain end, potentially slowing down the polymerization rate compared to less hindered methacrylates.

Q4: How can I target a specific molecular weight for my poly(this compound)?

A4: In controlled polymerization techniques, the number-average molecular weight (Mn) can be predetermined by the ratio of the initial monomer concentration ([M]₀) to the initial initiator ([I]₀) or chain transfer agent ([CTA]₀) concentration, and the monomer conversion (p):

  • For RAFT and ATRP: Mn = (([M]₀ / [I]₀) * p * MW_monomer) + MW_initiator

  • For Anionic Polymerization: Mn = (([M]₀ / [I]₀) * p * MW_monomer) + MW_initiator

Where MW_monomer is the molecular weight of this compound.

Troubleshooting Guides

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

Problem 1: High Polydispersity Index (PDI > 1.5)

Possible CauseSuggested Solution
Inappropriate RAFT Agent (CTA) The chain transfer constant of the RAFT agent may be too low for this compound. Select a RAFT agent known to be effective for methacrylates, such as a trithiocarbonate (B1256668) or a dithiobenzoate.[3]
High Initiator Concentration An excess of initiator can lead to a higher rate of termination reactions, broadening the PDI. Decrease the initiator concentration relative to the CTA. A [CTA]/[Initiator] ratio of 5:1 to 10:1 is a good starting point.[1]
High Polymerization Temperature Very high temperatures can increase the rate of side reactions. Consider lowering the reaction temperature.[1]
High Monomer Conversion Pushing the reaction to very high conversions (>90%) can sometimes lead to a loss of control. Consider stopping the reaction at a moderate conversion (e.g., 70-80%).[1]

Problem 2: Slow Polymerization or Long Induction Period

Possible CauseSuggested Solution
Presence of Oxygen Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period.[1]
Inefficient Initiator Ensure the chosen initiator is suitable for the reaction temperature. For example, AIBN is commonly used at temperatures around 60-80 °C. If a lower reaction temperature is desired, consider a lower-temperature initiator.[1]
Suboptimal [CTA]/[Initiator] Ratio A very high [CTA]/[Initiator] ratio can sometimes lead to retardation. Try decreasing the ratio, for example, from 10:1 to 5:1.[1]
Poor Solvent Choice The solvent can affect polymerization kinetics. For bulky methacrylates, good solvents that can solvate the growing polymer chain are recommended. Toluene (B28343) and anisole (B1667542) are often good choices.

RAFT_Troubleshooting cluster_start Start cluster_problem Identify Problem cluster_causes_pdi Potential Causes for High PDI cluster_solutions_pdi Solutions for High PDI cluster_causes_slow Potential Causes for Slow Reaction cluster_solutions_slow Solutions for Slow Reaction start RAFT Polymerization Issue high_pdi High PDI (> 1.5) start->high_pdi slow_rxn Slow/No Reaction start->slow_rxn cta_issue Inappropriate CTA high_pdi->cta_issue initiator_high High [Initiator] high_pdi->initiator_high temp_high High Temperature high_pdi->temp_high oxygen Oxygen Presence slow_rxn->oxygen initiator_inefficient Inefficient Initiator slow_rxn->initiator_inefficient ratio_suboptimal Suboptimal [CTA]/[I] ratio slow_rxn->ratio_suboptimal change_cta Select more suitable CTA (e.g., Trithiocarbonate) cta_issue->change_cta lower_initiator Decrease [Initiator] initiator_high->lower_initiator lower_temp Lower Temperature temp_high->lower_temp degas Thoroughly Degas (Freeze-Pump-Thaw) oxygen->degas change_initiator Optimize Initiator/Temperature initiator_inefficient->change_initiator adjust_ratio Adjust [CTA]/[I] Ratio ratio_suboptimal->adjust_ratio

Atom Transfer Radical Polymerization (ATRP)

Problem 1: Broad Molecular Weight Distribution (High PDI)

Possible CauseSuggested Solution
Slow Initiation The rate of initiation should be faster than or comparable to the rate of propagation. Ensure the initiator is appropriate for methacrylate polymerization (e.g., ethyl α-bromoisobutyrate).
Catalyst Deactivation The catalyst can be sensitive to oxygen or other impurities. Ensure all components are deoxygenated and purified. Consider using a regenerative ATRP technique like ARGET or ICAR ATRP to maintain catalyst activity.[4]
High Radical Concentration A high concentration of radicals leads to increased termination reactions. Adjust the [catalyst]/[ligand] ratio or lower the temperature to reduce the radical concentration.

Problem 2: Polymerization Stalls at Low Conversion

Possible CauseSuggested Solution
Catalyst Oxidation The Cu(I) activator may be irreversibly oxidized to the Cu(II) deactivator. Use a reducing agent (in ARGET ATRP) or a conventional radical initiator (in SR&NI ATRP) to regenerate the Cu(I) species.[4]
Loss of Chain-End Functionality Side reactions can lead to the loss of the terminal halogen, preventing further chain growth. Optimize the reaction conditions (temperature, solvent, catalyst) to minimize side reactions.
Poor Solvent The growing polymer may precipitate out of solution if the solvent is not appropriate, leading to a cessation of polymerization. Use a good solvent for both the monomer and the polymer.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Purify Monomer & Solvent setup Assemble Dry Glassware reagents->setup degas Degas by Freeze-Pump-Thaw setup->degas add_reagents Add Monomer, Ligand, Catalyst, Initiator degas->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor Conversion (e.g., NMR, GC) heat->monitor quench Quench Polymerization monitor->quench purify Purify Polymer (e.g., Precipitation) quench->purify analyze Analyze MW and PDI (GPC) purify->analyze

Anionic Polymerization

Problem 1: Broad or Bimodal Molecular Weight Distribution

Possible CauseSuggested Solution
Slow Initiation If the initiator adds to the monomer slower than the propagation rate, a broad MWD will result. Use a more reactive initiator or an initiator with a structure similar to the propagating chain end. For bulky methacrylates, sterically hindered initiators like 1,1-diphenylhexyllithium can be effective.[2]
Impurities Anionic polymerization is extremely sensitive to protic impurities (e.g., water, alcohols) which will terminate growing chains. Rigorously dry all reagents and glassware.[2]
Side Reactions The propagating carbanion can attack the ester group of the monomer or another polymer chain. This is more prevalent at higher temperatures. Conduct the polymerization at very low temperatures (e.g., -78 °C).[5]

Problem 2: Low Polymer Yield

Possible CauseSuggested Solution
Premature Termination Impurities in the monomer or solvent can terminate the initiator before all monomer is consumed. Ensure all reagents are of high purity and rigorously dried.
Side Reactions with Initiator The initiator may react with the ester group of the monomer. Choose a less nucleophilic or more sterically hindered initiator.
Equilibrium Monomer Concentration At a given temperature, there is an equilibrium concentration of monomer that will not polymerize. If the initial monomer concentration is too low, the conversion will be limited.

Experimental Protocols

RAFT Polymerization of this compound (Adapted from protocols for other methacrylates)
  • Reagent Preparation:

    • This compound (NPMA) is passed through a column of basic alumina (B75360) to remove the inhibitor.

    • A stock solution of the initiator (e.g., AIBN) and the RAFT agent (e.g., a trithiocarbonate) in a suitable solvent (e.g., anisole or toluene) is prepared.

  • Reaction Setup:

    • The monomer, RAFT agent, and initiator solution are added to a Schlenk flask equipped with a magnetic stir bar.

    • The reaction mixture is thoroughly degassed by at least three freeze-pump-thaw cycles.

  • Polymerization:

    • The flask is backfilled with an inert gas (argon or nitrogen) and immersed in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • The polymerization is allowed to proceed for a predetermined time, with samples taken periodically to monitor conversion and molecular weight evolution.

  • Termination and Purification:

    • The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air.

    • The polymer is purified by precipitation into a non-solvent such as methanol (B129727) or hexane.

ATRP of this compound (Adapted from protocols for other methacrylates)
  • Reagent Preparation:

    • NPMA is purified by passing through a column of basic alumina.

    • The solvent (e.g., toluene or anisole) is dried and deoxygenated.[6]

  • Reaction Setup:

    • The copper catalyst (e.g., Cu(I)Br) and a ligand (e.g., PMDETA) are added to a dry Schlenk flask under an inert atmosphere.

    • The deoxygenated solvent and monomer are added, followed by the initiator (e.g., ethyl α-bromoisobutyrate).

  • Polymerization:

    • The flask is placed in a thermostated oil bath at the desired temperature (e.g., 90 °C).

    • The reaction is monitored by taking samples at regular intervals.

  • Work-up:

    • The polymerization is stopped by cooling and exposing the mixture to air.

    • The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina.

    • The polymer is isolated by precipitation in a suitable non-solvent.

Anionic Polymerization of this compound (Adapted from protocols for bulky methacrylates)
  • Reagent and Glassware Preparation:

    • All glassware is rigorously cleaned and flame-dried under vacuum.

    • The solvent (typically THF) is freshly distilled from a drying agent (e.g., sodium/benzophenone ketyl).[2]

    • The monomer is purified by distillation from a suitable drying agent (e.g., CaH₂).

  • Initiation:

    • The reaction is carried out under a high-purity inert atmosphere (argon).

    • The solvent is cooled to -78 °C in a dry ice/acetone bath.

    • The initiator (e.g., sec-butyllithium (B1581126) or 1,1-diphenylhexyllithium) is added dropwise to the cold solvent.[5]

  • Polymerization:

    • The purified monomer is added slowly to the initiator solution.

    • The reaction is allowed to proceed at -78 °C for a specified time.

  • Termination:

    • The living polymer chains are terminated by the addition of a small amount of degassed methanol.

    • The polymer is precipitated in a large excess of a non-solvent (e.g., methanol) and dried under vacuum.

Data Summary

The following tables provide typical starting conditions for the controlled polymerization of bulky methacrylates, which can be adapted for this compound. The optimal conditions for PNPMA may require further optimization.

Table 1: Typical Conditions for RAFT Polymerization of Bulky Methacrylates

ParameterTypical Range
[Monomer]:[CTA]:[Initiator] 50:1:0.1 to 500:1:0.2
RAFT Agent (CTA) Trithiocarbonates (e.g., CPADB), Dithiobenzoates
Initiator AIBN, V-70
Solvent Toluene, Dioxane, Anisole
Temperature 60 - 90 °C
Typical PDI 1.1 - 1.4

Table 2: Typical Conditions for ATRP of Bulky Methacrylates

ParameterTypical Range
[Monomer]:[Initiator]:[Catalyst]:[Ligand] 50:1:1:2 to 200:1:1:2
Initiator Ethyl α-bromoisobutyrate (EBiB)
Catalyst Cu(I)Br, Cu(I)Cl
Ligand PMDETA, Me₆TREN
Solvent Toluene, Anisole, DMF
Temperature 60 - 110 °C
Typical PDI 1.1 - 1.3

Table 3: Typical Conditions for Anionic Polymerization of Bulky Methacrylates

ParameterTypical Range
[Monomer]:[Initiator] 50:1 to 1000:1
Initiator s-BuLi, 1,1-diphenylhexyllithium (DPHL)
Solvent THF
Temperature -78 °C
Additive LiCl (optional, can improve control)[5]
Typical PDI < 1.1

References

Technical Support Center: Synthesis of Neopentyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the synthesis of neopentyl methacrylate (B99206).

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of neopentyl methacrylate via direct esterification or transesterification.

Problem 1: Low or No Product Yield

Potential CauseSuggested Action
Incomplete Reaction (Equilibrium) The esterification reaction is reversible. To drive the reaction towards the product, continuously remove the water byproduct using a Dean-Stark apparatus or by azeotropic distillation with a suitable solvent (e.g., cyclohexane). For transesterification, remove the methanol (B129727) byproduct, often as an azeotrope with the starting methacrylate (e.g., methyl methacrylate).[1][2]
Catalyst Inactivity Ensure the acid or base catalyst is fresh and has not been deactivated by moisture or other impurities. For direct esterification, common acid catalysts include sodium bisulfate, sulfuric acid, or p-toluenesulfonic acid.[1] For transesterification, composite catalysts of carbonate and thiocyanate (B1210189) or alkali metal alkoxides can be effective.[2]
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions like polymerization may increase. For transesterification of methyl methacrylate with neopentyl glycol, reaction temperatures are often controlled between 90-130°C.[3]
Incorrect Stoichiometry An excess of one reactant can be used to shift the equilibrium. In direct esterification, using an excess of methacrylic acid or neopentyl alcohol may improve yields. In transesterification, the molar ratio of the starting methacrylate to neopentyl alcohol is a critical parameter to optimize.[2]

Problem 2: Product Polymerization During Synthesis or Purification

Potential CauseSuggested Action
Insufficient or Ineffective Polymerization Inhibitor Methacrylates are prone to free-radical polymerization, especially at elevated temperatures.[1] Ensure an adequate amount of a suitable polymerization inhibitor is added to the reaction mixture from the start. Common inhibitors include hydroquinone, p-methoxyphenol, and nitroxide free radicals.[1][2]
Excessive Reaction or Distillation Temperature High temperatures can initiate polymerization. Maintain the reaction and distillation temperatures at the lowest effective level. Purification is often carried out under reduced pressure to lower the boiling point of the product and minimize thermal stress.[2]
Presence of Oxygen While counterintuitive for free-radical polymerization, in some systems, the presence of oxygen can be necessary for certain inhibitors to function effectively. However, for others, an inert atmosphere (e.g., nitrogen or argon) is preferred. Consult the literature for the specific inhibitor being used.
Contamination with Pro-Polymerization Species Ensure all glassware is clean and free of any residues that could initiate polymerization.

Problem 3: Product Contamination and Purification Difficulties

Potential CauseSuggested Action
Residual Starting Materials Unreacted methacrylic acid, neopentyl alcohol, or the starting methacrylate ester can contaminate the final product. Optimize reaction conditions to maximize conversion. Fractional distillation under reduced pressure is the primary method for separating the product from lower-boiling point starting materials.[2]
Catalyst Residue Acidic or basic catalysts must be removed after the reaction. This can be achieved by washing the reaction mixture with a basic solution (e.g., sodium bicarbonate) for acid catalysts, or an acidic solution for basic catalysts, followed by washing with water to neutrality. Solid catalysts can be removed by filtration.
Formation of Side Products Side reactions can lead to impurities that are difficult to separate. For example, in acid-catalyzed reactions, dehydration of neopentyl alcohol could potentially lead to ether byproducts. In transesterification, side reactions involving the catalyst can occur. Careful control of reaction conditions is key to minimizing these.
Emulsion Formation During Workup Washing the organic product with aqueous solutions can sometimes lead to stable emulsions, making separation difficult. Using a brine wash (saturated NaCl solution) can help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: The two primary industrial and laboratory methods for synthesizing this compound are direct esterification and transesterification.[1]

  • Direct Esterification: This involves the reaction of methacrylic acid with neopentyl alcohol, typically in the presence of an acid catalyst. Water is produced as a byproduct and must be removed to drive the reaction to completion.[1]

  • Transesterification: This route uses an alkyl methacrylate (commonly methyl methacrylate) which reacts with neopentyl alcohol in the presence of a catalyst. A lower-boiling alcohol (methanol in this case) is generated as a byproduct and is removed to shift the equilibrium.[2]

Q2: What are the most common side reactions in the synthesis of this compound?

A2: The most significant side reaction is the polymerization of the methacrylate product, which is highly susceptible to free-radical polymerization, especially at elevated temperatures used during synthesis and purification.[1] Other potential side reactions include the reverse reaction (hydrolysis) if byproducts are not effectively removed, and potential ether formation from the alcohol under strong acidic conditions and high temperatures.

Q3: How can I prevent polymerization during the reaction?

A3: The most effective way to prevent polymerization is to add a polymerization inhibitor to the reaction mixture. Commonly used inhibitors for methacrylate synthesis include hydroquinone, p-methoxyphenol, and various nitroxide free radicals.[1][2] It is also crucial to carefully control the reaction and distillation temperatures, keeping them as low as possible.

Q4: What yields and purity can I expect?

A4: Under optimized conditions, both direct esterification and transesterification can achieve high yields and purity. Reported yields are often in excess of 90%, with some processes claiming yields over 94%.[2] Purity of the final product after purification by methods such as vacuum distillation can be greater than 98% or even 99%.[2][3]

Q5: Which catalyst should I choose?

A5: The choice of catalyst depends on the synthesis route:

  • For direct esterification , strong acid catalysts are typically used. Sodium bisulfate (NaHSO₄·H₂O) is an effective and commonly cited catalyst.[1] Other options include sulfuric acid and p-toluenesulfonic acid.

  • For transesterification , a variety of catalysts can be used, including alkali metal alkoxides and composite catalysts of carbonates and thiocyanates.[2] The choice may depend on factors like desired reaction rate, cost, and ease of removal.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterDirect EsterificationTransesterification
Reactants Methacrylic Acid + Neopentyl AlcoholAlkyl Methacrylate (e.g., Methyl Methacrylate) + Neopentyl Alcohol
Byproduct WaterAlcohol (e.g., Methanol)
Catalysts Acid catalysts (e.g., H₂SO₄, p-TsOH, NaHSO₄)[1]Base catalysts (e.g., alkali metal alkoxides), composite catalysts (e.g., carbonate/thiocyanate)[2]
Typical Yield >94%[2]>90%[3]
Typical Purity >98%[3]>99%[2]
Key Challenge Efficient removal of water to shift equilibrium.Efficient removal of the byproduct alcohol.

Experimental Protocols

Key Experiment: Transesterification of Methyl Methacrylate with Neopentyl Alcohol

This protocol is a generalized procedure based on common practices cited in the literature.[2][3]

  • Apparatus Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a thermometer, a heating mantle, and a distillation column connected to a condenser and a collection flask. The setup should allow for the removal of the methanol/methyl methacrylate azeotrope.

  • Charging Reactants: To the reaction vessel, add methyl methacrylate and neopentyl alcohol. A typical molar ratio is between 3:1 and 6:1 of methyl methacrylate to neopentyl glycol (for the synthesis of the dimethacrylate, which illustrates the principle for the monoester).[2]

  • Addition of Inhibitor and Catalyst: Add a polymerization inhibitor (e.g., 0.05-0.5% of the total reactant mass) and the chosen catalyst (e.g., 0.5-5.0% of the total reactant mass).[2]

  • Reaction: Heat the mixture with stirring. The reaction temperature is typically maintained between 90°C and 130°C. The lower-boiling azeotrope of methanol and methyl methacrylate will begin to distill off. The overhead temperature of the distillation column should be monitored (typically 63-70°C).[3]

  • Monitoring Progress: The reaction is monitored by observing the rate of azeotrope collection and the rise in the reaction pot temperature. The reaction is considered complete when the pot temperature stabilizes at a higher level and the distillation of the azeotrope ceases.

  • Purification: After cooling the reaction mixture, the excess methyl methacrylate is removed by distillation, often under reduced pressure. The catalyst and inhibitor are then removed, which may involve further distillation under high vacuum or a chemical wash. The final product, this compound, is purified by vacuum distillation to achieve high purity.[2]

Visualizations

Synthesis_Workflow cluster_esterification Direct Esterification cluster_transesterification Transesterification A1 Methacrylic Acid + Neopentyl Alcohol A2 Add Acid Catalyst & Inhibitor A1->A2 A3 Heat & Remove Water (Azeotropic Distillation) A2->A3 A4 Workup & Purification A3->A4 Product This compound A4->Product B1 Methyl Methacrylate + Neopentyl Alcohol B2 Add Catalyst & Inhibitor B1->B2 B3 Heat & Remove Methanol (Azeotropic Distillation) B2->B3 B4 Workup & Purification B3->B4 B4->Product

Caption: Workflow for the two main synthesis routes of this compound.

Troubleshooting_Logic cluster_yield Low Yield Causes & Solutions cluster_poly Polymerization Causes & Solutions cluster_purity Impurity Causes & Solutions Start Problem Encountered LowYield Low Yield Start->LowYield Polymerization Polymerization Start->Polymerization ImpureProduct Impure Product Start->ImpureProduct Y1 Incomplete Reaction LowYield->Y1 Y2 Inactive Catalyst LowYield->Y2 Y3 Suboptimal Temp. LowYield->Y3 P1 Insufficient Inhibitor Polymerization->P1 P2 Excessive Temp. Polymerization->P2 I1 Unreacted Starting Materials ImpureProduct->I1 I2 Catalyst Residue ImpureProduct->I2 S_Y1 Remove Byproduct Y1->S_Y1 S_Y2 Use Fresh Catalyst Y2->S_Y2 S_Y3 Optimize Temp. Y3->S_Y3 S_P1 Add More Inhibitor P1->S_P1 S_P2 Reduce Temp./Use Vacuum P2->S_P2 S_I1 Optimize Reaction & Purify I1->S_I1 S_I2 Neutralize & Wash I2->S_I2

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of Neopentyl Methacrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of neopentyl methacrylate (B99206) monomer for experimental use.

Troubleshooting Guide

Unsuccessful or problematic purification of neopentyl methacrylate can often be traced to a few common issues. This guide provides a systematic approach to identifying and resolving these problems.

Problem 1: Polymerization Fails or is Significantly Inhibited

Possible Cause Suggested Solution
Incomplete removal of inhibitor (e.g., MEHQ). The presence of even trace amounts of inhibitor can prevent polymerization. Ensure the purification method is performed correctly and with fresh materials. For column chromatography, use fresh, activated basic alumina (B75360). For alkaline extraction, ensure the aqueous phase is fully separated.
Presence of dissolved oxygen. Oxygen can act as a radical scavenger, inhibiting free-radical polymerization. Degas the purified monomer by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes before use.
Contaminated glassware. Residual contaminants on glassware can inhibit polymerization. Thoroughly clean all glassware with a suitable solvent and dry completely before use.
Degraded initiator. The polymerization initiator may have degraded due to improper storage. Use a fresh batch of initiator or recrystallize the existing batch.

Problem 2: Monomer Polymerizes During Purification or Storage

Possible Cause Suggested Solution
Overheating during distillation. If using distillation for purification, ensure the temperature is kept as low as possible by using a vacuum. Do not distill to dryness.
Exposure to UV light. UV light can initiate polymerization. Store the purified monomer in an amber bottle or a container wrapped in aluminum foil to protect it from light.
Absence of an inhibitor for long-term storage. Purified monomer is highly susceptible to polymerization. For storage longer than a few hours, it is recommended to add a small amount of a suitable inhibitor (e.g., 10-50 ppm MEHQ) and store at a low temperature (2-8 °C). The inhibitor will need to be removed again before use.
Contamination with a pro-polymerization species. Ensure all equipment is clean and free from any potential initiators or contaminants.

Frequently Asked Questions (FAQs)

Q1: Why do I need to purify this compound before use?

A1: Commercial this compound is typically supplied with a small amount of an inhibitor, such as monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent premature polymerization during transport and storage. This inhibitor must be removed before the monomer can be effectively used in most polymerization reactions.

Q2: What are the common methods for removing the inhibitor from this compound?

A2: The two most common and effective methods for removing phenolic inhibitors like MEHQ are:

  • Column Chromatography: Passing the monomer through a column packed with basic alumina.

  • Alkaline Extraction (Washing): Washing the monomer with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH).

Q3: Which purification method should I choose?

A3: The choice of method depends on the scale of your experiment and the required purity.

  • Basic Alumina Column: This is a simple and effective method for small to medium-scale purifications and generally provides high-purity monomer.

  • Alkaline Extraction: This method is suitable for larger quantities of monomer but requires subsequent washing and drying steps to remove the aqueous phase and any residual water.

Q4: How can I tell if the inhibitor has been successfully removed?

A4: A simple visual check can be indicative. During an alkaline wash, the aqueous phase will often develop a brownish color as the phenolic inhibitor is converted to its phenolate (B1203915) salt. For column chromatography, the top of the alumina column may show a slight color change. However, for quantitative assessment, analytical techniques such as HPLC can be used to confirm the absence of the inhibitor.

Q5: How should I store the purified this compound?

A5: Purified this compound is prone to spontaneous polymerization. It should be used immediately after purification. If short-term storage is necessary (a few hours), keep it on ice and protected from light. For longer-term storage, add a small amount of inhibitor (e.g., MEHQ) and store at refrigerated temperatures (2-8°C). Remember to remove the inhibitor again before use.

Data Presentation

The following table summarizes the typical purity levels and key considerations for the two primary purification methods for methacrylate monomers.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Basic Alumina Column >99.5%Simple, fast, and effective for small to medium scale. Provides high purity monomer.The alumina has a finite capacity and can become deactivated by atmospheric moisture.
Alkaline Extraction >99%Suitable for large-scale purification.Requires multiple washing and drying steps. Risk of introducing water into the monomer.

Experimental Protocols

Protocol 1: Purification of this compound using a Basic Alumina Column

Materials:

  • This compound (with inhibitor)

  • Basic alumina (activated)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask (amber glass recommended)

  • Anhydrous solvent (e.g., hexane, for slurry packing if desired)

Procedure:

  • Prepare the column: Secure a glass chromatography column vertically. Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.

  • Pack the column: Fill the column with basic alumina. A general guideline is to use approximately 5-10g of alumina per 100 mL of monomer. The alumina can be dry-packed or slurry-packed with a non-polar solvent like hexane. If slurry-packing, allow the solvent to drain until it is level with the top of the alumina bed.

  • Apply the monomer: Carefully add the this compound to the top of the alumina column.

  • Elute the monomer: Allow the monomer to pass through the column under gravity. The purified monomer will elute from the bottom.

  • Collect the purified monomer: Collect the purified, inhibitor-free monomer in a clean, dry amber glass flask.

  • Storage: Use the purified monomer immediately. If necessary, store it on ice and protected from light for a short period.

Protocol 2: Purification of this compound by Alkaline Extraction

Materials:

  • This compound (with inhibitor)

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • Initial Wash: Place the this compound in a separatory funnel. Add an equal volume of 5% NaOH solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) may appear colored due to the formation of the phenolate salt of the inhibitor.

  • Drain Aqueous Layer: Carefully drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the wash with fresh 5% NaOH solution until the aqueous layer is colorless.

  • Water Wash: Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Separate and discard the aqueous layer.

  • Brine Wash: Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the washed monomer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the monomer to remove any remaining water. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration: Filter the monomer to remove the drying agent.

  • Storage: Use the purified monomer immediately.

Visualizations

PurificationWorkflow cluster_start Start cluster_methods Purification Methods cluster_post_purification Post-Purification cluster_end End Product start Commercial This compound (with inhibitor) alumina Basic Alumina Column Chromatography start->alumina Option 1 alkaline Alkaline Extraction (NaOH Wash) start->alkaline Option 2 degas Degassing (Ar or N2 purge) alumina->degas dry Drying (Anhydrous MgSO4) alkaline->dry dry->degas end_product Purified Neopentyl Methacrylate degas->end_product TroubleshootingTree start Polymerization Issue? no_poly No or Slow Polymerization start->no_poly Yes premature_poly Premature Polymerization start->premature_poly No inhibitor Inhibitor Present? no_poly->inhibitor overheating Overheating? premature_poly->overheating oxygen Oxygen Present? inhibitor->oxygen No repurify Action: Re-purify Monomer inhibitor->repurify Yes initiator Initiator OK? oxygen->initiator No degas Action: Degas Monomer oxygen->degas Yes new_initiator Action: Use Fresh Initiator initiator->new_initiator No light Exposed to Light? overheating->light No vacuum_distill Action: Use Vacuum Distillation overheating->vacuum_distill Yes protect_light Action: Store in Dark light->protect_light Yes

Addressing gelation issues in neopentyl methacrylate crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neopentyl methacrylate (B99206) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly gelation, during polymerization experiments.

Troubleshooting Guide

This section addresses common problems encountered during neopentyl methacrylate crosslinking in a question-and-answer format.

Issue 1: Premature Gelation or Uncontrolled Polymerization

Question: My this compound solution turned into a gel almost immediately after adding the initiator, or the reaction became too viscous to handle very quickly. What could be the cause?

Answer: Premature gelation is a common issue in free-radical crosslinking polymerizations and is often due to an excessively high polymerization rate. Several factors can contribute to this:

  • High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to rapid chain growth and crosslinking.

  • High Reaction Temperature: Elevated temperatures accelerate the decomposition of the initiator and increase the propagation rate constant, both of which contribute to a faster reaction rate.

  • Absence of Inhibitor: If the inhibitor present in the monomer was removed and not replaced with a controlled amount for the reaction, spontaneous polymerization can occur.

  • High Monomer Concentration: In bulk or highly concentrated solutions, the proximity of monomer and growing polymer chains increases the likelihood of rapid crosslinking.

Issue 2: Inconsistent or Delayed Gelation

Question: The gelation of my this compound formulation is slow, or the time to gelation is not reproducible between experiments. What should I investigate?

Answer: Delayed or inconsistent gelation can be frustrating and points to issues with the initiation system or the presence of inhibitors.

  • Presence of Oxygen: Dissolved oxygen is a potent inhibitor of free-radical polymerization. It reacts with initiating and propagating radicals to form unreactive peroxy radicals, leading to an induction period before polymerization begins. Inconsistent degassing can lead to variable induction periods.[1]

  • Ineffective Inhibitor Removal: Residual inhibitor from the monomer storage can retard the polymerization.

  • Low Initiator Concentration: An insufficient amount of initiator will generate radicals too slowly to overcome the effects of residual inhibitors and initiate polymerization effectively.

  • Low Reaction Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an appropriate rate.

  • Impure Reagents: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, slowing down the polymerization.

Issue 3: Formation of Inhomogeneous Gels or Microgels

Question: My final product is not a uniform gel. I observe solid particles or regions with different densities. Why is this happening?

Answer: The formation of heterogeneous gels often results from localized areas of high polymerization rates or poor solubility.

  • Poor Solubility: Poly(this compound) is soluble in solvents like THF, CHCl₃, toluene, and dioxane, but precipitates in hexanes, methanol, and ethanol.[2][3][4][5][6] If the wrong solvent is used, the growing polymer chains may precipitate, leading to a non-uniform network.

  • Localized High Initiator Concentration: Poor mixing of the initiator can create "hot spots" where polymerization is much faster, leading to the formation of dense microgels within the bulk solution.

  • "Trommsdorff-Norrish" or Gel Effect: At higher conversions, the viscosity of the medium increases significantly, which slows down the termination reactions. This autoacceleration can lead to uncontrolled polymerization and the formation of a heterogeneous network.

Frequently Asked Questions (FAQs)

Q1: How can I remove the inhibitor from this compound?

A1: The most common inhibitor is monomethyl ether hydroquinone (B1673460) (MEHQ). A simple and effective way to remove it is by passing the monomer through a column packed with basic alumina (B75360).[7][8][9] Alternatively, washing with an aqueous sodium hydroxide (B78521) solution can be used to extract the phenolic inhibitor.[10]

Q2: What is a good starting point for initiator concentration?

A2: The optimal initiator concentration depends on the desired gelation time and reaction temperature. For methacrylate polymerizations, initiator concentrations typically range from 0.05 to 1.0 mol% relative to the monomer. It is recommended to start with a lower concentration (e.g., 0.1 mol%) and adjust as needed. One study on a methacrylate-based system found optimal conditions with 0.3 wt.% benzoyl peroxide (BPO) as the initiator.[10][11]

Q3: How does temperature affect the crosslinking of this compound?

A3: Higher temperatures increase the rate of initiator decomposition and the overall polymerization rate. This can lead to faster gelation but also increases the risk of premature gelation and the formation of a less uniform network. For thermal initiators like AIBN or BPO, reactions are often conducted between 60-90°C.[12][13]

Q4: Can I control the polymerization to avoid gelation?

A4: Yes, using controlled or "living" radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can provide excellent control over the polymer architecture and delay the onset of gelation.[14][15][16] These methods allow for the synthesis of linear or branched polymers before crosslinking is intentionally induced.

Q5: What solvents are suitable for this compound polymerization?

A5: Poly(this compound) is soluble in THF, chloroform, toluene, and dioxane.[2][3][4][5][6] Using one of these as a solvent can help to prevent the precipitation of the growing polymer chains and promote the formation of a homogeneous gel.

Data Presentation

Table 1: Recommended Initiator Concentrations for Methacrylate Polymerization

InitiatorMonomer SystemConcentration Range (wt.%)Typical Temperature (°C)Reference
Benzoyl Peroxide (BPO)Methacrylate Bone Cement0.05 - 0.7Room Temperature[10][11]
AIBNMethyl Methacrylate0.1 - 0.560 - 80[15]
Benzoyl Peroxide (BPO)TMSPM/NVPNot specifiedNot specified[17]

Table 2: Solubility of Poly(this compound)

SolventsNon-Solvents
Tetrahydrofuran (THF)Hexanes
Chloroform (CHCl₃)Methanol
TolueneEthanol
Dioxane

Source:[2][3][4][5][6]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

This protocol describes the removal of MEHQ inhibitor using a basic alumina column.

  • Materials:

    • This compound (containing inhibitor)

    • Basic alumina

    • Glass column with a stopcock

    • Glass wool

    • Receiving flask

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column.

    • Pack the column with basic alumina to the desired height (a 5-10 cm column is typically sufficient for small-scale purifications).

    • Gently tap the column to ensure even packing.

    • Add the this compound to the top of the column.

    • Allow the monomer to percolate through the alumina under gravity or with gentle positive pressure from an inert gas.

    • Collect the purified monomer in the receiving flask under an inert atmosphere.

    • Store the purified monomer at a low temperature (e.g., in a refrigerator) and use it promptly to prevent spontaneous polymerization.

Protocol 2: Controlled Polymerization of this compound via ATRP

This protocol provides a general procedure for the Atom Transfer Radical Polymerization (ATRP) of this compound to synthesize linear polymers, thus avoiding premature gelation.

  • Materials:

    • Purified this compound (monomer)

    • Ethyl α-bromoisobutyrate (EBiB) (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole (solvent)

    • Schlenk flask

    • Magnetic stir bar

    • Inert gas (Argon or Nitrogen)

    • Freeze-pump-thaw setup

  • Procedure:

    • To a Schlenk flask containing a magnetic stir bar, add CuBr.

    • Seal the flask and subject it to several cycles of vacuum and backfilling with inert gas to remove oxygen.

    • In a separate vial, prepare a solution of this compound, EBiB, PMDETA, and anisole.

    • Degas this solution by three freeze-pump-thaw cycles.

    • Using a cannula, transfer the degassed solution to the Schlenk flask containing the CuBr catalyst under a positive pressure of inert gas.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70-90°C).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by techniques such as NMR (for conversion) and GPC (for molecular weight and polydispersity).

    • To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF.

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.

Visualizations

TroubleshootingWorkflow start Start: Gelation Issue in this compound Crosslinking issue_type What is the nature of the gelation issue? start->issue_type premature Premature Gelation / Uncontrolled Polymerization issue_type->premature Too Fast inconsistent Inconsistent or Delayed Gelation issue_type->inconsistent Too Slow / Variable inhomogeneous Inhomogeneous Gel / Microgel Formation issue_type->inhomogeneous Non-uniform check_params Review Experimental Parameters: - Initiator Concentration - Reaction Temperature - Monomer Concentration premature->check_params check_degassing Verify Degassing Procedure and Check for Oxygen Contamination inconsistent->check_degassing check_inhibitor Confirm Inhibitor Removal and Initiator Purity/Concentration inconsistent->check_inhibitor inhomogeneous->check_params check_solubility Check Solvent and Ensure Homogeneous Mixing inhomogeneous->check_solubility solution_params Reduce Initiator Concentration and/or Reaction Temperature. Use a Solvent. check_params->solution_params solution_degassing Improve Degassing Technique (e.g., Freeze-Pump-Thaw) check_degassing->solution_degassing solution_inhibitor Re-purify Monomer and Verify Initiator Activity/Amount check_inhibitor->solution_inhibitor solution_solubility Use an Appropriate Solvent (THF, Toluene, etc.) and Ensure Vigorous Stirring check_solubility->solution_solubility controlled_poly Consider Controlled Radical Polymerization (ATRP, RAFT) for Better Control solution_params->controlled_poly

Caption: Troubleshooting workflow for gelation issues.

InhibitorRemoval cluster_column Purification Column monomer_in This compound (+ MEHQ Inhibitor) alumina Basic Alumina Packing monomer_in->alumina Percolation monomer_out Purified this compound alumina->monomer_out Elution

Caption: Inhibitor removal workflow.

ATRP_Mechanism cluster_ATRP ATRP Equilibrium for Controlled Polymerization dormant P-X + Cu(I)L active P• + Cu(II)XL dormant->active ka active->dormant kdeact propagation Propagation (Monomer Addition) active->propagation note P-X: Dormant Polymer Chain P•: Active Propagating Radical Cu(I)L/Cu(II)XL: Catalyst Complex ka: Activation Rate Constant kdeact: Deactivation Rate Constant Fast deactivation (kdeact >> ka) maintains a low radical concentration, preventing premature gelation.

Caption: ATRP equilibrium for gelation control.

References

Improving the mechanical properties of neopentyl methacrylate polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neopentyl methacrylate (B99206) (NPMA) polymers. The following sections address common issues encountered during synthesis and processing, with a focus on improving the mechanical properties of the resulting polymers.

Frequently Asked Questions (FAQs)

Q1: What are the typical mechanical properties of poly(neopentyl methacrylate) (PNPMA)?

A1: Specific quantitative data for the mechanical properties of pure poly(this compound) is not extensively available in the public literature. However, like other polymethacrylates, it is expected to be a rigid and brittle material. For reference, the mechanical properties of a similar and widely studied polymer, poly(methyl methacrylate) (PMMA), are provided in the table below. These values can serve as a general baseline, but experimental determination for PNPMA is crucial.

Table 1: Reference Mechanical Properties of Poly(methyl methacrylate) (PMMA)

PropertyValue
Young's Modulus2.24 - 3.8 GPa[1][2]
Tensile Strength63.74 MPa[3]
Elongation at Break2 - 10%
Notched Impact Strength~3.8 J/m²[4][5]

Q2: My NPMA polymerization is very slow or fails to initiate. What are the possible causes?

A2: Slow or failed polymerization is a common issue in free-radical polymerization. Several factors can contribute to this:

  • Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization.

  • Impure Monomer/Solvent: Impurities can act as inhibitors or chain transfer agents, slowing down or preventing polymerization.

  • Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature, leading to a slow rate of radical generation.

  • Low Temperature: Polymerization at too low a temperature can result in a very slow reaction rate.

Q3: The resulting PNPMA polymer is very brittle. How can I improve its toughness and impact strength?

A3: The inherent brittleness of polymethacrylates can be addressed through several strategies:

  • Copolymerization: Introducing a "soft" co-monomer, such as a long-chain acrylate (B77674) (e.g., n-butyl acrylate), can increase the flexibility of the polymer backbone and improve impact strength.[6]

  • Crosslinking: Incorporating a crosslinking agent can enhance the polymer's strength and dimensional stability. However, excessive crosslinking can lead to increased brittleness.[7]

  • Plasticization: The addition of a plasticizer can increase the polymer's flexibility and reduce brittleness.

Q4: I am observing bubble formation in my cast PNPMA samples. How can I prevent this?

A4: Bubble formation is often due to the exothermicity of the polymerization reaction, which can cause the monomer to boil, or dissolved gases coming out of solution. To mitigate this:

  • Control the Reaction Temperature: Conduct the polymerization in a controlled temperature bath to dissipate heat.

  • Degas the Monomer: Before adding the initiator, thoroughly degas the this compound monomer using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through it.

  • Slow Down the Polymerization Rate: Using a lower initiator concentration or a lower reaction temperature can help to control the exotherm.

Troubleshooting Guides

Problem 1: Low Polymer Yield

Possible Cause Suggested Solution
Inadequate DegassingEnsure the monomer and solvent are thoroughly degassed to remove dissolved oxygen. Use at least three freeze-pump-thaw cycles for best results.
Initiator DecompositionCheck the storage conditions and age of the initiator. If necessary, purify the initiator by recrystallization.
Incorrect Initiator ConcentrationOptimize the initiator concentration. Too low a concentration will result in slow polymerization, while too high a concentration can lead to premature termination.
Presence of Inhibitors in MonomerPurify the this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor (e.g., MEHQ).

Problem 2: Poor Mechanical Properties (e.g., extreme brittleness)

Possible Cause Suggested Solution
Homopolymer BrittlenessIntroduce a comonomer to increase flexibility. For example, copolymerize with n-butyl acrylate. The ratio of the comonomers can be adjusted to tailor the mechanical properties.[6]
High Crosslink DensityIf using a crosslinker, reduce its concentration. While crosslinking can improve strength, excessive crosslinking increases brittleness.[7]
Low Molecular WeightIncrease the molecular weight of the polymer by adjusting the initiator concentration (lower concentration generally leads to higher molecular weight) or the polymerization temperature.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes a general procedure for the synthesis of poly(this compound) in a solution.

Materials:

  • This compound (NPMA), inhibitor removed

  • Toluene (or other suitable solvent)

  • Azobisisobutyronitrile (AIBN) (or other suitable initiator)

  • Nitrogen or Argon gas

  • Methanol (B129727) (for precipitation)

Procedure:

  • Monomer Purification: Remove the inhibitor from NPMA by passing it through a column filled with basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified NPMA monomer and toluene.

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: Under a positive pressure of inert gas, add the AIBN initiator.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing the conversion (e.g., by gravimetry or NMR).

  • Termination and Precipitation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent like methanol while stirring.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven until a constant weight is achieved.

Protocol 2: Mechanical Testing - Tensile Properties

This protocol outlines the general steps for preparing and testing polymer samples for their tensile properties according to ASTM D638.

Materials:

  • Polymer sample (e.g., PNPMA)

  • Compression molder or solution casting setup

  • Tensile testing machine (e.g., Instron)

  • Dumbbell-shaped specimen die (ASTM D638 Type V)

Procedure:

  • Specimen Preparation:

    • Compression Molding: Melt the polymer and press it into a thin sheet of uniform thickness in a heated press. Cool the sheet under pressure.

    • Solution Casting: Dissolve the polymer in a suitable solvent and cast the solution onto a flat, level surface. Allow the solvent to evaporate slowly to form a uniform film.

  • Specimen Cutting: Use the dumbbell-shaped die to cut specimens from the prepared sheet or film.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours prior to testing.

  • Tensile Testing:

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a constant rate of crosshead displacement until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the Young's modulus, tensile strength, and elongation at break.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Sample Preparation cluster_testing Mechanical Characterization monomer This compound purification Inhibitor Removal monomer->purification polymerization Free-Radical Polymerization purification->polymerization precipitation Precipitation & Purification polymerization->precipitation dried_polymer Dried PNPMA Polymer precipitation->dried_polymer processing Compression Molding / Solution Casting dried_polymer->processing specimen_prep Specimen Cutting (ASTM D638) processing->specimen_prep testing Tensile Testing specimen_prep->testing data_analysis Data Analysis testing->data_analysis properties Mechanical Properties (Modulus, Strength) data_analysis->properties

Caption: Experimental workflow for synthesis and mechanical characterization of PNPMA.

troubleshooting_logic start Experiment Start issue Poor Mechanical Properties? start->issue brittle Is the polymer too brittle? issue->brittle Yes weak Is the polymer too weak? issue->weak No, but... copolymerize Action: Copolymerize with a soft monomer brittle->copolymerize crosslink Action: Introduce or optimize crosslinker weak->crosslink increase_mw Action: Increase molecular weight weak->increase_mw end Improved Mechanical Properties copolymerize->end crosslink->end increase_mw->end

Caption: Troubleshooting logic for improving the mechanical properties of PNPMA.

References

Reducing yellowing and discoloration in poly(neopentyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing yellowing and discoloration in poly(neopentyl methacrylate) (PNMA) during their experiments.

Troubleshooting Guide

Issue: My PNMA samples are yellowing after synthesis and purification.

Possible Causes and Solutions:

  • Thermal Degradation During Polymerization or Processing: High temperatures during polymerization or subsequent processing steps like extrusion or molding can initiate thermal degradation of PNMA, leading to the formation of chromophores that cause a yellow tint.[1][2]

    • Solution: Optimize your polymerization and processing temperatures. For bulk polymerization of methacrylates, it's crucial to control the exothermic reaction to prevent excessive heat buildup.[3] Consider using lower processing temperatures or reducing the processing time.[4]

  • Oxidation: The presence of oxygen during polymerization or storage can lead to oxidative degradation of the polymer chains, resulting in yellowing.[1][5]

    • Solution: Conduct polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Store purified PNMA in a cool, dark place, preferably under an inert atmosphere or in vacuum-sealed bags.

  • Impurities in Monomer or Initiator: Residual impurities in the neopentyl methacrylate (B99206) monomer or the initiator can act as catalysts for degradation reactions.

    • Solution: Use high-purity monomers and initiators. Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors and other impurities before use.

  • Residual Initiator Fragments: Unreacted initiator fragments can decompose over time, initiating degradation of the polymer.

    • Solution: Ensure complete initiator decomposition during polymerization or remove residual initiator through appropriate purification methods like precipitation.

Issue: My PNMA films/devices are turning yellow upon exposure to UV light or during accelerated weathering tests.

Possible Causes and Solutions:

  • UV-Induced Degradation (Photodegradation): Exposure to ultraviolet (UV) radiation, especially in the presence of oxygen, is a primary cause of yellowing in many polymers, including polymethacrylates.[5][6][7] UV energy can break the chemical bonds in the polymer backbone, leading to the formation of chromophores.[7]

    • Solution: Incorporate UV stabilizers into your PNMA formulation. There are two main types that can be used, often in combination for synergistic effects:

      • UV Absorbers (UVAs): These additives absorb harmful UV radiation and dissipate it as harmless heat.[6] Common classes include benzotriazoles and benzophenones.[8]

      • Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but act as radical scavengers, interrupting the degradation cycle initiated by UV exposure.[9][10] They are particularly effective in protecting the surface of the material.

  • Photo-oxidation: The combined effect of UV light and oxygen can accelerate the yellowing process.[1]

    • Solution: In addition to UV stabilizers, consider adding antioxidants to your formulation. Antioxidants inhibit oxidation and can work synergistically with UV stabilizers to provide comprehensive protection.[6][11]

Frequently Asked Questions (FAQs)

1. What are the primary causes of yellowing in poly(this compound)?

Yellowing in PNMA, like in many other polymers, is primarily caused by:

  • Thermal Degradation: Exposure to high temperatures during processing can cause the polymer chains to break down, forming colored byproducts.[1][2]

  • UV Degradation (Photodegradation): UV radiation from sunlight or artificial light sources can break the chemical bonds in the polymer, leading to discoloration.[5][6][7]

  • Oxidation: Reaction with oxygen, often accelerated by heat or UV light, can alter the chemical structure of the polymer and cause it to yellow.[1][5]

  • Impurities: The presence of impurities from the monomer, initiator, or processing environment can catalyze degradation reactions.

2. How can I prevent yellowing during the polymerization of this compound?

To minimize yellowing during polymerization:

  • Use purified monomer and a high-purity initiator.

  • Carry out the polymerization under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Carefully control the polymerization temperature to avoid excessive heat buildup, especially in bulk polymerization.[3]

3. What types of additives can I use to reduce yellowing in my final PNMA product?

A combination of stabilizers is often the most effective approach:

  • UV Absorbers (UVAs): Such as benzotriazoles (e.g., Tinuvin P) or benzophenones, which absorb UV radiation.[8][12]

  • Hindered Amine Light Stabilizers (HALS): These are radical scavengers that are very effective at preventing photodegradation.

  • Antioxidants: Such as hindered phenols (e.g., Irganox 1010 or Irganox 1076), which prevent oxidative degradation.[13]

Often, a synergistic effect is observed when these stabilizers are used in combination.[9][14]

4. How do I incorporate these stabilizers into my PNMA?

Stabilizers can be added during the polymerization process or compounded with the polymer melt after polymerization. For laboratory-scale synthesis, the stabilizer can be dissolved in the monomer before initiating polymerization. The typical loading level for these additives is between 0.1% and 0.5% by weight, depending on the specific application and the level of protection required.[8]

5. How can I test the effectiveness of the stabilizers in my PNMA samples?

  • Accelerated Weathering: Expose your PNMA samples to intense UV radiation, heat, and humidity in an accelerated weathering chamber according to standards like ASTM G154.[10] This simulates long-term outdoor exposure in a shorter timeframe.

  • Yellowness Index Measurement: Quantify the yellowing of your samples before and after exposure using a spectrophotometer or colorimeter. The Yellowness Index (YI) can be calculated according to ASTM E313.[15][16][17] A lower change in YI indicates better stability.

Quantitative Data on Stabilizer Performance

The following table provides representative data on the performance of different stabilizers in reducing the yellowness index of polymethacrylates after accelerated UV exposure. Note that specific performance in PNMA may vary.

Stabilizer SystemPolymerUV Exposure (hours)Change in Yellowness Index (ΔYI)Reference
UnstabilizedPMMA50015.2Fictional, representative data
0.3% Benzotriazole UVAPMMA5004.5Fictional, representative data
0.3% HALSPMMA5003.8Fictional, representative data
0.3% Phenolic AntioxidantPMMA50012.1Fictional, representative data
0.15% Benzotriazole UVA + 0.15% HALSPMMA5002.1Fictional, representative data
0.15% Benzotriazole UVA + 0.15% HALS + 0.1% Phenolic AntioxidantPMMA5001.5Fictional, representative data

Experimental Protocols

Protocol 1: Incorporation of Stabilizers during Bulk Polymerization of this compound
  • Monomer Purification: Pass this compound monomer through a column of basic alumina to remove the inhibitor.

  • Stabilizer Dissolution: In a reaction vessel, dissolve the desired amount of UV stabilizer(s) and/or antioxidant(s) (e.g., 0.1-0.5 wt%) in the purified monomer.

  • Initiator Addition: Add the free-radical initiator (e.g., AIBN or benzoyl peroxide) to the monomer/stabilizer mixture and stir until dissolved.[3]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.

  • Polymerization: Heat the mixture to the desired polymerization temperature and maintain it for the required time to achieve high conversion.

  • Purification: Dissolve the resulting polymer in a suitable solvent (e.g., toluene (B28343) or dichloromethane) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified PNMA under vacuum at a moderate temperature.

Protocol 2: Accelerated Weathering (ASTM G154)
  • Sample Preparation: Prepare thin films or plaques of the stabilized and unstabilized PNMA samples with uniform thickness.

  • Apparatus Setup: Use a fluorescent UV accelerated weathering apparatus conforming to ASTM G154. Select the appropriate fluorescent lamp (e.g., UVA-340 for simulating sunlight).

  • Exposure Cycle: Program the instrument for a cyclic exposure to UV light and moisture condensation. A common cycle is 8 hours of UV exposure at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

  • Exposure Duration: Expose the samples for a predetermined duration (e.g., 100, 250, 500 hours).

  • Evaluation: Periodically remove the samples and evaluate the change in yellowness index.

Protocol 3: Yellowness Index Measurement (ASTM E313)
  • Instrument Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a standard white tile.[15]

  • Sample Preparation: Ensure the surfaces of the PNMA samples are clean and free of any contaminants.[15]

  • Initial Measurement: Measure the initial color coordinates (tristimulus values X, Y, Z) of the unexposed samples.

  • Post-Exposure Measurement: After accelerated weathering, measure the color coordinates of the exposed samples.

  • Calculation: Calculate the Yellowness Index (YI) using the appropriate formula from the ASTM E313 standard. The change in Yellowness Index (ΔYI) is the difference between the YI of the exposed and unexposed samples.

Visualizations

Degradation_Pathway PNMA Poly(this compound) Radical_Initiation Radical Initiation PNMA->Radical_Initiation Energy Input UV_Heat_O2 UV Light / Heat / Oxygen UV_Heat_O2->Radical_Initiation Polymer_Radical Polymer Radical (P•) Radical_Initiation->Polymer_Radical Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Polymer_Chain Another Polymer Chain (PH) Polymer_Chain->Hydroperoxide Chain_Scission Chain Scission & Chromophore Formation Hydroperoxide->Chain_Scission Decomposition Yellowing Yellowing & Discoloration Chain_Scission->Yellowing

Caption: Degradation pathway of PNMA leading to yellowing.

Stabilization_Workflow Start Start: PNMA Formulation Add_Stabilizers Incorporate Stabilizers (UVA, HALS, Antioxidant) Start->Add_Stabilizers Processing Polymerization / Melt Processing Add_Stabilizers->Processing PNMA_Product Stabilized PNMA Product Processing->PNMA_Product Exposure Exposure to UV / Heat PNMA_Product->Exposure Degradation_Check Degradation Pathways Interrupted? Exposure->Degradation_Check No_Yellowing Reduced Yellowing & Extended Lifetime Degradation_Check->No_Yellowing Yes Yellowing Yellowing Occurs Degradation_Check->Yellowing No Troubleshoot Troubleshoot: - Stabilizer concentration - Synergistic effects - Processing conditions Yellowing->Troubleshoot

Caption: Experimental workflow for stabilizing PNMA.

References

Catalyst selection and removal in neopentyl methacrylate ATRP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Atom Transfer Radical Polymerization (ATRP) of neopentyl methacrylate (B99206) (NPMA).

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the ATRP of neopentyl methacrylate (NPMA)?

A1: Copper-based catalysts are the most common and effective for the ATRP of methacrylates, including NPMA. A typical system consists of a copper(I) halide (e.g., CuBr or CuCl) and a nitrogen-based ligand. The choice of ligand is crucial for controlling the polymerization rate and minimizing side reactions. For reactive monomers like methacrylates, ligands that form less active catalyst complexes are often preferred to ensure good control.

Q2: Which initiators are suitable for NPMA ATRP?

A2: Alkyl halides with a similar structure to the propagating radical of NPMA are effective initiators. Ethyl α-bromoisobutyrate (EBiB) is a widely used and efficient initiator for methacrylate ATRP. The initiator concentration determines the final molecular weight of the polymer.

Q3: What are the recommended solvents for NPMA ATRP?

A3: NPMA ATRP can be conducted in bulk or in solution. Common solvents include toluene, anisole (B1667542), and dimethylformamide (DMF). The choice of solvent can influence the catalyst solubility and the rate of polymerization.[1] Polar solvents can sometimes enhance the polymerization rate.[1]

Q4: How can I effectively remove the copper catalyst after the polymerization of NPMA?

A4: Several methods are available for catalyst removal. A common laboratory technique is to pass the polymer solution through a short column of neutral alumina (B75360) or silica (B1680970) gel, which adsorbs the copper complex.[2][3] Other methods include precipitation of the polymer, using ion-exchange resins, or employing more advanced techniques like CO2-switchable solvents for highly efficient removal.[3]

Q5: What is a typical polydispersity index (PDI) for poly(this compound) synthesized by ATRP?

A5: A well-controlled ATRP of methacrylates should yield polymers with a narrow molecular weight distribution, characterized by a low polydispersity index (PDI). Typical PDI values for ATRP of methacrylates are below 1.5, and often in the range of 1.1 to 1.3.[2][4]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Polymerization does not start or is very slow. 1. Oxygen inhibition. 2. Impurities in the monomer or solvent. 3. Inactive catalyst. 4. Initiator inefficiency.1. Ensure thorough deoxygenation of the reaction mixture using techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen). 2. Purify the monomer by passing it through a column of basic alumina to remove the inhibitor. Ensure solvents are dry and pure.[2] 3. Use fresh, high-purity Cu(I) halide. 4. Choose a suitable initiator like EBiB and ensure its purity.
Polymerization is too fast and uncontrolled (broad PDI). 1. Catalyst is too active for the monomer. 2. High reaction temperature. 3. Insufficient deactivator (Cu(II)) present.1. Select a ligand that forms a less active catalyst complex. For highly reactive monomers, a less "reducing" catalyst is preferable.[5] 2. Lower the reaction temperature to slow down the propagation rate. 3. Add a small amount of Cu(II) halide (e.g., CuBr₂) at the beginning of the reaction to establish the ATRP equilibrium faster.
Bimodal or broad molecular weight distribution. 1. Poor initiation efficiency. 2. Chain termination reactions. 3. Impurities acting as chain transfer agents.1. Ensure the initiator is pure and added correctly. 2. Lower the reaction temperature and ensure a sufficient concentration of the deactivator (Cu(II) species) is present. 3. Purify all reagents and solvents thoroughly.
Polymerization stops at low conversion. 1. Catalyst deactivation. 2. Loss of active chain ends.1. This can happen due to impurities or side reactions. Consider using a more robust catalyst system or techniques like ARGET (Activators Regenerated by Electron Transfer) ATRP which continuously regenerates the active catalyst.[4] 2. Ensure the reaction conditions are not promoting side reactions that terminate the growing polymer chains.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for this compound (NPMA) ATRP

ParameterTypical Value/RangeNotes
Monomer:Initiator Ratio 50:1 to 500:1Determines the target degree of polymerization.
Initiator:Catalyst:Ligand Ratio 1 : 1 : 2A common starting point for copper-based systems.
Temperature 50 - 90 °CHigher temperatures increase the rate but may reduce control.
Solvent Toluene, Anisole, DMF50% (v/v) monomer in solvent is a typical concentration.
Reaction Time 2 - 24 hoursDepends on temperature, catalyst, and target conversion.

Table 2: Catalyst Removal Efficiency

Removal MethodTypical Residual CopperReference
Alumina/Silica Column Chromatography Low ppm levels[2]
Ion-Exchange Resin Low ppm levelsGeneral ATRP knowledge
CO₂-Switchable Solvents <15 ppb[4] (for general ATRP)

Experimental Protocols

Protocol 1: Typical NPMA ATRP

This protocol describes a typical procedure for the ATRP of this compound to a target degree of polymerization of 100.

Materials:

  • This compound (NPMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Add CuBr (14.3 mg, 0.1 mmol) to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • In a separate vial, prepare a solution of NPMA (1.56 g, 10 mmol), EBiB (19.5 mg, 0.1 mmol), and anisole (2 mL).

  • Deoxygenate the monomer/initiator solution by bubbling with inert gas for 30 minutes.

  • Using a degassed syringe, add the deoxygenated PMDETA (20.8 µL, 0.1 mmol) to the Schlenk flask containing CuBr.

  • Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a degassed syringe.

  • Place the sealed flask in a preheated oil bath at 70 °C and stir.

  • Monitor the polymerization by taking samples periodically via a degassed syringe and analyzing for monomer conversion by ¹H NMR and molecular weight by GPC.

  • Once the desired conversion is reached, stop the polymerization by opening the flask to air and cooling to room temperature.

Protocol 2: Catalyst Removal using an Alumina Column

Materials:

  • Crude polymer solution from Protocol 1

  • Neutral alumina

  • Tetrahydrofuran (THF)

  • Glass column

Procedure:

  • Dilute the crude polymer solution with THF to reduce its viscosity.

  • Prepare a short column packed with neutral alumina.

  • Pass the diluted polymer solution through the alumina column. The copper catalyst (visible as a blue/green band) will be adsorbed onto the alumina.

  • Wash the column with additional THF to ensure all the polymer is eluted.

  • Collect the colorless polymer solution.

  • Remove the solvent under reduced pressure and precipitate the polymer in a non-solvent like cold methanol (B129727) or hexane.

  • Dry the purified polymer under vacuum.

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Reagent Purification (Monomer, Solvent) B 2. Add Catalyst & Ligand to Schlenk Flask A->B C 3. Deoxygenation (Freeze-Pump-Thaw or Purge) B->C D 4. Add Monomer & Initiator C->D E 5. Polymerization at Controlled Temperature D->E F 6. Monitor Conversion (NMR, GPC) E->F G 7. Terminate Reaction (Expose to Air) F->G H 8. Catalyst Removal (e.g., Alumina Column) G->H I 9. Polymer Precipitation & Drying H->I

Caption: Experimental workflow for a typical NPMA ATRP experiment.

Catalyst_Removal cluster_methods Catalyst Removal Methods Start Crude Polymer Solution (Polymer + Catalyst) Method1 Alumina/Silica Chromatography Start->Method1 Method2 Precipitation Start->Method2 Method3 Ion-Exchange Resin Start->Method3 End Purified Polymer Method1->End Method2->End Method3->End

Caption: Overview of common catalyst removal techniques in ATRP.

Troubleshooting_Tree Start Problem with NPMA ATRP Q1 Is the polymerization initiated? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the PDI > 1.5? A1_Yes->Q2 Sol1 Check for Oxygen Inhibition Purify Reagents Verify Catalyst/Initiator Activity A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Reduce Temperature Use Less Active Ligand Add Cu(II) Deactivator A2_Yes->Sol2 Q3 Does polymerization stop prematurely? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Check for Impurities Consider ARGET ATRP A3_Yes->Sol3 End Successful Polymerization A3_No->End

Caption: Troubleshooting decision tree for NPMA ATRP.

References

Validation & Comparative

A Comparative Guide to Neopentyl Methacrylate and Isobornyl Methacrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry and material science, the selection of monomers is a critical determinant of the final properties and performance of polymeric materials. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar monomers is paramount for designing materials with tailored functionalities. This guide provides a comprehensive comparison of two such monomers: neopentyl methacrylate (B99206) (NPMA) and isobornyl methacrylate (IBOMA). We will delve into their respective properties, supported by experimental data, to offer a clear perspective on their potential applications.

Monomer Structure and its Influence on Polymer Properties

The distinct chemical structures of neopentyl methacrylate and isobornyl methacrylate are the primary drivers of their differing physical and chemical properties, which in turn dictate the characteristics of their corresponding polymers.

This compound (NPMA) features a compact neopentyl group attached to the methacrylate backbone. This structure consists of a central quaternary carbon atom bonded to four methyl groups.

Isobornyl Methacrylate (IBOMA) , in contrast, possesses a bulky, bicyclic "cage-like" isobornyl group derived from camphene. This rigid, nonpolar hydrocarbon structure imparts significant steric hindrance.

The structural disparity between the compact, branched structure of NPMA and the rigid, bicyclic nature of IBOMA leads to significant differences in the thermal and mechanical properties of their respective homopolymers.

Comparative Analysis of Physicochemical Properties

A side-by-side comparison of the key physicochemical properties of NPMA and IBOMA monomers and their resulting polymers reveals their distinct characteristics.

PropertyThis compound (NPMA)Isobornyl Methacrylate (IBOMA)
Monomer Molecular Weight 156.22 g/mol [1]222.32 g/mol [2]
Monomer Density ~0.89 g/cm³[3]~0.983 g/mL at 25°C
Polymer Glass Transition Temperature (Tg) 119°C (for a poly(this compound) block)[4]110°C - 200°C (depending on molecular weight and tacticity)[5]
Polymer Characteristics Enhances flexibility, provides weather resistance, and improves adhesion.[1]Imparts high hardness, rigidity, scratch resistance, and thermal stability.[6]
Water Absorption -Lower than that of many other methacrylates, leading to more water-stable polymers.[2]

Experimental Protocols and Performance Data

To provide a clearer understanding of how these monomers perform, this section details common experimental methodologies used to characterize their polymers and presents available performance data.

Synthesis of Homopolymers

Poly(this compound) (PNPMA): Anionic polymerization is a common method for synthesizing PNPMA.[7]

Poly(isobornyl methacrylate) (PIBOMA): PIBOMA can be synthesized via free radical polymerization.[5]

Experimental Workflow: Free Radical Polymerization of IBOMA

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification monomer Isobornyl Methacrylate dissolve Dissolve Monomer and Initiator in Solvent monomer->dissolve initiator Benzoyl Peroxide (BPO) initiator->dissolve solvent 1,4-Dioxane solvent->dissolve degas Degas with Argon dissolve->degas polymerize Polymerize at 65°C degas->polymerize precipitate Precipitate in Ethanol polymerize->precipitate filter Filter precipitate->filter dry Dry under Vacuum filter->dry PIBOMA PIBOMA dry->PIBOMA Poly(isobornyl methacrylate)

Caption: Workflow for the synthesis of Poly(isobornyl methacrylate).

Thermal Properties: Glass Transition Temperature (Tg)

The glass transition temperature is a crucial parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. It is a key indicator of a polymer's thermal stability and mechanical properties at different temperatures.

Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[8]

  • Instrumentation: A differential scanning calorimeter is used for the analysis.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase any prior thermal history. A common heating rate is 10°C/min.[8]

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[9]

Performance Data:

As indicated in the table above, PIBOMA exhibits a significantly higher and broader range of Tg values compared to the reported value for a PNPMA block. The high Tg of PIBOMA is attributed to the bulky and rigid isobornyl group, which restricts the mobility of the polymer chains. This makes PIBOMA-based materials suitable for applications requiring high thermal stability.

Mechanical Properties

The mechanical properties of polymers, such as tensile strength and modulus, are critical for structural applications.

Experimental Protocol: Tensile Testing

  • Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared according to standard methods (e.g., ASTM D638).[10]

  • Instrumentation: A universal testing machine equipped with grips to hold the specimen is used.[11]

  • Test Procedure: The specimen is subjected to a controlled tensile force at a constant rate of extension until it fractures.[11]

  • Data Acquisition: The applied load and the elongation of the specimen are continuously recorded.

  • Data Analysis: The stress (force per unit area) and strain (change in length per unit length) are calculated to generate a stress-strain curve, from which properties like tensile strength, Young's modulus, and elongation at break can be determined.

Performance Data:

While direct comparative data from a single study is scarce, the general properties of the homopolymers can be inferred from their structures and applications. The rigidity of the isobornyl group suggests that PIBOMA would exhibit a higher tensile modulus and strength but lower elongation at break compared to PNPMA. Conversely, the more flexible neopentyl group in PNPMA would likely result in a lower modulus and higher elongation, making it more suitable for applications requiring flexibility.

Polymerization Kinetics

Understanding the kinetics of polymerization is essential for controlling the reaction and tailoring the molecular weight and properties of the resulting polymer.

Experimental Protocol: Studying Polymerization Kinetics by Dilatometry

Dilatometry is a technique that measures the volume change that occurs during polymerization to determine the rate of reaction.[12]

  • Apparatus: A dilatometer, which is a vessel with a precision-bore capillary tube, is used.

  • Procedure: The monomer and initiator are placed in the dilatometer, which is then placed in a constant temperature bath.[13]

  • Measurement: As the polymerization proceeds, the density of the reaction mixture increases, causing a decrease in volume. This change in volume is monitored by observing the height of the liquid in the capillary tube over time.[13]

  • Calculation: The rate of polymerization can be calculated from the rate of volume change.

Performance Data:

Generally, methacrylates have a slower polymerization rate compared to acrylates due to the steric hindrance of the additional methyl group.[14] The bulky side groups of both NPMA and IBOMA can also influence the polymerization kinetics. Detailed kinetic studies would be necessary to provide a direct quantitative comparison of their polymerization rates under identical conditions.

Applications in Drug Development

Both NPMA and IBOMA have been explored for their potential in biomedical applications, including drug delivery systems. Their biocompatibility and the ability to tune the properties of their copolymers make them attractive candidates for this field.

This compound in Drug Delivery:

NPMA can be incorporated into biocompatible materials for medical devices and drug delivery systems.[1] Its ability to form polymers with controlled degradation profiles is a valuable characteristic for creating drug release matrices.

Isobornyl Methacrylate in Drug Delivery:

IBOMA's hydrophobic nature and resistance to degradation make it suitable for developing durable polymer matrices for controlled drug release.[2][5] It has been investigated for use in dental and biomedical materials.[15]

Logical Relationship: Monomer Structure to Drug Delivery Application

G cluster_npma This compound cluster_iboma Isobornyl Methacrylate npma_structure Compact, Branched Structure npma_polymer Flexible Polymer Chains npma_structure->npma_polymer npma_app Drug Delivery Systems with Tunable Flexibility and Degradation npma_polymer->npma_app iboma_structure Bulky, Rigid Bicyclic Structure iboma_polymer Hard, Rigid, and Stable Polymer Chains iboma_structure->iboma_polymer iboma_app Durable, Long-term Drug Release Matrices iboma_polymer->iboma_app

Caption: From Monomer Structure to Drug Delivery Application.

Conclusion

This compound and isobornyl methacrylate, while both being members of the methacrylate family, offer distinctly different properties that make them suitable for a range of specialized applications.

  • This compound is a valuable monomer for creating polymers where flexibility, weather resistance, and adhesion are key requirements. Its more compact structure leads to polymers with a lower glass transition temperature.

  • Isobornyl Methacrylate excels in applications demanding high hardness, rigidity, thermal stability, and low water absorption . The bulky, rigid isobornyl group results in polymers with a significantly higher glass transition temperature.

For researchers and professionals in drug development, the choice between NPMA and IBOMA will depend on the specific requirements of the application. For instance, if a flexible and degradable drug delivery matrix is desired, NPMA or its copolymers might be more suitable. Conversely, for a rigid, long-lasting implant or a coating that requires high durability, IBOMA would be the superior choice. Further research involving direct comparative studies of these two monomers in various applications will undoubtedly provide more nuanced insights into their performance and expand their utility in advanced material design.

References

A Comparative Guide: Neopentyl Methacrylate vs. n-Butyl Methacrylate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of polymer chemistry, the choice of monomer is a critical determinant of the final polymer's properties and performance. Among the diverse family of methacrylates, neopentyl methacrylate (B99206) (NPMA) and n-butyl methacrylate (nBMA) are two isomers that, despite their similar chemical formulas, impart distinct characteristics to the resulting polymers. This guide provides an objective comparison of NPMA and nBMA in polymer synthesis, supported by available experimental data, to aid researchers in selecting the optimal monomer for their specific applications, from industrial coatings to advanced drug delivery systems.

Executive Summary

This guide delves into a detailed comparison of neopentyl methacrylate (NPMA) and n-butyl methacrylate (nBMA), focusing on the properties of their respective homopolymers, poly(this compound) (PNPMA) and poly(n-butyl methacrylate) (PnBMA). A key differentiator is the bulky, sterically hindered neopentyl group in NPMA, which results in a significantly higher glass transition temperature (Tg) for PNPMA compared to the more flexible PnBMA. This fundamental difference translates into variations in thermal stability, mechanical properties, and chemical resistance. While PnBMA is a well-characterized, flexible polymer with numerous applications, PNPMA remains a more specialized material with properties that are still being fully explored.

Monomer and Polymer Properties: A Tabular Comparison

The following tables summarize the key physical and chemical properties of the monomers and their corresponding homopolymers.

Table 1: Monomer Properties

PropertyThis compound (NPMA)n-Butyl Methacrylate (nBMA)
Chemical Formula C₉H₁₆O₂[1][2]C₈H₁₄O₂
Molar Mass 156.22 g/mol [1][2]142.20 g/mol
Boiling Point 65 °C @ 19.5 Torr[3]162-165 °C @ 760 mmHg
Density 0.8697 g/cm³ @ 26 °C[3]0.894 g/cm³ @ 25 °C

Table 2: Polymer Properties

PropertyPoly(this compound) (PNPMA)Poly(n-butyl methacrylate) (PnBMA)
Glass Transition Temp. (Tg) ~119 °C (for a block in a copolymer)20-39 °C[4]
Thermal Stability (TGA) Data not readily available in literature.Stable up to ~200-250 °C, with multi-stage decomposition.
Tensile Strength Data not readily available in literature.~3.45 MPa (~500 psi)[5]
Young's Modulus Data not readily available in literature.~3.1 ± 1.1 MPa[6]
Elongation at Break Data not readily available in literature.>300%[5]
Solubility Soluble in THF, chloroform, toluene, dioxane. Precipitates from hexanes, methanol (B129727), ethanol.Soluble in THF, CHCl₃, toluene, dioxane. Precipitates from cold methanol and ethanol.[4]
Hydrolysis Resistance Expected to have good stability against hydrolysis under neutral conditions.[7]Generally considered to have better hydrolysis resistance than corresponding acrylates.[8]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducible polymer synthesis and characterization. Below are representative methods for the polymerization of both NPMA and nBMA.

Synthesis of Poly(n-butyl methacrylate) via Free Radical Polymerization

A common method for synthesizing PnBMA is through free-radical polymerization.[9][10][11]

Materials:

  • n-Butyl methacrylate (nBMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene as solvent

Procedure:

  • Purify nBMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • In a reaction flask equipped with a condenser and nitrogen inlet, dissolve the desired amount of nBMA and AIBN in toluene.

  • Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

  • Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) to initiate polymerization.

  • Maintain the reaction for a set period, monitoring the conversion by techniques like gravimetry or NMR.

  • Terminate the polymerization by cooling the mixture and precipitating the polymer in a non-solvent like cold methanol.[4]

  • Filter and dry the resulting PnBMA polymer under vacuum.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Monomer nBMA Monomer Purification Inhibitor Removal Monomer->Purification Reaction_Setup Dissolve nBMA & AIBN in Toluene Purification->Reaction_Setup Deoxygenation N₂ Purge Reaction_Setup->Deoxygenation Heating Heat to 60-80°C Deoxygenation->Heating Polymerization Polymerization (monitor conversion) Heating->Polymerization Termination Cool & Precipitate in Methanol Polymerization->Termination Filtration Filter Termination->Filtration Drying Dry under Vacuum Filtration->Drying Final_Polymer PnBMA Polymer Drying->Final_Polymer

Synthesis of Poly(this compound) via Living Anionic Polymerization

Due to the bulky neopentyl group, controlled polymerization techniques like living anionic polymerization are often employed for PNPMA to achieve well-defined polymers.

Materials:

  • This compound (NPMA), purified

  • sec-Butyllithium (s-BuLi) as initiator

  • Anhydrous tetrahydrofuran (B95107) (THF) as solvent

  • Methanol for termination

Procedure:

  • Rigorously purify NPMA and THF to remove any protic impurities.

  • In a flame-dried, sealed reactor under an inert atmosphere (e.g., argon), add the desired amount of anhydrous THF.

  • Cool the reactor to a low temperature (e.g., -78 °C).

  • Introduce the s-BuLi initiator via syringe.

  • Slowly add the purified NPMA monomer to the initiator solution while stirring vigorously.

  • Allow the polymerization to proceed for a specific time to achieve the desired molecular weight.

  • Terminate the reaction by adding a small amount of degassed methanol.

  • Precipitate the polymer in a non-solvent like methanol or hexanes.

  • Isolate and dry the PNPMA polymer under vacuum.

Anionic_Polymerization_Workflow cluster_setup Reactor Setup cluster_polymerization Polymerization at -78°C cluster_workup Workup Reactor Flame-dried Reactor under Argon Solvent Anhydrous THF Reactor->Solvent Initiator s-BuLi Reactor->Initiator Monomer_Addition Slow addition of purified NPMA Solvent->Monomer_Addition Initiator->Monomer_Addition Propagation Living Propagation Monomer_Addition->Propagation Termination Terminate with Methanol Propagation->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Isolation Isolate and Dry Precipitation->Isolation Final_Polymer PNPMA Polymer Isolation->Final_Polymer

Performance Comparison

Thermal Properties

The most striking difference between PNPMA and PnBMA lies in their thermal behavior, primarily dictated by their glass transition temperatures.

  • Poly(n-butyl methacrylate) (PnBMA): With a Tg in the range of 20-39 °C, PnBMA is a soft and flexible material at room temperature.[4] This makes it suitable for applications requiring flexibility, such as in adhesives and coatings. Thermogravimetric analysis (TGA) of similar polymethacrylates shows that degradation often occurs in multiple stages, starting around 200-250 °C.

  • Poly(this compound) (PNPMA): The bulky, sterically hindering neopentyl group significantly restricts the rotational freedom of the polymer backbone. This results in a much higher glass transition temperature. While data for the homopolymer is scarce, a block of PNPMA within a copolymer has shown a Tg of 119 °C. This suggests that PNPMA is a rigid, glassy polymer at room temperature. The thermal stability of PNPMA is expected to be comparable to or slightly higher than other polymethacrylates due to the stable quaternary carbon of the neopentyl group.

Mechanical Properties

The differences in Tg directly impact the mechanical properties of the two polymers.

  • Poly(n-butyl methacrylate) (PnBMA): As a polymer with a low Tg, PnBMA exhibits elastomeric properties at room temperature. It has a low tensile strength of approximately 3.45 MPa and a high elongation at break exceeding 300%, indicative of a flexible and tough material.[5] Its Young's modulus is also relatively low, around 3.1 MPa.[6]

Chemical Resistance

The chemical resistance of polymethacrylates is generally good, particularly their resistance to hydrolysis under neutral conditions.[7]

  • Hydrolysis Resistance: Both PNPMA and PnBMA contain ester linkages that are susceptible to hydrolysis under acidic or basic conditions. However, methacrylates are generally more resistant to hydrolysis than their acrylate (B77674) counterparts due to the steric hindrance provided by the α-methyl group.[8] The bulky neopentyl group in PNPMA might offer slightly enhanced protection against hydrolysis compared to the n-butyl group in PnBMA, although experimental data to confirm this is limited.

  • Solvent Resistance: The solubility of both polymers is quite similar, with both being soluble in common organic solvents like THF, chloroform, and toluene, and insoluble in alcohols and alkanes.[4] The choice of solvent for polymerization and processing will therefore be similar for both polymers.

Applications in Drug Development and Beyond

The distinct properties of PNPMA and PnBMA lend themselves to different applications, including potential uses in the pharmaceutical and biomedical fields.

  • n-Butyl Methacrylate: PnBMA and its copolymers are widely used in:

    • Coatings and Adhesives: Its flexibility, durability, and good adhesion make it a common component in paints, coatings, and pressure-sensitive adhesives.[12]

    • Drug Delivery: The biocompatibility of PnBMA has led to its use in microcapsules and sustained-release drug delivery systems.[12] Copolymers containing nBMA are also used to create pH-responsive nanoparticles for targeted drug delivery.

  • This compound: The applications of PNPMA are less established but its properties suggest potential in areas where rigidity and thermal stability are required.

    • High-Performance Coatings: The expected higher hardness and thermal stability of PNPMA could be advantageous in durable and weather-resistant coatings.[7]

    • Dental and Orthopedic Applications: Methacrylate polymers are extensively used in dental resins and bone cements.[13] The rigidity and potential for high strength of PNPMA could make it a candidate for these applications, although further research into its biocompatibility and mechanical performance in these contexts is needed.

    • Drug Delivery: While not a primary application at present, the hydrophobicity and rigidity of PNPMA could be exploited to create drug-eluting medical devices or nanoparticles with specific release profiles. The bulky side group could influence drug loading and release kinetics.

Logical Relationships in Polymer Property Determination

The properties of a polymer are intrinsically linked to its molecular structure. The following diagram illustrates the logical flow from monomer structure to macroscopic polymer properties for NPMA and nBMA.

Polymer_Properties_Logic cluster_monomer Monomer Structure cluster_polymer Polymer Chain Characteristics cluster_properties Macroscopic Polymer Properties NPMA This compound (Bulky, Sterically Hindered) PNPMA_Chain Restricted Chain Mobility NPMA->PNPMA_Chain leads to nBMA n-Butyl Methacrylate (Linear, Flexible) PnBMA_Chain High Chain Mobility nBMA->PnBMA_Chain leads to High_Tg High Tg (Glassy at RT) PNPMA_Chain->High_Tg results in Low_Tg Low Tg (Rubbery at RT) PnBMA_Chain->Low_Tg results in Rigid Rigid, Brittle High_Tg->Rigid manifests as Flexible Flexible, Tough Low_Tg->Flexible manifests as

Conclusion

The choice between this compound and n-butyl methacrylate in polymer synthesis hinges on the desired properties of the final material. For applications requiring flexibility, low-temperature performance, and a well-established synthetic portfolio, n-butyl methacrylate is an excellent choice. Its utility in coatings, adhesives, and drug delivery is well-documented.

Conversely, this compound offers a pathway to more rigid, thermally stable polymers. While comprehensive experimental data on poly(this compound) is still emerging, its high glass transition temperature suggests potential for applications demanding hardness and dimensional stability at elevated temperatures. For researchers and drug development professionals, the unique properties imparted by the neopentyl group may open doors to novel materials for medical devices and specialized drug delivery systems where a more rigid matrix is beneficial. Further research into the mechanical and thermal properties, as well as the biocompatibility of PNPMA, is warranted to fully unlock its potential.

References

Performance comparison of coatings based on different methacrylate monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the right monomer is a critical decision in the design of high-performance coatings. This guide offers an objective comparison of coatings derived from various methacrylate (B99206) monomers, supported by experimental data, to aid in this crucial selection process.

Methacrylate-based polymers are renowned for their versatility, finding applications from industrial protective layers to sophisticated drug delivery systems.[1] The properties of the final coating are intrinsically linked to the chemical structure of the constituent methacrylate monomer.[2] Attributes such as the length of the alkyl side chain and the presence of functional groups significantly influence the material's mechanical strength, surface properties, and biocompatibility. Generally, methacrylate polymers exhibit superior properties such as higher glass transition temperatures and enhanced weather resistance when compared to their acrylate (B77674) counterparts.[3]

At a Glance: Qualitative Comparison of Methacrylate Monomers

The following table summarizes the general influence of different methacrylate monomers on the final properties of a coating. This provides a high-level overview to guide initial monomer selection.

MonomerKey Characteristics & Impact on Coating Properties
Methyl Methacrylate (MMA) Forms hard, rigid polymers with excellent transparency and weather resistance. Often used to increase the glass transition temperature (Tg) and hardness of the coating.[4][5]
Ethyl Methacrylate (EMA) Similar to MMA but with slightly increased flexibility and lower Tg.
Butyl Methacrylate (BMA) Imparts greater flexibility and a lower Tg compared to MMA and EMA, leading to softer coatings with improved impact resistance.[6]
2-Hydroxyethyl Methacrylate (HEMA) Introduces hydrophilicity due to the hydroxyl group, which can improve adhesion to polar substrates and enhance biocompatibility.[7][8][9] It is a key component in many hydrogel formulations.[1]
Isobornyl Methacrylate (IBMA) Contributes to high Tg, hardness, and good thermal stability.
Dodecyl Methacrylate (DMA) The long alkyl chain provides significant flexibility and hydrophobicity to the coating.

Quantitative Performance Data

The following table presents a compilation of quantitative data from various studies. It is crucial to note that the experimental conditions vary between studies, and therefore, direct comparison of absolute values should be made with caution. The provided context aims to ensure an objective interpretation of the data.

Monomer/Polymer SystemPropertyValueExperimental Context/Reference
Poly(methyl methacrylate) (PMMA)Flexural Strength84 MPaHeat-cured PMMA denture base material.[10]
Poly(methyl methacrylate) (PMMA)Hardness (Vickers)19.4 VHNHeat-cured PMMA denture base material.[10]
PMMA with 6 wt% Aluminum SilicateCompressive Strength28.2 MPaPavement coating system.[11]
PMMA with 4 wt% Glass BubblesCompressive Strength23.7 MPaPavement coating system.[11]
Poly(methyl acrylate) (PMA) networkFracture Energy~1000 J/m²Crosslinked with 1,4-butanediol (B3395766) diacrylate.[12][13]
Poly(ethyl acrylate) (PEA) networkFracture Energy~100 J/m²Crosslinked with 1,4-butanediol diacrylate.[12][13]
Poly(butyl acrylate) (PBA) networkFracture Energy~10 J/m²Crosslinked with 1,4-butanediol diacrylate.[12][13]
Poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogelLysozyme Deposition Reduction65%Nanosilica covalent coating on pHEMA hydrogel.[14]
Poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogelS. aureus Adhesion Reduction59%Nanosilica covalent coating on pHEMA hydrogel.[14]

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the accurate and reproducible assessment of coating performance. Below are summaries of standard methodologies for key performance indicators.

Adhesion Testing (ASTM D3359)

This standard outlines two primary methods for assessing the adhesion of a coating to a substrate.[15][16]

  • Method A (X-cut): An "X" is cut through the coating to the substrate. A pressure-sensitive tape is applied over the cut and then rapidly removed. The adhesion is then rated on a scale of 0A (complete removal) to 5A (no peeling or removal).[7]

  • Method B (Cross-hatch): A lattice pattern is cut into the coating. As with Method A, a pressure-sensitive tape is applied and then removed. The adhesion is evaluated by comparing the appearance of the grid with a standardized visual chart, rated from 0B (more than 65% of the coating removed) to 5B (the edges of the cuts are completely smooth; none of the squares of the lattice is detached).[9]

Hardness Testing (ASTM D3363 - Pencil Hardness Test)

This method provides a rapid determination of a coating's hardness.[3][17][18]

  • A set of calibrated pencils with varying hardness (from 6B, the softest, to 6H, the hardest) is used.

  • The pencil lead is sharpened to a specific geometry.

  • The pencil is held at a 45-degree angle to the coated surface and pushed forward with a constant force.

  • The surface is then examined for scratches or indentations.

  • The hardness of the coating is reported as the grade of the hardest pencil that does not scratch or mar the surface.[8][19]

Corrosion Resistance (ASTM G106 - Electrochemical Impedance Spectroscopy)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for evaluating the corrosion protection performance of coatings.

  • The coated substrate is exposed to a corrosive electrolyte (e.g., a saline solution).

  • A small amplitude AC voltage is applied across a range of frequencies.

  • The impedance of the coating is measured. A high impedance generally indicates good barrier properties and corrosion resistance.

  • The data can be modeled to extract information about the coating's capacitance, pore resistance, and other properties that relate to its protective capabilities.

In Vitro Biocompatibility (ISO 10993-5)

This standard specifies tests for assessing the in vitro cytotoxicity of medical devices and materials.

  • Extracts of the coating material are prepared using a suitable culture medium.

  • These extracts are then brought into contact with a cultured cell line (e.g., L929 mouse fibroblasts).

  • The cells are incubated for a specified period.

  • Cell viability is assessed using a quantitative method, such as the MTT assay. A significant reduction in cell viability compared to a negative control indicates a cytotoxic effect.

Drug Release Testing (USP General Chapter <724>)

This chapter of the United States Pharmacopeia provides guidelines for assessing the release of a drug from a coated dosage form.

  • The coated product is placed in a dissolution apparatus containing a specified medium that simulates physiological conditions.

  • The apparatus is operated at a defined temperature and agitation rate.

  • At predetermined time points, samples of the medium are withdrawn and analyzed for the concentration of the released drug.

  • The drug release profile is then plotted as the cumulative amount or percentage of drug released over time.

Visualizing the Workflow

The following diagrams illustrate a typical experimental workflow for the preparation and characterization of methacrylate-based coatings, as well as a conceptual representation of their application in drug delivery.

ExperimentalWorkflow cluster_prep Coating Preparation cluster_char Characterization Monomer Methacrylate Monomer(s) Solution Polymer Solution Monomer->Solution Initiator Initiator Initiator->Solution Solvent Solvent Solvent->Solution Coating Spin Coating Solution->Coating Substrate Substrate Substrate->Coating Curing Curing (Thermal/UV) Coating->Curing FinalCoating Final Coated Substrate Curing->FinalCoating Adhesion Adhesion Test (ASTM D3359) FinalCoating->Adhesion Hardness Hardness Test (ASTM D3363) FinalCoating->Hardness Corrosion Corrosion Test (EIS) FinalCoating->Corrosion Biocompatibility Biocompatibility (ISO 10993-5) FinalCoating->Biocompatibility

Fig. 1: Experimental workflow for coating preparation and characterization.

DrugDelivery cluster_system Drug Delivery System cluster_release Release Mechanism Drug Active Pharmaceutical Ingredient (API) CoatedSystem Drug-loaded Coated System Drug->CoatedSystem Coating Methacrylate-based Coating Coating->CoatedSystem Core Core (e.g., tablet, nanoparticle) Core->CoatedSystem Environment Physiological Environment (e.g., GI tract) CoatedSystem->Environment Degradation Coating Swelling/ Degradation/Dissolution Environment->Degradation Triggers Release Controlled Drug Release Degradation->Release

Fig. 2: Conceptual diagram of a methacrylate-coated drug delivery system.

References

Comparative Hydrolytic Stability of Poly(neopentyl methacrylate) and Alternative Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the hydrolytic stability of polymers derived from neopentyl methacrylate (B99206) compared to other relevant methacrylate-based polymers.

The hydrolytic stability of a polymer is a critical attribute, particularly for applications in drug delivery, medical devices, and other scenarios where the material is exposed to aqueous environments for extended periods. Polymers derived from neopentyl methacrylate are gaining attention due to their unique structural features. This guide provides an objective comparison of the hydrolytic stability of poly(this compound) (PNPMA) with other commonly used and structurally related methacrylate polymers, supported by available experimental data and detailed methodologies. The bulky neopentyl group in PNPMA is theoretically expected to provide significant steric hindrance to the ester group, thereby enhancing its resistance to hydrolysis.

Comparison of Hydrolytic Stability

The hydrolytic degradation of methacrylate polymers primarily occurs through the cleavage of the ester linkage in the side chain, yielding a carboxylic acid and an alcohol. The rate of this degradation is influenced by factors such as the chemical structure of the ester group, the surrounding polymer architecture, temperature, and the pH of the aqueous environment.

To provide a clear comparison, the following table summarizes the hydrolytic stability and related properties of poly(this compound) and its alternatives.

PolymerStructure of Ester GroupKey Structural FeatureWater Absorption (% w/w)Hydrolytic Stability
Poly(this compound) (PNPMA) NeopentylBulky, sterically hindered quaternary carbon adjacent to the ester oxygen.Data not availableHigh (Predicted) : The neopentyl group provides significant steric protection to the ester linkage, impeding the approach of water molecules and hydronium/hydroxide ions.
Poly(methyl methacrylate) (PMMA) MethylSmall, unbranched alkyl group.~2%[1]Moderate to High : Generally considered hydrolytically stable under neutral conditions.[2][3] Can undergo hydrolysis under harsh acidic or basic conditions and at elevated temperatures.[4]
Poly(tert-butyl methacrylate) (PtBMA) tert-ButylBulky tertiary alkyl group.Low (hydrophobic)[3]High (under neutral/basic conditions) : The bulky tert-butyl group offers substantial steric hindrance.[3] However, it is susceptible to acid-catalyzed hydrolysis.
Poly(isobornyl methacrylate) (PIBMA) IsobornylBulky, bridged cyclic alkyl group.Low (hydrophobic)High : The rigid and bulky isobornyl group provides excellent steric protection to the ester bond, leading to high hydrolytic stability.
Poly(cyclohexyl methacrylate) (PCHMA) CyclohexylCyclic alkyl group.Data not availableModerate to High : The cyclohexyl group offers more steric hindrance than a simple linear alkyl chain, suggesting good hydrolytic stability.

Experimental Protocols for Hydrolytic Stability Testing

Standardized testing protocols are crucial for the accurate and reproducible assessment of polymer hydrolytic stability. The following outlines a general experimental workflow based on established methodologies such as those from ASTM and ISO.[2][5][6][7][8]

Sample Preparation
  • Form: Prepare polymer samples in a consistent form, such as thin films, discs, or powders of a specific mesh size (e.g., 60-80 mesh).[6]

  • Drying: Dry the samples under vacuum at a specified temperature until a constant weight is achieved.

  • Initial Measurement: Accurately record the initial dry weight and dimensions of each sample.

Hydrolytic Degradation Conditions
  • Media: Immerse the polymer samples in the desired aqueous medium. Common media include:

    • Deionized water (neutral pH)

    • Phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.

    • Acidic buffer solution (e.g., pH 1.2, 4.0).[6]

    • Basic buffer solution (e.g., pH 9.0).[6]

  • Temperature: Maintain a constant temperature throughout the experiment. Common temperatures include 37°C for physiological simulation or elevated temperatures (e.g., 60°C, 70°C) for accelerated aging studies.[9][10][11]

  • Duration: Conduct the study over a predefined period, with samples collected at regular intervals (e.g., 1, 7, 14, 28, and 60 days).

Analysis of Degradation

At each time point, remove the samples from the medium, rinse with deionized water, and dry to a constant weight. The following analyses are then performed:

  • Weight Loss: Calculate the percentage of weight loss relative to the initial dry weight.

  • Molecular Weight Analysis: Use techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine changes in the polymer's molecular weight and molecular weight distribution. A decrease in molecular weight indicates chain scission.

  • Chemical Structure Analysis: Employ Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy to identify changes in the chemical structure, such as the appearance of carboxylic acid groups resulting from ester hydrolysis.

  • Water Absorption: Determine the amount of water absorbed by the polymer by measuring the weight difference between the wet and dried samples.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the hydrolytic stability of polymers.

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolytic Degradation cluster_analysis Analysis at Time Points prep1 Polymer Synthesis/Processing prep2 Sample Fabrication (Films/Discs) prep1->prep2 prep3 Initial Characterization (Weight, Dimensions) prep2->prep3 hydro1 Immersion in Test Medium (Acidic, Neutral, Basic) prep3->hydro1 hydro2 Incubation at Controlled Temperature (e.g., 37°C or 60°C) hydro1->hydro2 an1 Sample Retrieval and Drying hydro2->an1 an2 Weight Loss Measurement an1->an2 an3 Molecular Weight Analysis (GPC/SEC) an1->an3 an4 Chemical Analysis (FTIR/NMR) an1->an4 result Comparative Stability Data an2->result an3->result an4->result

A typical experimental workflow for hydrolytic stability testing.

Logical Relationship of Steric Hindrance and Hydrolytic Stability

The hydrolytic stability of the compared methacrylate polymers is strongly correlated with the steric bulk of the ester side group. This relationship can be visualized as follows:

G cluster_structure Polymer Structure cluster_effect Mechanism cluster_outcome Result steric_bulk Increasing Steric Bulk of Ester Group (Methyl < Cyclohexyl < tert-Butyl < Neopentyl/Isobornyl) steric_hindrance Increased Steric Hindrance steric_bulk->steric_hindrance leads to protection Protection of Ester Linkage steric_hindrance->protection stability Enhanced Hydrolytic Stability protection->stability results in

References

Characterizing Poly(neopentyl methacrylate) Molecular Weight: A Comparative Guide to Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of a polymer's molecular weight and its distribution is critical for predicting its physical properties and performance in various applications, including drug delivery systems. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) for the characterization of poly(neopentyl methacrylate) (PNPMA), a polymer of interest for its unique properties. We will delve into the experimental protocol for GPC analysis, compare it with alternative techniques, and present supporting data.

Quantitative Data Summary

The molecular weight characteristics of poly(this compound) can be precisely determined using GPC. The following table summarizes representative data obtained for different PNPMA samples.

Sample IDNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
PNPMA-1268,000402,0001.50
PNPMA-2132,641154,4821.16
PNPMA-317,73825,6511.45

Data compiled from publicly available information.

Experimental Protocols

A reliable determination of PNPMA's molecular weight by GPC requires a well-defined experimental protocol. Below is a typical methodology.

1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a vial.

  • Solvent Addition: Add the appropriate volume of inhibitor-free, HPLC-grade tetrahydrofuran (B95107) (THF) to achieve a concentration of 1-2 mg/mL. Poly(this compound) is also soluble in chloroform, toluene, and dioxane.

  • Dissolution Time: Gently agitate the solution at room temperature until the polymer is fully dissolved. This may take several hours. Avoid vigorous shaking or sonication to prevent polymer chain degradation.

  • Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection into the GPC system.

2. GPC System and Conditions

  • Mobile Phase: Inhibitor-free THF is a commonly used mobile phase.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Columns: A set of three linear polystyrene-divinylbenzene (PS-DVB) columns (e.g., 3x PLgel 10 µm, MIXED-B) is effective for separating a broad range of molecular weights.

  • Temperature: The column and detector compartments should be maintained at a constant temperature, typically 35-40°C, to ensure reproducible results.

  • Detectors: A differential refractive index (DRI) detector is commonly used. For absolute molecular weight determination and structural information, a multi-angle light scattering (MALS) detector and a viscometer can be coupled in series with the DRI detector.

  • Calibration: For conventional GPC, the system is calibrated with a series of narrow polystyrene standards. For universal calibration, which provides a more accurate molecular weight determination for polymers other than polystyrene, Mark-Houwink parameters are required.

Methodology Comparison: GPC vs. Alternatives

While GPC is a powerful and widely used technique, other methods can also provide molecular weight information.

  • Static Light Scattering (SLS): This technique measures the intensity of scattered light from a polymer solution to determine the weight-average molecular weight (Mw) without the need for column calibration. When coupled with GPC (GPC-MALS), it provides absolute molecular weight data for each fraction of the polymer distribution.

  • Viscometry: By measuring the intrinsic viscosity of a polymer solution, the viscosity-average molecular weight (Mv) can be determined using the Mark-Houwink equation. When used as a detector in GPC, it allows for universal calibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: End-group analysis by NMR can be used to determine the number-average molecular weight (Mn) for polymers with known end-group structures.

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can provide detailed information about the molecular weight distribution, especially for lower molecular weight polymers.

Advantages of GPC with Advanced Detectors:

Combining GPC with MALS and viscometry (triple detection) offers significant advantages over conventional GPC:

  • Absolute Molecular Weight: It provides the true molecular weight of the polymer without relying on calibration standards of the same chemical composition.[1]

  • Structural Information: It can provide insights into the polymer's conformation, branching, and hydrodynamic radius.[1]

Visualizing the Workflow and Comparisons

To better understand the experimental process and the relationship between different characterization techniques, the following diagrams are provided.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in THF weigh->dissolve filter Filter Solution dissolve->filter column GPC Column filter->column detectors Detectors (RI, MALS, Visc) column->detectors process Chromatogram Analysis detectors->process calculate Calculate Mn, Mw, PDI process->calculate

Caption: Experimental workflow for GPC analysis of poly(this compound).

Technique_Comparison gpc Conventional GPC (Relative Mw) gpc_mals GPC-MALS (Absolute Mw, Size) gpc->gpc_mals Adds absolute Mw gpc_visc GPC-Viscometry (Universal Calibration, Structure) gpc->gpc_visc Improves accuracy gpc_mals->gpc_visc sls Static Light Scattering (SLS) (Absolute Mw) nmr NMR (Mn, End-group analysis) ms Mass Spectrometry (Detailed Distribution)

Caption: Logical relationship of GPC with alternative molecular weight characterization techniques.

References

A Comparative Guide to the Cross-linking Efficiency of Neopentyl Glycol Dimethacrylate and Other Dimethacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, particularly in the formulation of dental composites, adhesives, and coatings, the choice of cross-linking agent is paramount to the final properties of the material. This guide provides an objective comparison of the cross-linking efficiency of neopentyl glycol dimethacrylate (NPGDMA) against other commonly used dimethacrylates, including ethylene (B1197577) glycol dimethacrylate (EGDMA), diethylene glycol dimethacrylate (DEGDMA), triethylene glycol dimethacrylate (TEGDMA), and bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA). The following data and experimental protocols are compiled from scientific literature to aid in the selection of the most appropriate cross-linker for your research and development needs.

Key Performance Indicators of Cross-linking Efficiency

The efficiency of a cross-linking agent is determined by several key parameters that influence the polymerization process and the ultimate characteristics of the resulting polymer network. These include:

  • Degree of Conversion (DC): This fundamental parameter quantifies the percentage of monomer double bonds that have reacted to form the polymer network. A higher DC generally leads to improved mechanical properties and reduced residual monomer, which is crucial for biocompatibility.

  • Polymerization Rate (Rp): The speed at which the polymerization reaction proceeds is critical for applications requiring rapid curing, such as in dental restorations and UV-curable coatings.

  • Mechanical Properties: The structural integrity of the cross-linked polymer is assessed through its mechanical properties, including flexural strength (a measure of a material's resistance to bending) and flexural modulus (a measure of its stiffness).

  • Cross-linking Density: This refers to the number of cross-links per unit volume in the polymer network. It directly influences the material's rigidity, solvent resistance, and thermal stability.

Comparative Performance Data

The following tables summarize the quantitative data on the cross-linking efficiency and resulting mechanical properties of NPGDMA and other common dimethacrylates. It is important to note that direct comparative studies including all these monomers under identical conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the varying experimental setups.

Table 1: Degree of Conversion (DC) of Various Dimethacrylates

DimethacrylateDegree of Conversion (%)Test MethodReference
NPGDMA Data not available in direct comparison--
Bis-GMA 53.1 ± 0.9FTIR[1]
TEGDMA 85.6 ± 1.0 (in a mix with UEDMA)FTIR[1]
EGDMA Lower than TEGDMAFTIR[2]

Note: The DC of dimethacrylates is highly dependent on the specific formulation, including the photoinitiator system, presence of co-monomers, and filler content.

Table 2: Mechanical Properties of Polymers Cross-linked with Various Dimethacrylates

DimethacrylateFlexural Strength (MPa)Flexural Modulus (GPa)Test MethodReference
NPGDMA Known to improve tensile strengthKnown to improve hardnessGeneral literature[1][3][4]
Bis-GMA Lower than UDMA/TEGDMA mixes4.15 ± 0.23-Point Bending[1]
TEGDMA Lower than UDMA2.37 ± 0.23-Point Bending[1]
EGDMA No significant increase in PMMANo significant increase in PMMA3-Point Bending

Note: Mechanical properties are significantly influenced by the overall composition of the polymer, including the type and concentration of fillers.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the standard protocols for measuring the key performance indicators of cross-linking efficiency.

Determination of Degree of Conversion (DC) by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used and reliable method for determining the degree of conversion of dimethacrylate monomers.

Principle: The method is based on monitoring the decrease in the absorption band corresponding to the methacrylate (B99206) carbon-carbon double bond (C=C) stretching vibration (typically around 1638 cm⁻¹) during polymerization. This decrease is compared to an internal standard, usually an aromatic C=C stretching band (around 1608 cm⁻¹) from a monomer like Bis-GMA, which remains unchanged during the reaction.

Procedure:

  • Sample Preparation: A small amount of the uncured monomer or resin mixture is placed between two transparent plates (e.g., KBr or polyethylene (B3416737) films).

  • Initial Spectrum: An FTIR spectrum of the uncured sample is recorded.

  • Polymerization: The sample is then photopolymerized for a specified time using a dental curing light or another appropriate UV/Vis light source.

  • Final Spectrum: Immediately after polymerization, an FTIR spectrum of the cured sample is recorded.

  • Calculation: The degree of conversion is calculated using the following formula:

    DC (%) = [1 - (AbsC=Ccured / AbsInternal Standardcured) / (AbsC=Cuncured / AbsInternal Standarduncured)] x 100

    Where:

    • AbsC=C is the absorbance of the aliphatic C=C peak.

    • AbsInternal Standard is the absorbance of the internal standard peak.

Measurement of Flexural Strength and Flexural Modulus

The mechanical properties of the cross-linked polymers are typically evaluated using a three-point bending test according to the ISO 4049 standard for polymer-based restorative materials.

Procedure:

  • Specimen Preparation: Bar-shaped specimens of standardized dimensions (e.g., 25 mm x 2 mm x 2 mm) are prepared by curing the resin in a mold.

  • Conditioning: The specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.

  • Testing: The specimen is placed on two supports in a universal testing machine. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.

  • Calculation:

    • Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh²

    • Flexural Modulus (E) is calculated from the slope of the linear portion of the load-deflection curve.

    Where:

    • F is the maximum load at fracture (N).

    • L is the distance between the supports (mm).

    • b is the width of the specimen (mm).

    • h is the height of the specimen (mm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cross-linking efficiency of dimethacrylates.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Comparison Monomer Monomer Selection (NPGDMA, EGDMA, etc.) Formulation Resin Formulation (Initiator, Co-monomer) Monomer->Formulation Specimen Specimen Preparation (Molding) Formulation->Specimen Polymerization Polymerization Kinetics (Rp) Formulation->Polymerization FTIR FTIR Spectroscopy (Degree of Conversion) Specimen->FTIR Mechanical Mechanical Testing (Flexural Strength/Modulus) Specimen->Mechanical Data Data Analysis & Tabulation FTIR->Data Mechanical->Data Polymerization->Data Comparison Comparative Evaluation Data->Comparison

References

A Comparative Guide to the Thermal Analysis of Neopentyl Methacrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal behavior of a polymer is a critical attribute that dictates its processing conditions, stability, and end-use applications. For drug delivery systems, medical devices, and advanced materials, understanding properties like the glass transition temperature (Tg) and thermal decomposition is paramount. This guide provides a comparative analysis of the thermal properties of neopentyl methacrylate (B99206) (NPMA) copolymers, benchmarked against common alternatives such as copolymers of methyl methacrylate (MMA) and n-butyl methacrylate (nBMA).

Comparative Thermal Analysis Data

The thermal properties of methacrylate polymers are significantly influenced by the structure of the ester side chain. The bulky, sterically hindered neopentyl group in NPMA imparts distinct characteristics compared to the smaller methyl group in MMA or the more flexible butyl group in nBMA. These differences are quantitatively captured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Polymer HomopolymerGlass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (T10%) (°C)Temp. at Max. Decomposition Rate (Tmax) (°C)
Poly(neopentyl methacrylate) - PNPMA~120[1]Not explicitly foundNot explicitly found
Poly(methyl methacrylate) - PMMA105 - 120[2][3][4]~270 - 330[3][5]~365 - 380[5]
Poly(n-butyl methacrylate) - PnBMA~39[6]Not explicitly foundNot explicitly found

Note: Literature values can vary based on factors like polymer molecular weight, tacticity, and experimental conditions such as heating rate.

Analysis of Thermal Properties:

  • Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7] Poly(this compound) exhibits a high Tg, comparable to or even exceeding that of PMMA. This is attributed to the bulky neopentyl group, which restricts the segmental motion of the polymer chains. In contrast, poly(n-butyl methacrylate) has a significantly lower Tg due to the plasticizing effect of its flexible n-butyl side chain. Copolymerization of NPMA with monomers like MMA can be used to tailor the Tg to a specific value intermediate between those of the respective homopolymers.

  • Thermal Stability (TGA): TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.[5] Methacrylate polymers typically undergo thermal degradation through depolymerization.[8] PMMA generally shows a multi-stage decomposition, with an initial onset around 200°C for polymer with weak linkages, followed by major decomposition above 300°C.[5] The thermal stability of poly(methacrylates) often follows the order PMMA > PEMA > PnBuMA, suggesting that increasing the bulkiness of the ester substituent can decrease thermal stability.[8] While specific TGA data for PNPMA is sparse in the provided results, its bulky structure may influence its degradation pathway.

Experimental Workflow & Protocols

Accurate and reproducible thermal analysis data is contingent on rigorous experimental protocols.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal characterization of polymer samples using DSC and TGA.

G Experimental Workflow for Polymer Thermal Analysis cluster_start cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Sample Polymer Sample DSC_Prep Sample Preparation (5-10 mg in Al pan) Sample->DSC_Prep TGA_Prep Sample Preparation (5-10 mg in crucible) Sample->TGA_Prep DSC_Run Instrument Run (e.g., 10°C/min under N2) DSC_Prep->DSC_Run DSC_Data Data Acquisition (Heat Flow vs. Temp) DSC_Run->DSC_Data Analysis Data Analysis & Interpretation DSC_Data->Analysis TGA_Run Instrument Run (e.g., 10-20°C/min under N2) TGA_Prep->TGA_Run TGA_Data Data Acquisition (Weight % vs. Temp) TGA_Run->TGA_Data TGA_Data->Analysis Conclusion Thermal Properties Characterization (Tg, Td, Stability) Analysis->Conclusion

A generalized workflow for polymer thermal analysis.
Detailed Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).[7][9]

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[7][9] An empty, sealed aluminum pan is used as a reference.[7]

  • Instrumentation and Measurement: The analysis is performed using a differential scanning calorimeter. To erase any prior thermal history, the sample is often subjected to a heat-cool-heat cycle.[7] A typical procedure involves:

    • Heating the sample from ambient temperature to a temperature well above its expected Tg (e.g., 150-200°C) at a constant rate, commonly 10°C/min.[6]

    • Cooling the sample back to the starting temperature at the same rate.

    • A second heating scan is performed under the same conditions.[6]

  • Data Analysis: The glass transition (Tg) is identified from the second heating scan as a step-like change in the heat flow curve.[7] The Tg is typically reported as the midpoint of this transition.[6]

2. Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a defined atmosphere.[10] It is used to determine the thermal stability and decomposition profile of the polymer.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a suitable crucible (e.g., aluminum or alumina).[10]

  • Instrumentation and Measurement: The crucible is placed in a thermogravimetric analyzer. The sample is heated over a wide temperature range (e.g., from 30°C to 600°C or higher) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere, typically an inert gas like nitrogen or helium to prevent oxidation.[10]

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. Key data points include the onset temperature of decomposition and the temperature of maximum mass loss rate (Tmax), which is determined from the peak of the first derivative of the TGA curve (DTG curve).[10] Temperatures at which specific percentages of mass loss occur (e.g., T10%, T50%) are also reported to compare stability.[10]

References

A Comparative Guide to Quantifying Monomer Conversion in Neopentyl Methacrylate Polymerization via Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of monomer conversion is critical for controlling polymerization reactions and ensuring the desired properties of the final polymer. This guide provides an objective comparison of spectroscopic and alternative methods for monitoring the polymerization of neopentyl methacrylate (B99206), complete with experimental data and detailed protocols to aid in methodology selection and implementation.

Comparison of Analytical Techniques

Spectroscopic techniques offer real-time and in-situ monitoring capabilities that are often advantageous compared to traditional offline methods. The choice of technique depends on factors such as the required precision, experimental setup, and the specific information sought beyond monomer conversion.

Spectroscopic Methods
TechniquePrincipleAdvantagesDisadvantagesTypical Precision
FTIR Spectroscopy Monitors the decrease in the vibrational absorbance of the methacrylate C=C double bond (typically around 1638 cm⁻¹).[1]Fast, sensitive, and suitable for in-situ monitoring with ATR probes.[2] Provides rich information on chemical structure.[3][4]Water can interfere with the signal in certain setups. The C=C peak can sometimes be overlapped by other vibrational bands.[3]High
Raman Spectroscopy Tracks the decrease in the scattering intensity of the C=C double bond (around 1640 cm⁻¹).[5]Excellent for aqueous systems as water is a weak Raman scatterer.[6] Minimal sample preparation is required, and it can be used for in-situ analysis through glass vessels.[7]The Raman effect is inherently weak, which can lead to lower signal-to-noise ratios and longer acquisition times compared to FTIR.[3]High
NIR Spectroscopy Measures the overtone or combination bands of the C-H bond on the vinyl group (e.g., around 6152 cm⁻¹ for methyl methacrylate).[8]Allows for the use of long fiber optic probes, making it suitable for remote and industrial-scale monitoring. Deeper sample penetration than mid-IR.[9]Overtone bands are weaker and broader than fundamental vibrations, which can lead to lower sensitivity and more complex spectral analysis.[9]Moderate to High
UV-Vis Spectroscopy Measures the decrease in absorbance of the conjugated C=C bond in the monomer.Simple, cost-effective, and can be highly sensitive for monomers with strong UV absorbance.Limited applicability as many methacrylates have weak chromophores. The polymer may also absorb at similar wavelengths, causing interference.Moderate
NMR Spectroscopy Quantifies the disappearance of vinyl proton signals relative to a stable internal standard or polymer backbone signals.[10]Provides detailed structural information and is highly quantitative. Can be used to determine copolymer composition and polymer tacticity.[11]Requires deuterated solvents for high-resolution spectra and is generally an offline technique, making real-time monitoring challenging.Very High
Alternative Methods

| Technique | Principle | Advantages | Disadvantages | Typical Precision | | :--- | :--- | :--- | :--- | | Gravimetric Analysis | Involves precipitating the polymer from the reaction mixture at different time points, drying it, and weighing it to determine the mass of polymer formed.[12] | Simple, direct, and does not require expensive equipment. | Labor-intensive, requires stopping the reaction for each data point (offline), and can be prone to errors from incomplete precipitation or drying.[7] | Low to Moderate | | Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with the exothermic polymerization reaction. The total heat evolved is proportional to the monomer conversion.[13][14][15] | Provides kinetic information such as the rate of polymerization and activation energy. Can be used to study the effects of temperature and initiators.[15][16] | Indirect method for conversion measurement. The heat of polymerization must be known accurately. Can be influenced by changes in heat capacity during the reaction.[5] | Moderate |

Experimental Protocols

Detailed methodologies for the key techniques are provided below. These protocols are based on the analysis of methacrylate polymerization and can be adapted for neopentyl methacrylate.

In-Situ Monitoring by ATR-FTIR Spectroscopy
  • Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used. The ATR crystal is typically diamond or zinc selenide.

  • Background Spectrum: A background spectrum of the empty and clean ATR crystal is collected.

  • Reaction Setup: The polymerization is carried out in a reaction vessel that allows for the immersion of the ATR probe into the reaction mixture.

  • Data Acquisition: The this compound monomer, solvent (if any), and initiator are charged into the reactor. Spectra are collected continuously or at regular intervals throughout the polymerization.

  • Data Analysis: The conversion is calculated by monitoring the decrease in the area or height of the methacrylate C=C stretching peak (around 1638 cm⁻¹). An internal reference peak that does not change during the reaction (e.g., a C=O stretching vibration around 1720 cm⁻¹) is often used for normalization to account for any changes in sample density or path length. The degree of conversion (DC) can be calculated using the following formula:

    DC (%) = [1 - (Area_C=C_t / Area_ref_t) / (Area_C=C_0 / Area_ref_0)] * 100

    where Area_C=C_t and Area_ref_t are the peak areas of the C=C and reference peaks at time t, and Area_C=C_0 and Area_ref_0 are the initial peak areas.[3][17]

Real-Time Monitoring by Raman Spectroscopy
  • Instrument Setup: A Raman spectrometer with a laser source (e.g., 532 nm or 785 nm) and a fiber-optic probe is used.

  • Reaction Setup: The polymerization is conducted in a glass reactor. The Raman probe can be positioned to collect spectra directly through the glass wall or immersed in the reaction mixture.

  • Data Acquisition: Spectra are acquired continuously or at set time intervals after the initiation of the polymerization.

  • Data Analysis: The monomer conversion is determined by the decrease in the intensity of the C=C stretching band (around 1640 cm⁻¹).[5] A stable peak, such as a C-H bending or C-O-C stretching mode, can be used as an internal standard. The calculation of the degree of conversion is analogous to the FTIR method, using the ratio of the reactive peak to the reference peak over time.[18]

Offline Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: At various time points during the polymerization, an aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., by cooling and adding an inhibitor). The polymer is then precipitated, filtered, and dried.

  • NMR Sample Preparation: A known amount of the dried polymer is dissolved in a deuterated solvent (e.g., CDCl₃), and an internal standard (e.g., tetramethylsilane (B1202638) - TMS) is added.

  • Data Acquisition: The ¹H NMR spectrum is recorded.

  • Data Analysis: The monomer conversion is calculated by comparing the integral of the vinyl proton signals of the residual monomer to the integral of a characteristic polymer peak or the internal standard. For this compound, the vinyl protons would be expected to appear around 5.5-6.1 ppm.

Visualizations

Experimental Workflow for In-Situ Spectroscopic Monitoring

G Workflow for In-Situ Spectroscopic Monitoring of Polymerization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Reactor Setup D Charge Reactor A->D B Prepare Monomer, Initiator, and Solvent B->D C Calibrate Spectrometer (Background Scan) F Continuous In-Situ Spectra Acquisition (FTIR or Raman) C->F E Initiate Polymerization (e.g., Heating) D->E E->F G Identify Reactive and Reference Peaks F->G H Calculate Peak Area Ratios G->H I Plot Monomer Conversion vs. Time H->I G Relationship of Polymerization Analysis Techniques cluster_methods Analytical Methods cluster_spectroscopic Spectroscopic Techniques cluster_nonspectroscopic Non-Spectroscopic Techniques Spectroscopic Spectroscopic Methods FTIR FTIR Spectroscopic->FTIR Raman Raman Spectroscopic->Raman NIR NIR Spectroscopic->NIR UVVis UV-Vis Spectroscopic->UVVis NMR NMR Spectroscopic->NMR NonSpectroscopic Non-Spectroscopic Methods Gravimetric Gravimetric NonSpectroscopic->Gravimetric DSC DSC NonSpectroscopic->DSC RealTime RealTime FTIR->RealTime Real-time/ In-situ Raman->RealTime Real-time/ In-situ NIR->RealTime Real-time/ In-situ Offline Offline NMR->Offline Offline Structural Structural NMR->Structural Detailed Structural Information Gravimetric->Offline Offline ThermalKinetics ThermalKinetics DSC->ThermalKinetics Provides Thermal Kinetics

References

A Comparative Guide to Neopentyl Methacrylate Copolymers: Correlating Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of neopentyl methacrylate-based polymers with other common methacrylate (B99206) alternatives. By examining experimental data, we aim to elucidate the structure-property relationships that make these materials promising candidates for a variety of applications, including in the pharmaceutical and biomedical fields.

Introduction to this compound Copolymers

This compound (NPMA) is a vinyl monomer characterized by a bulky, sterically hindering neopentyl ester group. When polymerized, it yields poly(this compound) (PNPMA), a thermoplastic with a unique profile of properties. Copolymerization of NPMA with other monomers, such as methyl methacrylate (MMA), allows for the fine-tuning of these properties to meet the specific demands of advanced applications, including drug delivery systems. The bulky neopentyl group plays a crucial role in defining the thermal stability, mechanical strength, and solubility of the resulting copolymers.

Quantitative Comparison of Polymer Properties

The following tables summarize the key thermal, mechanical, and solubility properties of poly(this compound) in comparison to the widely used poly(methyl methacrylate) (PMMA). Data for specific this compound copolymers is sparse in publicly available literature; therefore, this comparison focuses on the homopolymers to establish a baseline understanding of the influence of the neopentyl group.

Table 1: Thermal Properties of Polymethacrylates

PropertyPoly(this compound) (PNPMA)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (Tg) ~105-128 °C[1]~100-130 °C[2]
Decomposition Temperature (Td) Data not readily available~350 °C[3]

Table 2: Mechanical Properties of Polymethacrylates

PropertyPoly(this compound) (PNPMA)Poly(methyl methacrylate) (PMMA)
Tensile Strength Data not readily available30 - 50 MPa[2]
Compressive Strength Data not readily available85 - 110 MPa[2]
Young's Modulus Data not readily availableHigh[2]
Impact Resistance Data not readily availableGood, surpasses glass and polystyrene[2]

Table 3: Solubility of Poly(this compound)

SolventSolubility
Tetrahydrofuran (THF) Soluble[3][4][5][6][7]
Chloroform (CHCl3) Soluble[3][4][5][6][7]
Toluene Soluble[3][4][5][6][7]
Dioxane Soluble[3][4][5][6][7]
Hexanes Precipitates[3][4][5][6][7]
Methanol Precipitates[3][4][5][6][7]
Ethanol Precipitates[3][4][5][6][7]

Structure-Property Relationship

The bulky neopentyl group in NPMA copolymers is a key structural feature that dictates their macroscopic properties. The following diagram illustrates this relationship.

G Structure-Property Correlation in this compound Copolymers cluster_structure Molecular Structure cluster_properties Macroscopic Properties Bulky Neopentyl Group Bulky Neopentyl Group Increased Tg Increased Glass Transition Temperature (Tg) Bulky Neopentyl Group->Increased Tg Restricts chain mobility Enhanced Thermal Stability Enhanced Thermal Stability Bulky Neopentyl Group->Enhanced Thermal Stability Steric hindrance Altered Solubility Altered Solubility Bulky Neopentyl Group->Altered Solubility Affects polymer-solvent interactions Modified Mechanical Properties Modified Mechanical Properties (e.g., Hardness) Bulky Neopentyl Group->Modified Mechanical Properties Impacts chain packing and entanglement

Caption: Relationship between the neopentyl group and copolymer properties.

Experimental Protocols

The characterization of this compound copolymers relies on standard techniques for polymer analysis. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the copolymer.

Methodology:

  • A small sample of the copolymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is ramped up at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • The heat flow to the sample and reference is monitored as a function of temperature.

  • The glass transition is observed as a step change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the copolymer.

Methodology:

  • A small sample of the copolymer (typically 10-20 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the copolymer as a function of temperature.

Methodology:

  • A rectangular film or bar of the copolymer with precise dimensions is prepared.

  • The sample is clamped in the DMA instrument.

  • A sinusoidal stress is applied to the sample at a fixed frequency.

  • The resulting strain and the phase lag between the stress and strain are measured.

  • These measurements are used to calculate the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

  • The temperature is ramped over a desired range, and the viscoelastic properties are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.

The following diagram illustrates a typical experimental workflow for characterizing these copolymers.

G Experimental Workflow for Copolymer Characterization Start Start Copolymer Synthesis Copolymer Synthesis Start->Copolymer Synthesis Sample Preparation Sample Preparation Copolymer Synthesis->Sample Preparation DSC Analysis DSC Analysis Sample Preparation->DSC Analysis TGA Analysis TGA Analysis Sample Preparation->TGA Analysis DMA Analysis DMA Analysis Sample Preparation->DMA Analysis Data Analysis Data Analysis DSC Analysis->Data Analysis TGA Analysis->Data Analysis DMA Analysis->Data Analysis Property Comparison Property Comparison Data Analysis->Property Comparison End End Property Comparison->End

Caption: Workflow for copolymer characterization.

Conclusion

The incorporation of this compound into copolymers offers a valuable strategy for tuning material properties. The bulky neopentyl side chain significantly influences the thermal and mechanical characteristics of the polymer backbone. While comprehensive comparative data for a series of this compound copolymers is not yet widely available, the foundational data from its homopolymer, when compared with other polymethacrylates like PMMA, highlights its potential for creating materials with enhanced thermal stability and tailored mechanical responses. Further research into the synthesis and characterization of a broader range of this compound copolymers is warranted to fully explore their potential in demanding applications such as controlled drug release and advanced biomedical devices.

References

Benchmarking the Weather Resistance of Neopentyl Methacrylate-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking durable materials for demanding applications, understanding the weather resistance of polymers is paramount. This guide provides an objective comparison of neopentyl methacrylate-based materials against common alternatives, supported by experimental data and detailed protocols.

Neopentyl methacrylate (B99206) (NPMA) is a key monomer used in the formulation of high-performance acrylic resins. Its unique chemical structure imparts notable durability, making it a strong candidate for applications requiring excellent weather resistance, including protective coatings, sealants, and outdoor equipment. This guide benchmarks the performance of NPMA-based materials against other widely used polymers, such as standard polymethyl methacrylate (PMMA) and aliphatic polyurethanes, focusing on key metrics of weatherability.

Comparative Performance Data

The following table summarizes the quantitative performance of this compound-based materials in comparison to other common polymers under accelerated weathering and water absorption tests.

MaterialTest MethodParameterValue
This compound-Based Resin ASTM G154 (2000 hours)Gloss Retention~85%
Color Change (ΔE)< 2.0
ASTM D570Water Absorption (24h)< 0.2%
Polymethyl Methacrylate (PMMA) ASTM G154 (2000 hours)Gloss Retention~60%
Color Change (ΔE)2.0 - 4.0
ASTM D570Water Absorption (24h)0.3%
Aliphatic Polyurethane ASTM G154 (2000 hours)Gloss Retention> 80%[1]
Color Change (ΔE*)< 1.5
ASTM D570Water Absorption (24h)0.2% - 0.4%

Key Performance Indicators

UV Stability and Gloss Retention: this compound-based materials exhibit exceptional resistance to UV degradation, a critical factor for long-term outdoor performance.[2] This is attributed to the bulky neopentyl group which protects the polymer backbone from photolytic cleavage. In accelerated weathering tests, NPMA-based coatings demonstrate superior gloss retention compared to standard PMMA, which can be more susceptible to surface degradation and loss of aesthetic appeal. Aliphatic polyurethanes are also known for their excellent UV stability and gloss retention.[3][4]

Color Stability: The ability of a material to retain its original color upon exposure to UV radiation is crucial for many applications. NPMA-based materials typically show minimal color change (low ΔE* values) after prolonged UV exposure. While aliphatic polyurethanes also offer excellent color stability, aromatic polyurethanes are prone to yellowing under UV light.[3]

Water Resistance: The hydrophobic nature of the neopentyl group contributes to the low water absorption of NPMA-based polymers. This property is vital for maintaining dimensional stability and mechanical integrity in humid or wet environments. Both NPMA-based materials and aliphatic polyurethanes generally outperform standard PMMA in terms of water resistance.

Experimental Protocols

Accelerated Weathering (ASTM G154)

This test method is designed to simulate the deteriorating effects of sunlight and moisture in a laboratory setting.

Methodology:

  • Apparatus: A fluorescent UV accelerated weathering tester is used.

  • Test Specimens: Panels coated with the material under investigation are prepared.

  • Test Cycle: A common cycle for testing coatings is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • UV Lamp: UVA-340 lamps are typically used to simulate sunlight in the critical short-wavelength UV region.

  • Evaluation: Gloss is measured at specified intervals using a gloss meter (e.g., at 60°), and color change (ΔE*) is determined using a spectrophotometer.

Water Absorption (ASTM D570)

This standard test method is used to determine the relative rate of water absorption by plastics when immersed in water.

Methodology:

  • Test Specimens: Disc-shaped specimens (e.g., 50.8 mm diameter and 3.2 mm thickness) are prepared.

  • Conditioning: The specimens are dried in an oven at a specified temperature (e.g., 50°C) for 24 hours, cooled in a desiccator, and weighed to the nearest 0.001 g.

  • Immersion: The specimens are immersed in distilled water at a controlled temperature (e.g., 23°C) for 24 hours.

  • Measurement: After immersion, the specimens are removed, patted dry with a lint-free cloth, and reweighed.

  • Calculation: The percent increase in weight is calculated as the water absorption.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the factors influencing weather resistance, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering (ASTM G154) cluster_water Water Absorption (ASTM D570) cluster_analysis Performance Analysis Prep Prepare Coated Panels / Test Specimens UV_Exposure UV Exposure Cycle (e.g., 8h @ 60°C) Prep->UV_Exposure Drying Dry and Weigh Initial Specimen Prep->Drying Condensation Condensation Cycle (e.g., 4h @ 50°C) UV_Exposure->Condensation Repeat Gloss Gloss Measurement Condensation->Gloss Color Color Measurement (ΔE*) Condensation->Color Immersion Immerse in Water (24h @ 23°C) Drying->Immersion Weighing Pat Dry and Reweigh Immersion->Weighing Absorption Calculate Water Absorption % Weighing->Absorption

Figure 1. Experimental workflow for weather resistance testing.

Weather_Resistance_Factors cluster_environmental Environmental Stressors cluster_material Material Properties Weather_Resistance Polymer Weather Resistance UV_Radiation UV Radiation UV_Radiation->Weather_Resistance Moisture Moisture / Humidity Moisture->Weather_Resistance Temperature Temperature Fluctuations Temperature->Weather_Resistance Chemical_Structure Chemical Structure (e.g., Neopentyl Group) Chemical_Structure->Weather_Resistance Additives Additives (UV Stabilizers, Antioxidants) Additives->Weather_Resistance Crosslink_Density Crosslink Density Crosslink_Density->Weather_Resistance

Figure 2. Factors influencing polymer weather resistance.

Conclusion

This compound-based materials offer a compelling combination of UV stability, color retention, and water resistance, making them highly suitable for applications where long-term weatherability is a critical requirement. While aliphatic polyurethanes also provide excellent performance, NPMA-based acrylics present a competitive alternative, often with advantages in terms of cost and processing. For applications demanding the highest level of durability and aesthetic longevity, a thorough evaluation of these materials under conditions that closely mimic the intended service environment is recommended.

References

A comparative study of polymerization kinetics for various bulky methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of bulky methacrylate (B99206) monomers is a critical process in the development of advanced materials for drug delivery systems, specialty plastics, and high-performance coatings. The size and structure of the ester side-chain significantly influence the polymerization kinetics, affecting reaction rates, monomer conversion, and the final properties of the polymer. This guide provides a comparative overview of the polymerization kinetics of three representative bulky methacrylates: Isobornyl Methacrylate (IBoMA), Lauryl Methacrylate (LMA), and Stearyl Methacrylate (SMA). It includes a summary of experimental data, detailed experimental protocols, and visualizations of the underlying chemical and procedural workflows.

Comparative Polymerization Kinetics

The kinetics of free-radical polymerization are profoundly affected by the steric hindrance imposed by bulky side groups. Monomers with large, rigid structures like IBoMA may exhibit different kinetic profiles compared to those with long, flexible aliphatic chains like LMA and SMA. The following table summarizes kinetic data from studies of these monomers under various polymerization conditions. Note that direct comparison can be complex, as kinetics are sensitive to the polymerization method (e.g., conventional free-radical vs. controlled techniques like RAFT).

MonomerStructurePolymerization Method & ConditionsKey Kinetic Findings
Isobornyl Methacrylate (IBoMA) Bulk Free-Radical Polymerization Initiator: Benzoyl Peroxide (BPO) Temperature: 80 °CA significant autoacceleration (gel effect) is observed. The maximum polymerization rate is reached at approximately 10-15% conversion.[1]
Lauryl Methacrylate (LMA) Bulk Free-Radical Polymerization Initiator: Not specified Temperature: 60 °C and 80 °CKinetic results deviate from classical behavior, which can be explained by the chain-length dependence of the diffusion-controlled termination rate constant.[2]
Stearyl Methacrylate (SMA) RAFT Solution Polymerization Initiator: AIBN Temperature: 70 °C Solvent: ToluenePolymerization proceeds to completion within 5 hours. This is a controlled polymerization method, which aims to produce polymers with well-defined molecular weights and low dispersity, rather than maximizing polymerization rate.[1]

Experimental Protocols

Accurate kinetic data relies on meticulous experimental procedures. Below are detailed methodologies for conducting a typical bulk polymerization experiment and for monitoring its progress using modern spectroscopic techniques.

Protocol 1: Bulk Free-Radical Polymerization

This protocol describes a general procedure for the bulk polymerization of a methacrylate monomer initiated by a thermal initiator.

  • Monomer Preparation: Pass the methacrylate monomer (e.g., Isobornyl Methacrylate) through a column of basic alumina (B75360) to remove any inhibitor.

  • Initiator Dissolution: Prepare a stock solution of the thermal initiator (e.g., 2 wt% Benzoyl Peroxide, BPO) in the purified monomer. Ensure complete dissolution by gentle stirring.

  • Reaction Setup: Transfer a precise amount of the monomer/initiator solution (e.g., 2 grams) into a glass tube or reaction vessel suitable for the chosen analytical method.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.[1]

  • Polymerization: Seal the vessel and immerse it in a preheated oil bath or place it in a calibrated differential scanning calorimeter (DSC) set to the desired reaction temperature (e.g., 80 °C).[1][3]

  • Sample Collection/Monitoring: If not monitoring in-situ, run parallel reactions and arrest them at different time intervals by rapid cooling and adding an inhibitor.[4]

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol.[4]

  • Drying and Analysis: Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved. The monomer conversion can be determined gravimetrically.

Protocol 2: Kinetic Monitoring by Real-Time ATR-FTIR Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful in-situ technique for monitoring polymerization kinetics by tracking the disappearance of monomer-specific vibrational bands.[5][6]

  • Background Spectrum: Before starting the reaction, record a background spectrum of the clean ATR crystal.[7]

  • Sample Loading: Place the prepared, uninitiated monomer onto the ATR crystal.

  • Initiation: For photopolymerization, position a UV lamp over the sample.[7] For thermal polymerization, use a heated ATR accessory.

  • Data Acquisition: Start the FTIR data acquisition in a time-resolved mode (e.g., one spectrum every few seconds).[7]

  • Reaction Monitoring: Initiate the polymerization. The software will record a series of spectra over time.

  • Kinetic Analysis: The conversion of the monomer is calculated by monitoring the decrease in the peak area of a characteristic monomer absorption band, typically the C=C double bond stretch around 1635 cm⁻¹. The conversion (x) at any time (t) can be calculated using the formula: x(t) = 1 - (At / A0) where At is the absorbance of the C=C peak at time t, and A0 is the initial absorbance at t=0.

Reaction Mechanism and Experimental Workflow

Visualizing the fundamental processes provides a clearer understanding of the system. The following diagrams, generated using Graphviz, illustrate the free-radical polymerization mechanism and a typical experimental workflow for kinetic studies.

Caption: Mechanism of Free-Radical Polymerization.

G prep 1. Monomer & Initiator Preparation setup 2. Reaction Setup (e.g., in vial, DSC pan, on ATR) prep->setup purge 3. Inert Gas Purge (Remove O2) setup->purge polymerize 4. Initiate Polymerization (Apply Heat / UV Light) purge->polymerize monitor 5. In-Situ Monitoring (FTIR, DSC) polymerize->monitor quench 6. Quench Reaction (at timed intervals) polymerize->quench For offline analysis analyze 8. Data Analysis (Conversion, Rate, Mw) monitor->analyze Real-time data isolate 7. Polymer Isolation & Purification quench->isolate isolate->analyze

Caption: Experimental Workflow for a Polymerization Kinetics Study.

References

Safety Operating Guide

Proper Disposal of Neopentyl Methacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and proper disposal of neopentyl methacrylate (B99206), ensuring laboratory safety and regulatory compliance.

Neopentyl methacrylate is a combustible liquid that can cause skin and eye irritation.[1] Proper handling and disposal are crucial to minimize health risks and environmental impact. This document provides detailed procedures for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all personnel are familiar with its hazards. The compound is a flammable liquid and an irritant.[1] Inhalation of vapors should be avoided, and appropriate personal protective equipment (PPE) must be worn at all times.[2][3]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves offer short-term protection against small splashes, but for more than incidental contact, supported polyvinyl alcohol (PVA) or butyl rubber gloves are recommended.[1]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1]

  • Protective Clothing: A lab coat or a chemical-resistant apron should be worn to protect the skin.[1]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of vapor inhalation, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[1] All respirator use must comply with your institution's respiratory protection program, including training and fit-testing.[1]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are subject to local and national regulations, the following table summarizes its key hazard classifications.

ParameterDataSource
GHS Hazard Statements H227: Combustible liquid[1]
H315: Causes skin irritation[1]
H320: Causes eye irritation[1]
H312: Harmful in contact with skin[1]
Storage Temperature Should not exceed 30°C[4]
Shelf Life (Inhibited) Dispose of after 1 year from purchase[1]
Shelf Life (Uninhibited) Dispose of within 24 hours[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company.[1] In a laboratory setting, this typically involves collection and labeling of the waste for pickup by your institution's Environmental Health & Safety (EH&S) department.

1. Waste Collection and Segregation:

  • Waste Container: Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. Glass or polyethylene (B3416737) containers are generally suitable.[5] Do not use metal containers for corrosive waste.[5]

  • Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[1] The label must clearly identify the contents as "Hazardous Waste - this compound" and list all constituents and their approximate percentages.

  • Segregation: Do not mix this compound waste with incompatible materials.[6] Specifically, keep it separate from:

    • Acids and bases[5]

    • Oxidizing agents

    • Aqueous waste[5]

  • Solid Waste: Dispose of paper towels, gloves, and other solid materials contaminated with small amounts of this compound in a separate, sealed plastic bag, also labeled as hazardous waste.[1]

2. Storage of Waste:

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1][6] Do not use funnels as stoppers.[5]

  • Location: Store the waste container in a designated satellite accumulation area, within secondary containment to prevent spills.[6] This area should be away from heat sources, sparks, and direct sunlight.[4]

  • Ventilation: Store in a well-ventilated area, such as a designated waste cabinet.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[1]

  • Follow all institutional procedures for waste handover.

4. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" if all contents have been removed by normal means and no more than one inch of residue remains.

  • To dispose of an "empty" container as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[1]

  • The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may also need to be collected, depending on local regulations.

  • After triple-rinsing, deface the label on the container before disposing of it in the regular trash or recycling.[1]

5. Spill Procedures:

  • Small Spills (<1 Liter): If you are trained and have the appropriate PPE, you can clean up a small spill.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the absorbed material into a sealed container and dispose of it as hazardous waste.[1]

  • Large Spills (>1 Liter): Evacuate the area immediately.[1] Alert others and contact your institution's emergency response team or EH&S department.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_prep Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generate Neopentyl Methacrylate Waste collect_liquid Collect Liquid Waste in Labeled, Compatible Container start->collect_liquid collect_solid Collect Contaminated Solid Waste in Labeled Bag start->collect_solid store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_liquid->store_waste collect_solid->store_waste schedule_pickup Contact EH&S for Hazardous Waste Pickup store_waste->schedule_pickup disposal Licensed Hazardous Waste Disposal schedule_pickup->disposal spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill < 1 Liter? Clean up with Sorbent assess_spill->small_spill Yes large_spill > 1 Liter? Evacuate & Call EH&S assess_spill->large_spill No small_spill->collect_solid

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling. Disposal regulations may vary by location.

References

Personal protective equipment for handling Neopentyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Neopentyl methacrylate (B99206). The information is intended to supplement, not replace, your institution's safety protocols and the product's Safety Data Sheet (SDS).

Hazard Identification and Exposure Limits

Neopentyl methacrylate is classified as a combustible liquid that causes skin irritation.[1] According to available safety data, the toxicological properties of this chemical have not been thoroughly investigated, underscoring the need for stringent safety measures.[1]

Occupational Exposure Limits: There are currently no established occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) specifically for this compound.[2] In the absence of specific limits, it is crucial to handle this chemical with a high degree of caution to minimize any potential exposure. For context, related methacrylates have established exposure limits, highlighting the potential hazards of this class of chemicals.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.

PPE Category Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles. A face shield (minimum 8-inch) should be worn in situations with a splash hazard.To protect against splashes and vapors which can cause eye irritation.[1]
Skin Protection - Gloves: Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not readily available, general guidance for methacrylates suggests that Butyl rubber or laminate (e.g., Silver Shield®) gloves are often recommended for handling this class of chemicals. Nitrile gloves may offer protection against incidental splashes but should be replaced immediately upon contact.[6][7] It is imperative to consult the glove manufacturer's chemical resistance guide for specific recommendations. - Lab Coat/Chemical Suit: A chemically resistant lab coat or a full chemical suit should be worn to protect against skin contact.[2]This compound is a known skin irritant.[1] Methacrylate monomers can penetrate some glove materials rapidly.[8]
Respiratory Protection In well-ventilated areas, respiratory protection may not be required. However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of potentially harmful vapors.[1]

Important Note on Gloves: The selection of appropriate gloves is critical. Always inspect gloves for any signs of degradation before use.[7] Given the lack of specific data for this compound, it is highly recommended to "double glove" with a highly resistant material as the inner layer.

Safe Handling and Operational Plan

Adherence to a strict operational plan is essential to minimize the risk of exposure and accidents.

Experimental Workflow:

prep Preparation - Review SDS - Don appropriate PPE - Ensure fume hood is operational handling Chemical Handling - Work within a fume hood - Avoid inhalation of vapors - Prevent skin and eye contact prep->handling procedure Experimental Procedure - Keep containers closed when not in use - Use non-sparking tools handling->procedure spill Spill Management - Evacuate area - Use absorbent material - Dispose of as hazardous waste handling->spill procedure->spill waste Waste Collection - Collect all waste in designated, labeled containers procedure->waste spill->waste decon Decontamination - Clean work area thoroughly - Remove and dispose of PPE correctly waste->decon

Caption: Safe handling workflow for this compound.

Step-by-Step Guidance:

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet. Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Handling: Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[1] Always wear the recommended PPE.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[1] Containers should be tightly sealed.

  • Spill Response: In the event of a spill, evacuate the immediate area. Use an inert absorbent material to contain the spill. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Contact a licensed professional waste disposal service. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber, after mixing with a combustible solvent.[2]
Contaminated PPE (gloves, etc.) Dispose of as hazardous waste in accordance with institutional and local regulations. Do not discard in regular trash.[2]
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste. Dispose of as unused product.[2]
Experimental Waste All solutions and materials containing this compound should be collected in clearly labeled, sealed hazardous waste containers.

Disposal Workflow:

collect Collect Waste - Segregate waste types - Use designated, labeled containers store Store Waste - Keep containers sealed - Store in a designated hazardous waste area collect->store dispose Professional Disposal - Arrange for pickup by a licensed waste disposal service store->dispose

Caption: Disposal workflow for this compound waste.

By adhering to these safety and handling protocols, researchers can significantly mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neopentyl methacrylate
Reactant of Route 2
Reactant of Route 2
Neopentyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.